molecular formula C51H67N5O13S2 B12364994 AF 594 NHS ester

AF 594 NHS ester

Cat. No.: B12364994
M. Wt: 1022.2 g/mol
InChI Key: VVMKUBWCCUBCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF 594 NHS ester is a useful research compound. Its molecular formula is C51H67N5O13S2 and its molecular weight is 1022.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H67N5O13S2

Molecular Weight

1022.2 g/mol

IUPAC Name

[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine

InChI

InChI=1S/C39H37N3O13S2.2C6H15N/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44;2*1-4-7(5-2)6-3/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53);2*4-6H2,1-3H3

InChI Key

VVMKUBWCCUBCCU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AF 594 NHS Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AF 594 NHS ester, also known as Alexa Fluor™ 594 NHS ester, is a bright, red-fluorescent amine-reactive dye widely utilized in life sciences research.[1] Its robust photostability and pH insensitivity make it a preferred choice for labeling proteins, antibodies, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and high-resolution imaging.[1][2] This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of its key characteristics.

Core Properties and Specifications

This compound is the N-hydroxysuccinimidyl (NHS) ester derivative of the AF 594 dye.[3] The NHS ester moiety allows for the covalent attachment of the fluorophore to primary amines (-NH₂) present on proteins (typically on lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[3][4] This reaction forms a stable amide bond, ensuring a permanent label.[4] The dye is water-soluble and maintains its fluorescent properties over a broad pH range, from approximately 4 to 10.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its conjugates.

PropertyValueReferences
Excitation Maximum (Ex) ~590 nm[3][5]
Emission Maximum (Em) ~617 nm[3][5]
Extinction Coefficient ~92,000 cm⁻¹M⁻¹[3]
Molecular Weight ~819.8 g/mol [3]
Optimal pH for Labeling 7.0 - 9.0[2][4]
Recommended Storage ≤–20°C, desiccated and protected from light[2][4]

Chemical Labeling Principle

The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the succinimidyl ester group. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G AF594_NHS AF 594-NHS Ester Conjugate AF 594-Protein Conjugate (Stable Amide Bond) AF594_NHS->Conjugate + Protein-NH₂ Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate NHS N-hydroxysuccinimide

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocols

A detailed protocol for labeling proteins, such as antibodies, with this compound is provided below. This protocol is a synthesis of common methodologies and may require optimization for specific proteins.[6][7]

I. Preparation of Reagents
  • Protein Solution:

    • The protein should be at a concentration of 1-10 mg/mL in a buffer free of primary amines, such as Tris or glycine.[7][8] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable buffer.[6]

    • If the protein is in an incompatible buffer, it must be exchanged into an appropriate labeling buffer via dialysis or a desalting column.[8]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a stock solution of the dye by dissolving it in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM.[7] This stock solution should be used immediately.[9]

  • Labeling Buffer:

    • A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is commonly used to facilitate the labeling reaction.[3]

II. Protein Labeling Procedure
  • Determine Dye-to-Protein Molar Ratio:

    • The optimal molar ratio of dye to protein for labeling can vary. A starting point of a 10:1 to 15:1 molar excess of dye to protein is often recommended for antibodies.[1] The ideal ratio should be determined empirically for each specific protein.

  • Reaction Setup:

    • Add the appropriate volume of the labeling buffer to the protein solution to adjust the pH to ~8.3.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.[6]

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4] Some protocols suggest incubation at 4°C overnight.[3]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, a quenching buffer containing a primary amine, such as 1 M Tris-HCl, can be added to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes.

III. Purification of the Labeled Protein

It is crucial to remove any unconjugated dye from the labeled protein to prevent background fluorescence. Common purification methods include:

  • Gel Filtration Chromatography: Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unconjugated dye molecules.[6] The first colored fraction to elute will be the labeled protein.[6]

  • Spin Columns: Commercially available spin columns designed for dye removal are a rapid and efficient method for purifying labeled proteins.[5][10]

IV. Characterization of the Conjugate
  • Degree of Labeling (DOL) Calculation:

    • The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~590 nm (for AF 594).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

  • Storage of the Conjugate:

    • Store the purified, labeled protein at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[4][6] The addition of a stabilizing protein like bovine serum albumin (BSA) may be beneficial. Protect the conjugate from light.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization & Storage Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 7.2-7.4) Reaction Mix Protein, Buffer (pH 8.3), and this compound Protein_Prep->Reaction Dye_Prep Prepare this compound Stock (Anhydrous DMSO or DMF) Dye_Prep->Reaction Incubate Incubate for 1 hour at RT (Protected from light) Reaction->Incubate Purify Purify Conjugate (Gel Filtration or Spin Column) Incubate->Purify Characterize Determine Degree of Labeling (DOL) Purify->Characterize Store Store Conjugate (4°C or -20°C, protected from light) Characterize->Store

Figure 2. General workflow for protein labeling with this compound.

Applications in Research and Drug Development

The bright and stable fluorescence of AF 594 makes it a valuable tool in various research and development areas:

  • Immunofluorescence (IF): Labeled antibodies are used to visualize the localization of specific proteins in fixed and permeabilized cells and tissues.

  • Flow Cytometry: AF 594-conjugated antibodies are used for the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.[5]

  • High-Resolution Microscopy: The photostability of AF 594 makes it suitable for advanced imaging techniques such as STED and dSTORM.[7]

  • In Vivo Imaging: The red-shifted emission of AF 594 allows for deeper tissue penetration, making it useful for in vivo imaging studies.

  • Drug Discovery: Labeled ligands or antibodies can be used to study drug-target interactions, receptor internalization, and other cellular processes relevant to drug development.

Conclusion

This compound is a versatile and reliable tool for fluorescently labeling proteins and other biomolecules. Its excellent photophysical properties, coupled with a straightforward and well-established conjugation chemistry, make it an indispensable reagent for a wide range of applications in biological research and drug development. Careful adherence to established protocols for labeling and purification is essential for generating high-quality conjugates and obtaining reliable experimental results.

References

AF 594 NHS Ester: A Comprehensive Technical Guide to its Principle of Action and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the action of Alexa Fluor™ 594 (AF 594) N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent labeling reagent. This document is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Core Principle of Action: Amine-Reactive Chemistry

The fundamental principle behind AF 594 NHS ester lies in its ability to form a stable covalent bond with primary amines (-NH₂) present on target biomolecules. This reaction is a classic example of nucleophilic acyl substitution. The NHS ester is an activated form of a carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile, in this case, the lone pair of electrons on a primary amine.

The reaction proceeds as follows:

  • Nucleophilic Attack: The deprotonated primary amine on the target molecule (e.g., the epsilon-amino group of a lysine (B10760008) residue in a protein) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate Formation: This attack results in the formation of an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) group is released as a leaving group.

  • Stable Amide Bond Formation: The final product is a highly stable amide bond, covalently linking the Alexa Fluor 594 dye to the target molecule.

This robust and efficient chemistry is the cornerstone of the widespread use of NHS esters for bioconjugation.

The Alexa Fluor 594 Fluorophore

Alexa Fluor 594 is a bright, photostable, and pH-insensitive red-orange fluorescent dye. Its excellent spectroscopic properties make it a popular choice for a wide range of fluorescence-based applications.

Spectroscopic Properties

The key spectroscopic characteristics of Alexa Fluor 594 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 590 nm[1]
Emission Maximum (λem) 617 nm[1]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.66[1]

The N-Hydroxysuccinimidyl (NHS) Ester Reactive Group

The NHS ester is the amine-reactive component of the molecule. Its reactivity and stability are critical factors influencing the success of the conjugation reaction.

Reaction Kinetics and pH Dependence

The reaction between an NHS ester and a primary amine is highly pH-dependent. For the amine to be nucleophilic, it must be in its deprotonated state (-NH₂). The pKa of the epsilon-amino group of lysine is approximately 10.5. Therefore, the reaction is typically carried out at a pH between 7 and 9 to ensure a sufficient concentration of deprotonated amines.

However, a competing reaction, the hydrolysis of the NHS ester, also increases with pH. In this process, water molecules attack the electrophilic carbonyl carbon, leading to the formation of an unreactive carboxylic acid and the release of NHS. This hydrolysis reaction reduces the efficiency of the labeling reaction.

The interplay between amine reactivity and NHS ester hydrolysis dictates the optimal pH for the conjugation reaction. The half-life of an NHS ester is significantly affected by pH, as illustrated in the table below.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[2]
8.041 hour[2]
8.6410 minutes[2]
Factors Influencing Reaction Efficiency

Several factors beyond pH can influence the efficiency of the this compound labeling reaction:

  • Concentration of Reactants: Higher concentrations of the target molecule and the this compound will increase the reaction rate.

  • Temperature: While the reaction can be performed at room temperature, lower temperatures (e.g., 4°C) can be used to slow down the competing hydrolysis reaction, especially for longer incubation times.

  • Solvent: this compound is typically dissolved in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer. The presence of water in the organic solvent can lead to premature hydrolysis of the NHS ester.

  • Buffer Composition: Buffers containing primary amines, such as Tris, are incompatible with the reaction as they will compete with the target molecule for reaction with the NHS ester. Phosphate, bicarbonate, or borate (B1201080) buffers are commonly used.

Experimental Protocols

The following provides a detailed methodology for a common application of this compound: the labeling of an antibody.

Antibody Labeling with this compound

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

    • If the antibody is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer (e.g., PBS) prior to labeling.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the this compound stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized for each specific antibody and application, but a starting point of 10-20 moles of dye per mole of antibody is common.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction by reacting with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody.

Characterization of the Labeled Antibody: Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter to determine. It can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at the excitation maximum of the dye (590 nm for AF 594).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • ε_dye is the molar extinction coefficient of the dye at its A_max (92,000 M⁻¹cm⁻¹ for AF 594).

  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max).

An optimal DOL for antibodies is typically between 2 and 7.

Visualizations

Chemical Reaction Mechanism

ReactionMechanism This compound Reaction with a Primary Amine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AF594_NHS AF 594-NHS Ester Tetrahedral Tetrahedral Intermediate AF594_NHS->Tetrahedral Nucleophilic Attack PrimaryAmine R-NH₂ (Primary Amine) AmideBond AF 594-NH-R (Stable Amide Bond) Tetrahedral->AmideBond Collapse NHS_leaving NHS (Leaving Group) Tetrahedral->NHS_leaving Release

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Workflow for Antibody Labeling

AntibodyLabelingWorkflow Experimental Workflow for Antibody Labeling start Start: Purified Antibody prep_antibody 1. Prepare Antibody (Buffer Exchange if needed) start->prep_antibody reaction 3. Labeling Reaction (Antibody + Dye, pH 8.3, 1 hr, RT) prep_antibody->reaction prep_dye 2. Prepare this compound Stock Solution (DMSO/DMF) prep_dye->reaction quench 4. Quench Reaction (Add Hydroxylamine) reaction->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize 6. Characterize Conjugate (Measure Absorbance, Calculate DOL) purify->characterize end End: Labeled Antibody characterize->end

Caption: Workflow for labeling antibodies with this compound.

References

An In-depth Technical Guide to AF 594 NHS Ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Alexa Fluor™ 594 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent probe for labeling biomolecules. It includes detailed experimental protocols for protein conjugation, quantitative data summaries, and visualizations of experimental workflows and a relevant signaling pathway.

Core Chemical and Physical Properties

AF 594 NHS ester is a bright, photostable, red-fluorescent dye that is well-suited for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[1] Its NHS ester functional group allows for the covalent attachment of the fluorophore to primary amines on proteins and other biomolecules.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (Ex) 590 nm[2]
Emission Maximum (Em) 617 nm[2]
Molar Extinction Coefficient 92,000 cm⁻¹M⁻¹[2]
Molecular Weight ~819.85 g/mol [2]
Recommended pH Range for Labeling 7.0 - 9.0
Solubility Soluble in water, DMSO, and DMF

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a typical IgG antibody. Optimization may be required for other proteins.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

    • Add the dissolved this compound to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1. This may need to be optimized for your specific protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the protein-dye conjugate with PBS. The first colored band to elute will be the labeled protein. The second, slower-moving band will be the unconjugated dye.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 594 nm (A₅₉₄).

    • Calculate the protein concentration:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₉₄ × 0.58)] / ε_protein

      • where ε_protein is the molar extinction coefficient of the protein at 280 nm. The value 0.58 is the correction factor for the absorbance of AF 594 at 280 nm.

    • Calculate the dye concentration:

      • Dye Concentration (M) = A₅₉₄ / 92,000

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling protocol described above.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer) conjugation Conjugation Reaction (pH 8.3, 1 hr, RT) prep_protein->conjugation prep_dye Prepare this compound (Anhydrous DMSO/DMF) prep_dye->conjugation purify Purify Conjugate (Gel Filtration) conjugation->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

Caption: Workflow for covalent labeling of proteins with this compound.

Signaling Pathway Example: Visualization of FOXO1 Nuclear Translocation

AF 594 conjugated antibodies are frequently used in immunofluorescence to visualize the subcellular localization of proteins within signaling pathways. A notable example is the investigation of the IGF-1/Akt/FOXO1 signaling axis, which plays a crucial role in cell survival and metabolism. In response to IGF-1, Akt is activated and phosphorylates FOXO1, leading to its sequestration in the cytoplasm. When the pathway is inactive, dephosphorylated FOXO1 translocates to the nucleus to regulate gene expression.

The following diagram depicts this signaling pathway and indicates where an AF 594-labeled antibody could be used to detect the localization of FOXO1.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1_cyto FOXO1-P Akt->FOXO1_cyto Phosphorylates FOXO1_nuc FOXO1 (Detected with anti-FOXO1-AF594) FOXO1_cyto->FOXO1_nuc Dephosphorylation & Translocation Gene Target Gene Expression FOXO1_nuc->Gene Regulates

Caption: IGF-1/Akt signaling pathway leading to FOXO1 nuclear translocation.

References

An In-depth Technical Guide to AF 594 NHS Ester: From Spectral Properties to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alexa Fluor™ 594 (AF 594) NHS ester, a widely used red fluorescent dye for labeling biomolecules. We will delve into its spectral properties, provide detailed protocols for conjugation and its application in key experimental techniques, and offer troubleshooting guidance for common challenges.

Core Concepts: The Chemistry of Labeling

AF 594 NHS ester is an amine-reactive fluorescent probe. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines (–NH₂) present on proteins (typically on the side chain of lysine (B10760008) residues) and other biomolecules to form a stable amide bond. This covalent conjugation is most efficient in a slightly alkaline environment, with an optimal pH range of 8.3 to 8.5. At lower pH values, the primary amines are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.

Below is a diagram illustrating the fundamental reaction between an NHS ester and a primary amine.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products AF594_NHS This compound Labeled_Biomolecule AF 594-Labeled Biomolecule (Stable Amide Bond) AF594_NHS->Labeled_Biomolecule pH 8.3-8.5 NHS_byproduct N-hydroxysuccinimide (NHS) AF594_NHS->NHS_byproduct Biomolecule_NH2 Biomolecule with Primary Amine (e.g., Protein) Biomolecule_NH2->Labeled_Biomolecule

NHS Ester Amine Reaction

Spectral and Photophysical Properties

AF 594 is a bright, photostable, and pH-insensitive red fluorescent dye, making it a robust choice for a variety of applications, including fluorescence microscopy and flow cytometry. Its spectral characteristics are summarized in the table below, alongside those of spectrally similar dyes for comparison.

PropertyAF 594 / Alexa Fluor™ 594Texas Red™BODIPY™-TR
Excitation Maximum (nm) 590[1][2][3]596588
Emission Maximum (nm) 617[1][2]615618
Extinction Coefficient (cm⁻¹M⁻¹) 92,000[1]85,00090,000
Quantum Yield ~0.66~0.55~0.60
Molecular Weight (Da) ~819.8[1]~625~542

Note: Spectral properties can vary slightly depending on the solvent and conjugation partner.

Experimental Protocols

I. Protein and Antibody Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound.

A. Materials

  • This compound

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration or spin desalting column)

B. Workflow for Protein Labeling

Protein_Labeling_Workflow start Start prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) start->prep_protein adjust_ph 3. Adjust pH of Protein Solution (Add reaction buffer to pH 8.3-8.5) prep_protein->adjust_ph prep_dye 2. Prepare Dye Stock Solution (10 mM in DMSO or DMF) labeling 4. Labeling Reaction (Add dye to protein, incubate 1-2 hours at RT) prep_dye->labeling adjust_ph->labeling purification 5. Purify Conjugate (Remove unreacted dye via gel filtration) labeling->purification characterization 6. Characterize Conjugate (Measure absorbance to determine DOL) purification->characterization end End characterization->end

Protein Labeling Workflow

C. Detailed Procedure

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS). If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged by dialysis or with a desalting column.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate the Labeling Reaction:

    • Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the protein solution to a final concentration of 0.1 M.

    • Add the calculated amount of this compound solution to the protein solution while gently stirring. A molar excess of 5- to 20-fold of dye to protein is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column appropriate for the molecular weight of your protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 590 nm (for AF 594).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF₂₈₀)] / ε_protein where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.56 for AF 594) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL using the following formula: DOL = A₅₉₀ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of AF 594 at 590 nm (92,000 cm⁻¹M⁻¹).

II. Immunofluorescence Microscopy Protocol

This protocol outlines the steps for immunofluorescent staining of cultured cells using an AF 594-conjugated secondary antibody.

A. Materials

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% BSA or 5-10% normal goat serum in PBS

  • Primary antibody (unconjugated)

  • AF 594-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Microscope slides

B. Workflow for Immunofluorescence

Immunofluorescence_Workflow start Start cell_prep 1. Cell Preparation (Culture cells on coverslips) start->cell_prep fixation 2. Fixation (e.g., 4% PFA for 10-15 min) cell_prep->fixation permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100 for 10 min) fixation->permeabilization blocking 4. Blocking (1% BSA for 30-60 min) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (1-2 hours at RT or overnight at 4°C) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (AF 594 conjugate, 1 hour at RT, in the dark) primary_ab->secondary_ab counterstain 7. Counterstaining (e.g., DAPI for 5 min) secondary_ab->counterstain mounting 8. Mounting (Mount coverslip on slide with antifade medium) counterstain->mounting imaging 9. Imaging (Fluorescence microscope) mounting->imaging end End imaging->end

Immunofluorescence Workflow

C. Detailed Procedure

  • Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[1]

  • Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[1][4]

  • Blocking: Wash the cells again with PBS and then block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.[1][5]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the AF 594-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting: Wash the cells a final three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.[6][7]

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for AF 594 (Excitation: ~590 nm, Emission: ~617 nm).

III. Flow Cytometry Protocol

This protocol describes the staining of cell surface antigens for analysis by flow cytometry using a directly conjugated AF 594 primary antibody.

A. Materials

  • Cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • AF 594-conjugated primary antibody

  • (Optional) Fc receptor blocking solution

  • (Optional) Viability dye

B. Workflow for Flow Cytometry

Flow_Cytometry_Workflow start Start cell_harvest 1. Cell Harvesting & Preparation (Prepare single-cell suspension) start->cell_harvest fc_block 2. Fc Receptor Blocking (Optional) (Incubate with Fc block for 10-15 min) cell_harvest->fc_block ab_staining 3. Antibody Staining (Incubate with AF 594-conjugated antibody for 20-30 min on ice) fc_block->ab_staining wash 4. Wash Cells (Wash with staining buffer to remove unbound antibody) ab_staining->wash resuspend 5. Resuspend for Analysis (Resuspend in staining buffer) wash->resuspend acquisition 6. Data Acquisition (Run samples on flow cytometer) resuspend->acquisition analysis 7. Data Analysis (Gating and quantification) acquisition->analysis end End analysis->end

Flow Cytometry Workflow

C. Detailed Procedure

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold flow cytometry staining buffer.

  • Fc Receptor Blocking (Optional): To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes on ice.

  • Antibody Staining: Add the predetermined optimal amount of the AF 594-conjugated primary antibody to the cell suspension. Incubate for 20-30 minutes on ice, protected from light.

  • Washing: Wash the cells twice by adding 2-3 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

  • Resuspension and Analysis: Resuspend the cell pellet in an appropriate volume of staining buffer for analysis on the flow cytometer. The instrument should be set up with the appropriate laser and filter combination for AF 594.

  • Data Analysis: Analyze the data using appropriate software, applying gating strategies to identify the cell population of interest and quantify the fluorescence intensity.[8][9]

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Protein buffer contains primary amines.Dialyze the protein against an amine-free buffer (e.g., PBS).
pH of the reaction is too low.Ensure the pH of the labeling reaction is between 8.3 and 8.5.
NHS ester is hydrolyzed.Prepare the dye stock solution immediately before use in anhydrous DMSO or DMF.
High Background in Immunofluorescence Insufficient blocking.Increase the blocking time or the concentration of the blocking agent.
Primary or secondary antibody concentration is too high.Titrate the antibodies to determine the optimal concentration.
Inadequate washing.Increase the number and duration of wash steps.
Weak or No Signal in Flow Cytometry Low antigen expression.Use a brighter fluorophore or an amplification strategy.
Antibody concentration is too low.Titrate the antibody to find the optimal staining concentration.
Incorrect instrument settings.Ensure the correct laser and filters are being used for AF 594.
Spectral Overlap in Multicolor Experiments Emission spectrum of AF 594 overlaps with other fluorophores.Use appropriate compensation controls to correct for spectral spillover.[10][11]

This guide provides a solid foundation for the successful use of this compound in your research. For specific applications, further optimization of these protocols may be necessary. Always refer to the manufacturer's instructions for the specific reagents you are using.

References

AF 594 NHS Ester: A Technical Guide to Spectral Properties and Labeling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of AF 594 NHS ester, a widely used red-fluorescent dye. It also details the experimental protocols for its application in labeling proteins and other biomolecules, catering to the needs of researchers, scientists, and professionals in drug development.

Core Spectral and Physical Properties

This compound is an amine-reactive fluorescent dye characterized by its bright, photostable red fluorescence. It is readily soluble in water and maintains its fluorescent properties over a broad pH range, from 4 to 10.[1][2][3] These characteristics make it a versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and biochemical assays.[1][3]

The N-hydroxysuccinimidyl (NHS) ester moiety of AF 594 reacts efficiently with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[1][2][4] This allows for the covalent conjugation of the fluorophore to the target molecule. The optimal pH for this labeling reaction is between 8.3 and 8.5.[5][6]

Below is a summary of the key quantitative data for this compound, compiled for easy comparison.

PropertyValueReferences
Maximum Excitation Wavelength (λex)586 - 590 nm[1][2][3][7][8]
Maximum Emission Wavelength (λem)613 - 618 nm[1][2][3][7][8][9]
Molar Extinction Coefficient (ε)90,000 - 105,000 cm⁻¹M⁻¹[1][2][7][10][11]
Fluorescence Quantum Yield (Φ)0.66 - 0.77[1][10][12][13][14]
Molecular Weight~819.8 - 1022.23 g/mol [1][2][7][11]
Recommended pH for Labeling7.0 - 9.0 (Optimal: 8.3 - 8.5)[1][5][6][7]
Recommended Storage-20°C in the dark, desiccated[1][4]

Experimental Protocols

The following section provides a detailed methodology for a typical protein labeling experiment using this compound. This protocol is a general guideline and may require optimization for specific proteins or desired degrees of labeling.

Protein Preparation

For optimal labeling, the protein solution should be purified and in a buffer free of ammonium (B1175870) ions and primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.[15] If the protein is in an unsuitable buffer, it should be exchanged with a suitable buffer such as phosphate-buffered saline (PBS) via dialysis or another buffer exchange method.[15] The protein concentration should ideally be at least 2 mg/mL for efficient labeling.[2][15]

Reagent Preparation
  • This compound Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[2][4]

  • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[2][6]

Labeling Reaction
  • Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[2][6]

  • Add the this compound stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific application, but a starting point of a 5- to 20-fold molar excess of the dye is recommended.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][4] Gentle stirring of the reaction mixture is recommended.[4]

Purification of the Labeled Protein

After the incubation period, it is crucial to separate the labeled protein from the unreacted dye. Gel filtration chromatography is a commonly used method for this purpose.

  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[2]

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate using an appropriate buffer, such as PBS. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

Storage of the Labeled Protein

Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4][15] For long-term storage, it is advisable to add a cryoprotectant such as glycerol (B35011) and to aliquot the sample to avoid repeated freeze-thaw cycles.[4][15]

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_workflow Protein Labeling Workflow A Protein Preparation (Buffer Exchange) C Labeling Reaction (pH 8.3, 1 hr, RT) A->C B This compound Stock Solution Preparation B->C D Purification (Gel Filtration) C->D E Characterization & Storage (-20°C) D->E G cluster_reaction Signaling Pathway: Amine Reaction AF594_NHS AF 594-NHS Ester Conjugate AF 594-Protein Conjugate (Stable Amide Bond) AF594_NHS->Conjugate Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS

References

AF 594 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, applications, and methodologies associated with Alexa Fluor™ 594 NHS Ester for advanced biological research.

Alexa Fluor™ 594 NHS Ester is a bright, red-fluorescent dye widely utilized by researchers, scientists, and drug development professionals for the fluorescent labeling of biomolecules.[1][2] Its high fluorescence quantum yield, photostability, and pH insensitivity make it an ideal choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence.[1][2][3] This guide provides a comprehensive overview of its technical specifications, labeling protocols, and key applications.

Core Properties and Specifications

AF 594 NHS (N-hydroxysuccinimidyl) ester is an amine-reactive dye that covalently couples to primary amines on proteins, amine-modified oligonucleotides, and other biomolecules.[1][4] This reaction forms a stable amide bond, ensuring a permanent fluorescent tag.[5] The dye is water-soluble and maintains its fluorescent properties across a broad pH range (pH 4-10), which is advantageous for experiments under diverse biological conditions.[1][6]

Several variants of AF 594 NHS ester and structurally similar dyes are available. The quantitative data for some of the common forms are summarized below for easy comparison.

PropertyAlexa Fluor™ 594 NHS EsterAF594 NHS ester, 5-isomer5' Alexa Fluor® 594 (NHS Ester)MB 594 NHS Ester
Molecular Weight ( g/mol ) 819.8[1]1022.23[7]883.9[8]941.01[9]
Excitation Max (nm) 590[1]590[2]584[8]605[9]
Emission Max (nm) 617[1]617[2]616[8]635[9]
Extinction Coefficient (cm⁻¹M⁻¹) 92,000[1]Not Specified80,000[8]110,000[9]
Reactive Group NHS Ester[1]NHS Ester[7]NHS Ester[8]NHS Ester[9]
Reactivity Primary Amines[1]Primary Amines[7]Primary Amines[8]Primary Amines[9]

Mechanism of Action and Applications

The core of AF 594's utility lies in its N-hydroxysuccinimidyl (NHS) ester functional group. This group readily reacts with nucleophilic primary amines, commonly found on the lysine (B10760008) residues of proteins and the N-terminus of polypeptides, to form a stable covalent amide bond. The optimal pH for this reaction is between 8.3 and 8.5.[10][11]

This robust labeling chemistry enables a wide array of applications in biological research and drug development:

  • Fluorescence Microscopy: Labeled antibodies and proteins allow for high-resolution imaging of cellular structures and tissues.[2]

  • Flow Cytometry: Provides bright signals for the identification and quantification of specific cell populations.[2]

  • Immunofluorescence: Enables the specific detection and localization of antigens in cells and tissues.[2]

  • Protein and Antibody Labeling: Used to track and quantify proteins and antibodies in various assays and diagnostic tools.[2]

Experimental Protocol: Protein Labeling with this compound

This section details a general protocol for the covalent labeling of proteins, such as antibodies, with this compound. The protocol may require optimization for specific proteins and desired degrees of labeling.[5][12]

Reagent Preparation
  • Protein Solution: Prepare a protein solution (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer.[1][4] A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[1][11] Buffers containing primary amines, such as Tris, should be avoided.

  • Dye Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM.[10][12] This solution should be used promptly as the reactivity of the NHS ester can decrease with storage in solution.[12]

Conjugation Reaction
  • Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 molar ratio of dye to protein, but this may need to be optimized to achieve the desired degree of labeling (typically 4-6 dyes per protein).[12]

  • Reaction Incubation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[12] Incubate the reaction for 1 hour at room temperature, protected from light.[1][5]

Purification of the Conjugate
  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., a gel filtration column) according to the manufacturer's instructions to separate the labeled protein from the unreacted dye and byproducts.[4][5]

  • Separation: Apply the reaction mixture to the prepared column.[5]

  • Elution and Fraction Collection: Elute the conjugate using an appropriate buffer (e.g., PBS). Collect fractions and monitor the separation of the labeled protein (which will be colored) from the free dye.[5]

  • Concentration Measurement: Determine the protein concentration and the degree of labeling for the purified conjugate fractions using spectrophotometry.[5]

Storage

Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5] To avoid repeated freeze-thaw cycles, it is advisable to store the conjugate in smaller aliquots.[5]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

G cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification cluster_final 4. Final Product A Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) C Add Dye to Protein (Target Molar Ratio) A->C B Prepare Dye Stock Solution (10-20 mM in DMSO/DMF) B->C D Incubate for 1 hour (Room Temperature, Dark) C->D E Size-Exclusion Chromatography D->E F Collect Labeled Protein Fractions E->F G Characterize Conjugate (Concentration, DOL) F->G H Store Conjugate (4°C or -20°C) G->H

Caption: Experimental workflow for protein labeling with this compound.

G Protein Protein (with Primary Amines, e.g., Lysine) Reaction Conjugation Reaction (pH 8.3-8.5) Protein->Reaction Reactant NHS_Ester This compound NHS_Ester->Reaction Reactant Conjugate AF 594-Labeled Protein (Stable Amide Bond) Reaction->Conjugate Product Byproduct NHS Byproduct Reaction->Byproduct Byproduct

Caption: Chemical relationship in the this compound labeling reaction.

References

AF 594 NHS ester solubility in water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Handling of AF 594 NHS Ester

For researchers, scientists, and professionals in drug development, understanding the nuanced solubility of fluorescent probes like Alexa Fluor™ 594 NHS ester (this compound) is paramount for successful bioconjugation and assay development. This guide provides a detailed overview of its solubility in aqueous and organic solvents, practical recommendations for its use, and the underlying chemical principles governing its handling.

Core Properties of this compound

This compound is a bright, red-fluorescent dye widely used for labeling primary amines on proteins, antibodies, and amine-modified oligonucleotides.[1][2] Its succinimidyl ester (NHS ester) functional group reacts with primary amines in a pH-dependent manner to form stable amide bonds.[3][4][5] The resulting conjugates exhibit intense fluorescence and high photostability.[1]

Quantitative Data Summary

While specific quantitative solubility values (e.g., in mg/mL) are not typically published by manufacturers, the qualitative solubility and other key properties are well-documented.

PropertyValueSource
Fluorophore Alexa Fluor™ 594 (or equivalent)[1]
Reactive Group N-Hydroxysuccinimidyl (NHS) Ester[1]
Reactivity Primary Amines[1][2]
Solubility Soluble in Water, DMSO, DMF[2][3][4][6]
Recommended Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][7]
Excitation Maximum (Ex) ~590 nm[1][2]
Emission Maximum (Em) ~617 nm[1][2]
Molecular Weight ~819.8 g/mol [1][2]
Extinction Coefficient ~92,000 cm⁻¹M⁻¹[1][2]

Solubility in Detail: Water vs. DMSO

Water Solubility:

The Alexa Fluor™ 594 dye itself is designed to be water-soluble, a feature that minimizes the aggregation of labeled proteins and ensures functionality in biological buffers.[1][8][9] However, the NHS ester form of the dye presents a critical caveat. While it is soluble in water, it is also highly susceptible to hydrolysis. In an aqueous environment, the NHS ester group will react with water, converting it into a non-reactive carboxylic acid.[7] This process is irreversible and renders the dye incapable of labeling its intended target.

The rate of hydrolysis is pH-dependent, increasing with higher pH. This presents a challenge, as the amine labeling reaction is most efficient at a slightly alkaline pH of 7-9.[3][4][5] Therefore, preparing stock solutions of this compound in water is strongly discouraged as it will lead to rapid inactivation of the dye.

DMSO Solubility:

High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][7] DMSO is an aprotic organic solvent that readily dissolves the dye without promoting the hydrolysis of the NHS ester. This ensures the reactivity of the dye is preserved during storage. It is crucial to use anhydrous (water-free) DMSO, as any moisture can compromise the stability of the dye.[7]

Experimental Protocols

Preparing this compound Stock Solution

This protocol outlines the standard procedure for reconstituting and storing the dye.

Materials:

  • This compound vial

  • High-quality, anhydrous DMSO

  • Molecular sieves (optional, to ensure DMSO is anhydrous)[7]

  • Pipettes and tips

  • Vortex mixer

Methodology:

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature. This prevents condensation of atmospheric moisture inside the vial, which could hydrolyze the dye.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). A table for calculating the required volume of DMSO is often provided by the manufacturer.[5]

  • Dissolution: Cap the vial securely and vortex thoroughly until all the dye is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C, protected from light.[6] When stored correctly, the reactive dye solution is stable for at least three months.[7]

General Protein Labeling Workflow

This protocol describes a typical conjugation reaction between the dye and a protein.

Methodology:

  • Prepare Protein: Dissolve the protein to be labeled in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.

  • Reaction Setup: While vortexing the protein solution gently, add a calculated amount of the this compound stock solution. The molar ratio of dye to protein will need to be optimized for the specific application.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature, with continuous stirring and protected from light.

  • Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts. This is typically achieved using a spin desalting column or through dialysis.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in handling and using this compound.

G cluster_prep Stock Solution Preparation start This compound (Lyophilized) equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store

Caption: Workflow for preparing a stable this compound stock solution.

G cluster_reaction Chemical Reactions NHS_Ester AF 594 NHS Ester (Reactive) Conjugate AF 594-Protein (Stable Amide Bond) NHS_Ester->Conjugate pH 7-9 Hydrolyzed AF 594-COOH (Non-reactive) NHS_Ester->Hydrolyzed Hydrolysis Amine Protein-NH₂ (Target) Amine->Conjugate Water H₂O (Moisture) Water->Hydrolyzed

Caption: Competing reactions of this compound: conjugation vs. hydrolysis.

References

An In-depth Technical Guide to AF 594 NHS Ester for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alexa Fluor™ 594 (AF 594) NHS ester, a widely used fluorescent dye in life sciences research. It covers the fundamental properties of the dye, detailed protocols for its application in fluorescence microscopy, and a practical example of its use in studying cellular signaling pathways.

Core Properties of AF 594 NHS Ester

AF 594 is a bright, red-fluorescent dye known for its high quantum yield and photostability.[1] Its N-hydroxysuccinimidyl (NHS) ester form is the most popular tool for conjugating the dye to primary amines on proteins, amine-modified oligonucleotides, and other molecules.[2][3] This reaction forms a stable covalent amide bond, making it an excellent choice for labeling antibodies and other proteins for immunofluorescence applications.[3][4] The dye is water-soluble and its fluorescence is insensitive to pH over a wide range (pH 4-10).[2][5]

Quantitative Data Summary

The key chemical and spectral properties of this compound are summarized in the tables below. Data is compiled from various suppliers and may show slight variations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Weight~819.8 g/mol [2][6]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[2]
ReactivityPrimary amines[2]
SolubilityWater, DMSO, DMF[7]

Table 2: Spectral Properties of AF 594 Conjugates

PropertyValueReferences
Excitation Maximum (λex)~590 nm[2][5]
Emission Maximum (λem)~617 nm[2][5]
Molar Extinction Coefficient (ε)~92,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.77[7]
Recommended Laser Lines561 nm, 594 nm[5]

Experimental Protocols

Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the antibody concentration to 2 mg/mL in PBS.[3] The antibody solution must be free of BSA and other proteins containing primary amines.[4]

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.[8]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the this compound in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[4]

  • Conjugation Reaction:

    • Add the dissolved this compound to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point for optimization.

    • Gently stir the reaction mixture for 1 hour at room temperature, protected from light.[4]

  • Purification of the Labeled Antibody:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[4]

    • Apply the reaction mixture to the top of the column.[9]

    • Elute the labeled antibody with PBS. The first colored band to elute will be the conjugated antibody.[9]

    • Collect the fractions containing the labeled antibody.

  • Storage:

    • Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[10]

Visualizing the IGF-1–Akt–FOXO Signaling Pathway using Immunofluorescence

This section provides a detailed workflow for using an AF 594-conjugated antibody to visualize the subcellular localization of the transcription factor FOXO1, a key component of the IGF-1–Akt signaling pathway involved in muscle atrophy.[11]

dot

Caption: IGF-1–Akt–FOXO signaling pathway.

Experimental Workflow for Immunofluorescence Staining of FOXO1

dot

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Seed cells on coverslips B Cell treatment (e.g., with dexamethasone) A->B C Fixation (e.g., 4% paraformaldehyde) B->C D Permeabilization (e.g., 0.1% Triton X-100) C->D E Blocking (e.g., 5% goat serum) D->E F Primary antibody incubation (anti-FOXO1) E->F G Secondary antibody incubation (AF 594 conjugate) F->G H Nuclear counterstain (e.g., DAPI) G->H I Mount coverslips on slides H->I J Image acquisition (fluorescence microscope) I->J

Caption: Immunofluorescence experimental workflow.

Detailed Protocol for Immunofluorescence Staining of FOXO1:

  • Cell Culture and Treatment:

    • Seed C2C12 myoblasts on glass coverslips in a 24-well plate and differentiate them into myotubes.

    • Treat the myotubes with dexamethasone (B1670325) to induce muscle atrophy, with or without a test compound.[11]

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[11]

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in 5% goat serum in PBS for 1 hour at room temperature.[11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against FOXO1 in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C.[11]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the AF 594-conjugated secondary antibody (e.g., goat anti-rabbit IgG-AF 594) in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and AF 594 (red channel).

    • In untreated cells, FOXO1 is expected to be primarily cytoplasmic. Upon dexamethasone treatment, an increase in nuclear FOXO1 is anticipated, which would be visualized as an overlap of the red (AF 594) and blue (DAPI) signals.[11]

This comprehensive guide provides the essential information and protocols for the effective use of this compound in fluorescence microscopy. By following these guidelines, researchers can confidently label their molecules of interest and obtain high-quality imaging data to advance their scientific investigations.

References

Core Properties of AF 594 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to AF 594 NHS Ester for Researchers, Scientists, and Drug Development Professionals

This compound is a bright, water-soluble red fluorescent dye commonly utilized for the stable labeling of molecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] This guide provides a comprehensive overview of its properties, detailed experimental protocols, and visualizations to facilitate its effective use in research and development.

AF 594 is characterized by its high fluorescence quantum yield and photostability, making it a robust choice for various applications including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][3] The dye is insensitive to pH changes over a wide range (pH 4-10), ensuring consistent fluorescence in diverse experimental conditions.[1][2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Maximum Excitation Wavelength586 - 594 nm[1][3]
Maximum Emission Wavelength613 - 617 nm[1][2][4]
Molar Extinction Coefficient92,000 - 105,000 cm⁻¹M⁻¹[1][2][4]
Molecular Weight~819.85 g/mol [2][4]
Recommended pH for Labeling7.0 - 9.0 (Optimal: 8.3 - 8.5)[1][5]
Storage Conditions-20°C in the dark, desiccated[1][6][7]

Chemical Reactivity and Labeling Mechanism

The N-hydroxysuccinimidyl (NHS) ester functional group of AF 594 readily reacts with primary amino groups (-NH₂) found on molecules like the side chains of lysine (B10760008) residues in proteins.[5][8] This reaction, which is most efficient at a pH between 7 and 9, results in the formation of a stable, covalent amide bond.[1][4]

cluster_reactants Reactants cluster_products Products AF594_NHS AF 594-NHS Ester Labeled_Molecule AF 594-Labeled Molecule (Stable Amide Bond) AF594_NHS->Labeled_Molecule Reaction at pH 7-9 NHS_Byproduct NHS Byproduct AF594_NHS->NHS_Byproduct Target_Molecule Target Molecule (with Primary Amine) Target_Molecule->Labeled_Molecule cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_storage Storage Prepare_Protein Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) Mix Mix Dye and Protein (Vortex gently) Prepare_Protein->Mix Prepare_Dye Prepare this compound (1-10 mM in DMSO/DMF) Prepare_Dye->Mix Incubate Incubate 1 hr at RT (Protect from light) Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Store Store Conjugate (4°C short-term, -20°C long-term) Purify->Store

References

AF 594 NHS Ester: A Technical Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides researchers, scientists, and drug development professionals with essential technical information and protocols for the effective storage, handling, and use of AF 594 NHS ester, a bright, photostable, and water-soluble fluorescent dye.

Introduction to this compound

AF 594 is a red-fluorescent dye belonging to the rhodamine class of dyes, with excitation and emission maxima typically around 590 nm and 617 nm, respectively.[1][2][3] Its high fluorescence quantum yield, photostability, and pH insensitivity in the range of 4 to 10 make it a robust tool for fluorescent labeling.[1][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group is the most common reactive moiety for labeling primary amines, such as the ε-amino groups of lysine (B10760008) residues on proteins, forming a stable and covalent amide bond.[6][7][8][9] This reaction is efficient and specific under appropriate pH conditions, making this compound a popular choice for conjugating to proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][4][10]

Storage and Stability

Proper storage of this compound is critical to maintain its reactivity. As an amine-reactive compound, it is susceptible to degradation by moisture.

Solid Form: The lyophilized powder should be stored in a freezer at temperatures of -20°C or colder (-5 to -30°C).[1][2][5][10][11] It is imperative to protect the vial from light and to keep it desiccated to prevent hydrolysis of the NHS ester.[4][5][10][11] When stored correctly, the solid dye is stable for at least 3 to 12 months.[4][11] Before opening, the vial should be allowed to equilibrate to room temperature to avoid moisture condensation.[12]

In Solution: Stock solutions of this compound are significantly less stable than the solid form. It is highly recommended to prepare solutions in high-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[7][10][11] Once reconstituted, the reactive dye solution is unstable, especially when exposed to moisture, which causes hydrolysis of the NHS ester to the non-reactive free acid.[11] If storage of the stock solution is unavoidable, it should be aliquoted into single-use volumes and stored at -20°C for no more than two weeks, protected from light and moisture.[8][13] Avoid repeated freeze-thaw cycles.[8][14]

ParameterSolid FormReconstituted Solution (in Anhydrous DMSO/DMF)
Storage Temperature -20°C (or -5 to -30°C)-20°C
Light Protection Required (store in the dark)Required (store in the dark)
Moisture Protection Required (desiccate)Required (use anhydrous solvents, protect from moisture)
Long-Term Stability 3-12 monthsNot recommended; use immediately. Can be stored for up to 2 weeks.

Handling and Reconstitution

Due to its moisture sensitivity, specific handling procedures must be followed.

  • Equilibration: Always allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[12]

  • Solvents: Use only high-quality, anhydrous DMSO or DMF to reconstitute the dye.[7][10][11] Using solvents that are not amine-free can compromise the reaction.

  • Stock Solution Preparation: A common practice is to prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[7][8][14] This solution should be prepared fresh for each conjugation experiment.

Experimental Protocols: Protein Labeling

The following is a generalized protocol for the conjugation of this compound to a protein, such as an antibody. Optimization of the dye-to-protein molar ratio may be necessary for specific applications.[14]

Reagent Preparation
  • Protein Solution (Solution A):

    • Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer.[7][12]

    • The optimal buffer is typically 0.05-0.1 M sodium borate (B1201080) or sodium carbonate at pH 8.3-8.5.[6][7][12] Phosphate-buffered saline (PBS) at pH 7.2-7.5 can also be used, though the reaction may be slower.[12][15]

    • Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. [7][12] If the protein is in such a buffer, it must be exchanged into a suitable labeling buffer via dialysis or gel filtration.[12]

  • Dye Stock Solution (Solution B):

    • Immediately before starting the conjugation, add the appropriate volume of anhydrous DMSO or DMF to the vial of this compound to create a 10 mM stock solution.[8][14]

    • Vortex briefly to ensure the dye is fully dissolved.[7]

Conjugation Reaction
  • Molar Ratio: The optimal molar ratio of dye to protein must be determined empirically. A good starting point for optimization is a 10:1 to 15:1 ratio of dye to protein.[7][8]

  • Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7] Some protocols suggest that longer incubation times (up to 18 hours) can increase the degree of labeling.[7]

ParameterRecommended Condition
Reaction pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)[1][4][6][9]
Reaction Buffer Amine-free (e.g., Sodium Borate, Sodium Carbonate, PBS)[7][12][15]
Starting Dye:Protein Molar Ratio 10:1 - 15:1[7][8]
Reaction Time 1 hour[7]
Reaction Temperature Room Temperature[7]
Purification of the Conjugate

After incubation, the unreacted, free dye must be separated from the labeled protein.

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris-HCl or glycine, to a final concentration of 50-100 mM and incubating for 10-15 minutes.[7]

  • Purification: The most common method for purification is gel permeation chromatography (e.g., using a Sephadex G-25 column).[8][10] The column should be equilibrated with a suitable storage buffer for the protein (e.g., PBS). The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.[10] Dialysis can also be used for purification.

Characterization

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined. This is done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~590 nm for AF 594).

Visualized Workflows and Mechanisms

Signaling Pathways and Reaction Mechanisms

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Protein_NH2 Protein with Primary Amine (e.g., Lysine) Conjugate AF 594-Protein Conjugate (Stable Amide Bond) Protein_NH2->Conjugate Nucleophilic Attack AF594_NHS This compound AF594_NHS->Conjugate NHS N-hydroxysuccinimide (Leaving Group) AF594_NHS->NHS Release

Caption: Reaction of this compound with a protein's primary amine.

Experimental Workflow

The overall process from preparation to the final purified product can be visualized as a clear, sequential workflow.

G A Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) C Combine Dye and Protein (e.g., 10:1 molar ratio) A->C B Prepare 10 mM this compound in Anhydrous DMSO B->C D Incubate 1 hr at RT (Protect from Light) C->D E Optional: Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate via Gel Filtration (Sephadex G-25) E->F G Collect Labeled Protein Fraction F->G H Characterize (Degree of Labeling) G->H

Caption: Standard workflow for labeling proteins with this compound.

References

Methodological & Application

Application Notes and Protocols for AF 594 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to labeling proteins with Alexa Fluor™ 594 (AF 594) NHS Ester, a widely used amine-reactive fluorescent dye. The protocol outlines the necessary reagents, a detailed step-by-step procedure for conjugation, and methods for purifying the labeled protein and determining the degree of labeling.

Introduction

Alexa Fluor™ 594 NHS Ester is a bright, photostable, and pH-insensitive red fluorescent dye.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group efficiently reacts with primary amines (–NH₂) on proteins, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[1][2][3] This labeling method is a robust and common technique for producing fluorescently tagged proteins for use in various biological applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. Successful labeling depends on several factors, including protein concentration, buffer pH, and the molar ratio of dye to protein.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several key parameters. The following table summarizes the typical quantitative data and recommended ranges for successful protein conjugation with AF 594 NHS Ester.

ParameterRecommended Value/RangeNotes
Protein Concentration ≥ 2 mg/mLHigher concentrations (up to 10 mg/mL) can improve labeling efficiency.[3][4][5]
Reaction Buffer 0.1 M Sodium BicarbonateOther amine-free buffers like sodium borate (B1201080) or phosphate (B84403) buffer can be used.[4]
Reaction pH 8.3 - 9.0The optimal pH for the reaction with primary amines.[1][2][4] IgM antibodies may require a lower pH of 7.2-7.5.[6]
This compound Stock Solution 10 mg/mL or 10 mMPrepared fresh in anhydrous DMSO or DMF.[4][5][7]
Molar Ratio (Dye:Protein) 5:1 to 20:1This is a starting point and should be optimized for each specific protein.[5] For IgM, a higher ratio of 50:1 to 100:1 may be necessary.[6]
Incubation Time 1 hourCan be adjusted based on the reactivity of the protein.
Incubation Temperature Room TemperatureFor some sensitive proteins, the reaction can be performed at 4°C for a longer duration.[3][5]
Quenching Agent (Optional) 50-100 mM Tris or Glycine (B1666218)Can be used to stop the reaction.
AF 594 Extinction Coefficient ~92,000 cm⁻¹M⁻¹Used for calculating the degree of labeling.[1][5]
AF 594 Molecular Weight ~819.8 g/mol [1]

Experimental Protocols

This section details the step-by-step methodology for labeling a protein with this compound.

Materials
  • Protein of interest (in an amine-free buffer)

  • This compound (or Alexa Fluor™ 594 NHS Ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3][5]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[7]

  • Spectrophotometer

Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of at least 2 mg/mL.[3][4] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.[3][4][6] If necessary, perform dialysis or use a desalting column to exchange the buffer to the Reaction Buffer.

  • pH Adjustment: Adjust the pH of the protein solution to between 8.3 and 8.5 using 1 M sodium bicarbonate.[2][8]

This compound Preparation
  • Dissolution: Immediately before use, prepare a 10 mg/mL or 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4][5][7]

  • Vortex: Vortex the solution briefly to ensure the dye is fully dissolved.[4]

Labeling Reaction
  • Dye Addition: While gently stirring the protein solution, slowly add the calculated amount of the this compound stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3] Gentle stirring or rocking during incubation can improve conjugation efficiency.

  • Quenching (Optional): To terminate the reaction, add a quenching agent like Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.

Purification of the Labeled Protein
  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

  • Separation: Apply the reaction mixture to the column to separate the labeled protein from the unreacted free dye. The labeled protein will elute first.

  • Collection: Collect the fractions containing the colored, labeled protein.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for AF 594, which is approximately 590 nm (A₅₉₀).

  • Calculation:

    • Protein Concentration (M):

      • Corrected A₂₈₀ = A₂₈₀ - (A₅₉₀ × Correction Factor)

      • The correction factor (CF) for AF 594 at 280 nm is approximately 0.56.[9]

      • Protein Concentration (M) = Corrected A₂₈₀ / (Molar extinction coefficient of the protein × path length in cm)

    • Dye Concentration (M):

      • Dye Concentration (M) = A₅₉₀ / (92,000 M⁻¹cm⁻¹ × path length in cm)

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is between 2 and 10.[4]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AF594_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, pH Adjustment) Conjugation Conjugation Reaction (1 hr, Room Temperature) Protein_Prep->Conjugation Dye_Prep This compound Stock Solution Preparation Dye_Prep->Conjugation Quenching Quenching (Optional) (Tris or Glycine) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Analysis (Spectrophotometry for DOL) Purification->Analysis

Caption: Experimental workflow for protein labeling with this compound.

Amine_Reaction cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-AF 594 (Stable Amide Bond) Protein->Labeled_Protein + AF594_NHS AF 594-NHS Ester AF594_NHS->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct)

Caption: Chemical reaction of this compound with a primary amine on a protein.

References

Application Notes and Protocols for Labeling Peptides with Alexa Fluor™ 594 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are critical tools in a wide array of research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] These powerful reagents enable the visualization and tracking of biological processes, such as receptor-ligand interactions, cellular uptake, and enzyme activity.[3][4] Alexa Fluor™ 594 (AF 594), a bright and photostable red-fluorescent dye, is an excellent choice for peptide labeling due to its high quantum yield, water solubility, and pH insensitivity over a wide range.[5][6]

This document provides detailed protocols for the covalent labeling of peptides with Alexa Fluor™ 594 N-hydroxysuccinimidyl (NHS) ester. NHS esters are one of the most common reagents for labeling primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[5][7]

Properties of Alexa Fluor™ 594 NHS Ester

A summary of the key properties of Alexa Fluor™ 594 NHS Ester is provided in the table below. This information is crucial for experimental design and data analysis.

PropertyValueReference(s)
Excitation Maximum (Ex) 590 nm[5]
Emission Maximum (Em) 617 nm[5]
Molar Extinction Coefficient 92,000 cm⁻¹M⁻¹[5]
Molecular Weight 819.8 g/mol [5]
Quantum Yield 0.66[8]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[5]
Reactivity Primary amines[5]
pH Range for Labeling 7.0 - 9.0 (Optimal: 8.3-8.5)[9][10]

Experimental Protocols

Materials and Reagents
  • Peptide of interest (lyophilized)

  • Alexa Fluor™ 594 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Lyophilizer (optional)

Experimental Workflow

The overall workflow for labeling a peptide with AF 594 NHS ester involves dissolving the peptide and dye, running the conjugation reaction, purifying the labeled peptide, and finally, characterizing the conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_peptide Dissolve Peptide in Reaction Buffer reaction Combine Peptide and Dye Solutions Incubate at Room Temperature prep_peptide->reaction prep_dye Dissolve this compound in DMSO/DMF prep_dye->reaction purify Purify via Gel Filtration or HPLC reaction->purify characterize Characterize by Spectroscopy (DOL) and Mass Spectrometry purify->characterize

Workflow for this compound Peptide Labeling.

Detailed Protocol

a. Preparation of Reagents

  • Peptide Solution: Dissolve the lyophilized peptide in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the Alexa Fluor™ 594 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

b. Labeling Reaction

  • While gently vortexing the peptide solution, slowly add the desired amount of the this compound stock solution. A molar ratio of 3-10 moles of dye to 1 mole of peptide is a good starting point.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

c. Purification of the Labeled Peptide

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

  • Apply the reaction mixture to the column and elute with PBS.

  • The first colored band to elute is the labeled peptide. The second, slower-moving band is the unconjugated dye.

  • Alternatively, reverse-phase HPLC can be used for purification, which is particularly useful for achieving high purity.

d. Storage of the Labeled Peptide

Store the purified, labeled peptide in solution at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]

Characterization of the Labeled Peptide

a. Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each peptide molecule.

  • Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀) using a spectrophotometer.

  • Calculate the concentration of the dye: Dye Concentration (M) = A₅₉₀ / ε_dye (where ε_dye for AF 594 is 92,000 M⁻¹cm⁻¹)

  • Calculate the concentration of the peptide: Peptide Concentration (M) = (A₂₈₀ - (A₅₉₀ × CF)) / ε_peptide (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_peptide is the molar extinction coefficient of the peptide)

  • Calculate the DOL: DOL = Dye Concentration / Peptide Concentration

Application Example: Studying G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled peptides are frequently used as probes to study GPCR signaling pathways.[8] A labeled peptide ligand can be used to visualize receptor binding, internalization, and trafficking within a cell.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Protein G_protein->Effector Activation Peptide AF 594-Labeled Peptide Peptide->GPCR Binding Second_Messenger Second Messenger Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

GPCR Signaling Pathway with a Labeled Peptide.

In this example, an AF 594-labeled peptide agonist binds to its cognate GPCR on the cell surface. This binding event can be visualized using fluorescence microscopy. Upon binding, the GPCR activates an intracellular G-protein, which in turn modulates the activity of an effector protein. This leads to the production of second messengers and ultimately, a cellular response. The fluorescent label allows for the tracking of the peptide-receptor complex, providing insights into receptor internalization and downstream signaling events.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Low dye-to-peptide ratio- Inactive dye- Incorrect buffer pH- Increase the molar excess of the dye- Use a fresh vial of dye- Ensure the reaction buffer pH is between 8.3 and 8.5
High DOL (potential for quenching) - High dye-to-peptide ratio- Decrease the molar excess of the dye
Precipitation of peptide during labeling - High concentration of organic solvent (DMSO/DMF)- Ensure the final concentration of the organic solvent in the reaction mixture is low
Poor separation of labeled peptide and free dye - Inappropriate purification method- Use a longer gel filtration column or switch to HPLC

Conclusion

Labeling peptides with Alexa Fluor™ 594 NHS ester is a robust and versatile method for creating powerful tools for biological research. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully generate high-quality fluorescently labeled peptides for a wide range of applications.

References

Application Notes and Protocols: AF 594 NHS Ester for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 594 NHS ester in immunofluorescence (IF) staining. AF 594 is a bright, photostable, red-fluorescent dye that is ideal for labeling proteins, antibodies, and other amine-containing molecules for a variety of fluorescence-based applications, including microscopy and flow cytometry.[1][2][3][4]

Introduction to this compound

This compound (succinimidyl ester) is an amine-reactive derivative of the AF 594 dye.[5][6] The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines on proteins (such as the side chain of lysine (B10760008) residues) and other molecules to form a stable, covalent amide bond.[2][7] This makes it a widely used tool for conjugating the fluorescent dye to antibodies for use in immunofluorescence staining. The resulting AF 594-conjugated antibodies exhibit bright red fluorescence, high photostability, and are insensitive to pH changes between 4 and 10.[1][2][7]

Key Specifications and Properties

The following table summarizes the key quantitative data and spectral properties of this compound.

PropertyValueReference
Excitation Maximum (Ex)590 nm[1][3]
Emission Maximum (Em)617 nm[1][3]
Molecular Weight~819.8 g/mol [1]
Extinction Coefficient~92,000 cm⁻¹M⁻¹[1]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[1]
ReactivityPrimary amines[1][2]
Spectrally Similar DyesTexas Red™, DyLight 594[1][8]

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. The optimal conditions may need to be determined empirically for each specific antibody.

Materials:

  • Antibody to be labeled (at a concentration of at least 2 mg/mL for optimal results)[1]

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[1][2]

  • Purification column (e.g., Sephadex G-25)[9]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[10]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[10]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

  • Conjugation Reaction:

    • The recommended molar ratio of dye to antibody can vary. It is advisable to test a range of ratios (e.g., 5:1, 10:1, 15:1 dye:antibody) to determine the optimal degree of labeling (DOL).[9]

    • Add the calculated amount of this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[9]

    • Elute with PBS and collect the fractions containing the brightly colored, labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically. This is a crucial step for ensuring the quality and consistency of your labeled antibodies.

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[2] Consider adding a cryoprotectant like glycerol (B35011) for long-term freezer storage.

Recommended Molar Ratios for Antibody Labeling:

ApplicationRecommended Molar Ratio (Dye:Antibody)Notes
General Immunofluorescence5:1 to 15:1Higher ratios can lead to quenching or reduced antibody activity.[9]
High-Resolution Imaging2:1 to 6:1Lower ratios can be beneficial to avoid steric hindrance and ensure optimal epitope binding.
Protocol for Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA or 10% normal serum from the secondary antibody host species in PBS[11]

  • AF 594-conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • PBS

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips to the desired confluency.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If staining an intracellular antigen, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[11]

  • Antibody Incubation:

    • Primary Antibody (for indirect staining): Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • AF 594-conjugated Antibody (primary or secondary): Dilute the AF 594-conjugated antibody in Blocking Buffer. Typical dilutions for secondary antibodies are in the range of 1:200 to 1:1000.[12] Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with filters appropriate for AF 594 (Excitation: ~590 nm, Emission: ~617 nm).

Recommended Antibody Dilutions and Incubation Times:

Antibody TypeRecommended Dilution RangeIncubation TimeTemperature
Primary Antibody1:50 - 1:5001 hour - overnightRoom Temp or 4°C
AF 594-conjugated Secondary1:200 - 1:10001 hourRoom Temp

Visualization of Workflows and Concepts

Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Antibody Solution (2-10 mg/mL) Mix Mix Antibody and Dye (pH 8.3-9.0) Antibody->Mix Dye This compound (dissolved in DMSO/DMF) Dye->Mix Incubate Incubate 1 hr at RT (in dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Store Store Labeled Antibody (4°C or -20°C) Purify->Store

Caption: Workflow for labeling antibodies with this compound.

Immunofluorescence Staining Workflow

Immunofluorescence Start Start: Cells on Coverslip Fix Fixation (4% PFA) Start->Fix Wash1 Wash (x3) Fix->Wash1 Perm Permeabilization (0.1% Triton X-100) Wash2 Wash (x3) Perm->Wash2 Block Blocking (BSA or Serum) PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash3 Wash (x3) PrimaryAb->Wash3 SecondaryAb AF 594 Secondary Ab Incubation Mount Mount Coverslip SecondaryAb->Mount Wash1->Perm Wash2->Block Wash3->SecondaryAb Image Fluorescence Microscopy Mount->Image

Caption: General workflow for immunofluorescence staining.

Simplified Signaling Pathway Visualization

This diagram illustrates a generic signaling pathway that can be investigated using immunofluorescence by targeting key proteins with AF 594-labeled antibodies.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Caption: A generic signaling cascade highlighting potential targets for IF.

Troubleshooting

High background and weak or no signal are common issues in immunofluorescence.

For High Background:

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[12][13] Perform a titration to find the optimal concentration.

  • Blocking: Ensure adequate blocking by increasing the incubation time or trying a different blocking agent.[11] Avoid blocking agents that may cross-react with your antibodies.[13]

  • Washing: Increase the number or duration of washing steps.[14]

For Weak or No Signal:

  • Antibody Compatibility: Confirm that the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a mouse primary antibody).[15]

  • Antibody Concentration: The antibody concentration may be too low.[12]

  • Antigen Accessibility: If staining for an intracellular target, ensure proper permeabilization. Over-fixation can also mask the epitope; consider antigen retrieval methods.[15]

  • Photobleaching: Protect your slides from light and use an anti-fade mounting medium.[15]

  • Microscope Settings: Ensure you are using the correct filter sets and that the exposure time is adequate.[15]

References

AF 594 NHS Ester for Western Blotting Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering a wide dynamic range and the potential for multiplexing. AF 594 NHS ester is a bright, photostable, amine-reactive fluorescent dye that is well-suited for labeling antibodies for use in fluorescent Western blotting. This document provides detailed application notes and protocols for the use of this compound in Western blotting applications, from antibody labeling to data analysis.

Data Presentation

The selection of a fluorophore for Western blotting can significantly impact the sensitivity and signal-to-noise ratio of the assay. While direct quantitative comparisons in Western blotting applications are not always readily available in literature, the following table summarizes the key spectral properties of AF 594 and other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
AF 594 59061792,0000.66
AF 48849551971,0000.92
AF 647650668239,0000.33
Cy®3550570150,0000.15
Cy®5649670250,0000.28

Note: Molar extinction coefficient and quantum yield are key indicators of a fluorophore's brightness. Higher values generally correspond to brighter signals.

Experimental Protocols

I. Antibody Labeling with this compound

This protocol describes the labeling of a primary or secondary antibody with this compound. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines on the antibody to form a stable covalent bond.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., spin desalting column or size-exclusion chromatography column)

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester.

    • The antibody concentration should ideally be 1-5 mg/mL.

    • If necessary, perform a buffer exchange using a spin desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • Add the labeling buffer to the antibody solution to adjust the pH to 8.3-8.5. A common approach is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.3.

    • Calculate the required volume of the this compound stock solution. A molar ratio of dye to antibody of 5:1 to 15:1 is a good starting point. This may need to be optimized for each antibody.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a spin desalting column or size-exclusion chromatography. Follow the manufacturer's instructions for the chosen purification method.

    • The labeled antibody will be in the first colored fraction to elute from the column.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and 590 nm (for AF 594 concentration) using a spectrophotometer.

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A590 × CF)] / ε_protein where:

      • CF is the correction factor for the absorbance of the dye at 280 nm (for AF 594, this is approximately 0.56).

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

    • Calculate the dye concentration using the following formula: Dye Concentration (M) = A590 / ε_dye where ε_dye for AF 594 is 92,000 M⁻¹cm⁻¹.

    • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

    • An optimal DOL is typically between 2 and 7. Over-labeling can lead to decreased antibody affinity and increased background.[1][2]

II. Fluorescent Western Blotting Protocol

This protocol outlines the general steps for performing a fluorescent Western blot using an AF 594-labeled secondary antibody.

Materials:

  • SDS-PAGE gel and electrophoresis equipment

  • Transfer apparatus and membranes (low-fluorescence PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibody (unlabeled)

  • AF 594-labeled secondary antibody

  • Wash buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20)

  • Fluorescent imaging system

Protocol:

  • SDS-PAGE and Protein Transfer:

    • Separate your protein samples by SDS-PAGE.

    • Transfer the proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the AF 594-labeled secondary antibody in blocking buffer. The optimal dilution should be determined empirically, but a starting range of 1:5,000 to 1:20,000 is common.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.

  • Imaging:

    • Image the blot using a fluorescent imaging system with appropriate excitation and emission filters for AF 594 (Excitation: ~590 nm, Emission: ~617 nm).

    • Adjust the exposure time to obtain a good signal without saturation.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the signal of the protein of interest to a loading control (e.g., a housekeeping protein or total protein stain) to correct for variations in sample loading and transfer.

Mandatory Visualization

Signaling Pathway Example: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Western blotting is a key technique to study the activation of this pathway by detecting the phosphorylation of EGFR and its downstream targets.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 pY EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Experimental Workflow

The following diagram illustrates the key steps in a fluorescent Western blotting experiment using an AF 594-labeled antibody.

Western_Blot_Workflow cluster_gel Electrophoresis & Transfer cluster_blotting Immunodetection cluster_imaging Detection & Analysis Sample Protein Sample Preparation SDS_PAGE SDS-PAGE Sample->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb AF 594 Labeled Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Imaging Fluorescent Imaging Wash2->Imaging Analysis Data Analysis & Quantification Imaging->Analysis

Caption: Workflow for fluorescent Western blotting with AF 594.

References

Application Notes and Protocols for AF 594 NHS Ester Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), DNA sequencing, and cellular imaging. The covalent attachment of a fluorophore to an oligonucleotide enables the detection, quantification, and localization of specific nucleic acid sequences.

This document provides a detailed protocol for the labeling of amino-modified oligonucleotides with AF 594 NHS ester. AF 594 is a bright and photostable red fluorescent dye, making it an excellent choice for fluorescence microscopy and other sensitive detection methods. The N-hydroxysuccinimidyl (NHS) ester reactive group of the dye readily couples with primary aliphatic amines, such as those introduced at the 5' or 3' end of a synthetic oligonucleotide, to form a stable amide bond. This protocol covers the labeling reaction, purification of the conjugate, and methods for characterization.

Data Presentation

Table 1: Spectroscopic and Physicochemical Properties of AF 594
PropertyValueReference
Excitation Maximum (λex)~590 nm[1](2)
Emission Maximum (λem)~617 nm[1](2)
Molar Extinction Coefficient (ε) at λex~73,000 cm⁻¹M⁻¹[1](2)
Optimal pH for Labeling7.2 - 8.5[3](4)

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the successful labeling of amino-modified oligonucleotides with this compound.

Materials and Reagents
  • Amino-modified oligonucleotide (5' or 3' amine)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-9.0.[5][6] It is critical that the buffer is free of primary amines (e.g., Tris).[7]

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • Purification column (e.g., desalting column or reverse-phase HPLC column)

  • UV-Vis Spectrophotometer

  • Microcentrifuge

  • Vortexer

Protocol 1: this compound Labeling of Amino-Modified Oligonucleotides

This protocol is adapted for a 0.2 µmole synthesis scale of an amino-modified oligonucleotide.[5]

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 to 0.8 mM.[6] If the oligonucleotide was deprotected with reagents containing amines (e.g., AMA), it must be desalted prior to the labeling reaction.[5]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5] NHS esters are moisture-sensitive and should be handled in a dry environment.[6]

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.[8] Vortex the mixture gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[3][5]

  • Purification of the Labeled Oligonucleotide: The purification step is crucial to remove unreacted dye and unlabeled oligonucleotides. Several methods can be employed:

    • Ethanol Precipitation: This method removes the majority of the free dye.

      • Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol to the reaction mixture.

      • Incubate at -20°C for at least 30 minutes.[7]

      • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

      • Carefully decant the supernatant.

      • Wash the pellet with cold 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

    • Size-Exclusion Chromatography (Desalting Column): This is a rapid method to separate the labeled oligonucleotide from smaller molecules like free dye. Follow the manufacturer's instructions for the specific column used.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most effective method for obtaining highly pure labeled oligonucleotides, as it can separate the labeled product from both the free dye and the unlabeled oligonucleotide.[7] A dual HPLC purification process, before and after labeling, is often recommended for the highest purity.[1](2)

Protocol 2: Characterization of Labeled Oligonucleotides
  • Concentration Determination: The concentration of the labeled oligonucleotide is determined by measuring the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of the dye (~590 nm for AF 594).

  • Degree of Labeling (DOL) Calculation: The DOL, which is the molar ratio of the dye to the oligonucleotide, can be calculated using the Beer-Lambert law. It is important to correct for the dye's absorbance at 260 nm.

    • Oligonucleotide Concentration (M) = [A₂₆₀ - (A₅₉₀ x CF₂₆₀)] / ε₂₆₀

    • Dye Concentration (M) = A₅₉₀ / ε₅₉₀

    • DOL = Dye Concentration / Oligonucleotide Concentration

      • A₂₆₀ and A₅₉₀ are the absorbances at 260 nm and 590 nm, respectively.

      • ε₂₆₀ is the molar extinction coefficient of the oligonucleotide (can be estimated based on the sequence).

      • ε₅₉₀ is the molar extinction coefficient of AF 594 (~73,000 cm⁻¹M⁻¹).

      • CF₂₆₀ is the correction factor (A₂₆₀ of the dye / A₅₉₀ of the dye).

Mandatory Visualizations

Oligonucleotide_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Oligo Amino-Modified Oligonucleotide Reaction Incubate 2h @ RT or Overnight @ 4°C Oligo->Reaction Dye This compound Solvent Anhydrous DMF/DMSO Dye->Solvent Solvent->Reaction Buffer Conjugation Buffer (pH 8.3-9.0) Buffer->Reaction Purify Ethanol Precipitation or Desalting Column or HPLC Reaction->Purify Analysis UV-Vis Spectroscopy (Concentration & DOL) Purify->Analysis

Caption: Experimental workflow for AF 594 labeling of oligonucleotides.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Oligo Oligonucleotide-NH₂ Labeled_Oligo Oligonucleotide-NH-CO-AF 594 (Stable Amide Bond) Oligo->Labeled_Oligo pH 8.3-9.0 NHS_Ester AF 594-NHS Ester NHS_Ester->Labeled_Oligo NHS N-Hydroxysuccinimide (Byproduct) NHS_Ester->NHS

Caption: NHS ester reaction with a primary amine on an oligonucleotide.

Troubleshooting

Table 2: Common Issues and Solutions in Oligonucleotide Labeling
IssuePossible CauseRecommended Solution
Low Labeling Efficiency pH of the reaction buffer is too low or too high.Verify the pH of the conjugation buffer is between 8.3 and 9.0.[5]
Presence of amine-containing buffers (e.g., Tris).Use a buffer free of primary amines, such as sodium bicarbonate or borate.[7]
Hydrolysis of the NHS ester due to moisture.Use anhydrous DMF or DMSO to dissolve the NHS ester and minimize exposure to moisture.[6]
Inactive NHS ester.Use a fresh vial of the NHS ester.
Poor Recovery After Purification Loss of sample during ethanol precipitation.Ensure complete precipitation by using appropriate salt concentrations and incubation times at low temperatures.
Inefficient binding or elution from the purification column.Optimize the binding and elution conditions for the specific column used.
Inaccurate DOL Calculation Presence of free dye in the purified sample.Ensure thorough purification to remove all unreacted dye. HPLC is recommended for high purity.[7]
Incorrect extinction coefficients used.Use the correct molar extinction coefficients for both the oligonucleotide and the dye.

Application Example: Fluorescence In Situ Hybridization (FISH)

Fluorescently labeled oligonucleotides are commonly used as probes in FISH to detect specific DNA or RNA sequences within cells or tissues.

Abbreviated FISH Protocol
  • Sample Preparation: Prepare and fix cells or tissue sections on a microscope slide.

  • Permeabilization: Treat the samples to allow the probe to access the target nucleic acid.

  • Probe Hybridization: Apply the AF 594-labeled oligonucleotide probe to the sample in a hybridization buffer. Denature the probe and target DNA by heating, then incubate to allow for hybridization.

  • Washing: Wash the slides to remove unbound and non-specifically bound probes.

  • Counterstaining and Mounting: Stain the cell nuclei with a counterstain (e.g., DAPI) and mount the slide with an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for AF 594.

This application highlights the utility of AF 594-labeled oligonucleotides in visualizing the spatial organization of nucleic acids in a cellular context.

References

Protocol for labeling amine-modified DNA with AF 594 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified DNA oligonucleotides with Alexa Fluor™ 594 (AF594) NHS ester. N-hydroxysuccinimidyl (NHS) esters are widely used for labeling primary amines, forming a stable amide bond. This method is a robust and common strategy for producing fluorescently labeled DNA probes for various applications, including fluorescence microscopy, in situ hybridization (FISH), electrophoretic mobility shift assays (EMSA), and fluorescence polarization (FP) assays. AF594 is a bright and photostable red fluorescent dye, making it an excellent choice for sensitive detection.

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of the primary amine on the amine-modified DNA with the NHS ester of AF594. This reaction results in the formation of a stable amide bond, covalently attaching the fluorophore to the DNA molecule. The reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.

Materials and Reagents

DNA and Dye
  • Amine-modified DNA: 5'- or 3'-amine-modified oligonucleotide, purified (e.g., HPLC or PAGE) to ensure the quality of the starting material.

  • AF594 NHS Ester: Aliquoted and stored desiccated at -20°C, protected from light.

Buffers and Solvents
  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5. It is crucial that the buffer is free of any primary amines (e.g., Tris).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the AF594 NHS ester.

  • Nuclease-free water.

  • 3 M Sodium Acetate (B1210297) or Sodium Chloride: For DNA precipitation.

  • 100% Ethanol (B145695) and 70% Ethanol: For DNA precipitation and washing.

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0): For resuspension and storage of the labeled DNA.

Experimental Protocols

Preparation of Reagents
  • Amine-modified DNA: Dissolve the lyophilized amine-modified DNA in nuclease-free water to a final concentration of 1 mM.

  • Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5): Dissolve 8.4 mg of sodium bicarbonate in 1 mL of nuclease-free water. Adjust the pH to 8.5 using NaOH if necessary. Prepare this buffer fresh or store frozen in aliquots.

  • AF594 NHS Ester Stock Solution: Immediately before use, dissolve the AF594 NHS ester in anhydrous DMSO to a final concentration of 10-20 mM.

Labeling Reaction
  • In a microcentrifuge tube, combine the following:

    • 10 µL of 1 mM amine-modified DNA

    • 15 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Add 2-5 µL of the AF594 NHS ester stock solution to the DNA solution. The optimal molar ratio of dye to DNA is typically between 5:1 and 20:1. This may require optimization depending on the specific oligonucleotide.

  • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature in the dark.

Purification of the Labeled DNA

It is critical to remove the unreacted dye after the labeling reaction. Several methods can be used for purification.

  • Add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold 100% ethanol to the labeling reaction mixture.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the pellet in an appropriate volume of TE buffer (pH 8.0).

For applications requiring high purity, column-based methods such as size-exclusion chromatography or reverse-phase HPLC are recommended.

Characterization of Labeled DNA
  • Measure the absorbance of the purified labeled DNA at 260 nm (for DNA) and 594 nm (for AF594).

  • Calculate the concentration of the DNA and the dye.

  • Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the DNA.

Calculation of Degree of Labeling (DOL):

  • Concentration of DNA (M) = A₂₆₀ / (ε₂₆₀_DNA)

  • Concentration of Dye (M) = A₅₉₄ / (ε₅₉₄_dye)

  • DOL = Concentration of Dye / Concentration of DNA

Note: A correction factor may be needed to account for the dye's absorbance at 260 nm.

Storage of Labeled DNA

Store the purified, labeled DNA in TE buffer (pH 8.0) at -20°C, protected from light. For long-term storage, it is recommended to store in aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The efficiency of the labeling reaction and the properties of the final conjugate can be influenced by several factors, including the concentration of reactants, reaction time, and the purity of the starting materials.

ParameterTypical Value/RangeFactors Influencing the Value
Molar Ratio of Dye:DNA 5:1 to 20:1Purity of DNA, reactivity of the NHS ester, desired DOL.
Labeling Efficiency 50-90%pH of the reaction, reaction time, temperature, and concentration of reactants.
Degree of Labeling (DOL) 0.5 - 1.5Molar ratio of dye to DNA used in the reaction. A DOL greater than 1 may lead to quenching for some applications.
Excitation Maximum (λex) ~590 nmThe specific chemical environment.
Emission Maximum (λem) ~617 nmThe specific chemical environment.
Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹ at 594 nmThe specific form of the AF594 dye.

Visualizations

Experimental Workflow

experimental_workflow prep_dna Prepare Amine-Modified DNA (1 mM in H₂O) mix Mix DNA and Labeling Buffer (0.1 M NaHCO₃, pH 8.5) prep_dna->mix prep_dye Prepare AF594 NHS Ester (10-20 mM in DMSO) react Add AF594 NHS Ester (Incubate 1-2h at RT, dark) prep_dye->react mix->react purify Purify Labeled DNA (Ethanol Precipitation or HPLC) react->purify char Characterize Labeled DNA (UV-Vis for DOL) purify->char store Store Labeled DNA (-20°C, protected from light) char->store

Caption: Workflow for labeling amine-modified DNA with AF594 NHS ester.

Application in Protein-DNA Interaction Studies (EMSA)

protein_dna_interaction labeled_dna AF594-Labeled DNA Probe binding_reaction Incubate Labeled DNA with Target Protein labeled_dna->binding_reaction target_protein Target DNA-Binding Protein target_protein->binding_reaction gel_electrophoresis Native Polyacrylamide Gel Electrophoresis (PAGE) binding_reaction->gel_electrophoresis detection Fluorescence Imaging of Gel gel_electrophoresis->detection free_dna Free AF594-DNA (Faster Migration) detection->free_dna Unbound bound_complex Protein-AF594-DNA Complex (Slower Migration - Shift) detection->bound_complex Bound

Caption: Using AF594-labeled DNA in an Electrophoretic Mobility Shift Assay (EMSA).

Application Notes and Protocols for AF 594 NHS Ester in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 594 NHS ester is a bright, photostable, and pH-insensitive red-fluorescent dye commonly employed in confocal microscopy, flow cytometry, and other fluorescence-based applications.[1][2][3] Structurally identical to Alexa Fluor® 594, it provides a high-performance, cost-effective alternative for labeling proteins, antibodies, and other amine-containing biomolecules.[1] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues) in a pH-dependent manner to form stable amide bonds, making it a versatile tool for fluorescently labeling molecules of interest for subsequent visualization and analysis.[4][5]

Applications in Confocal Microscopy

AF 594 is well-suited for confocal microscopy due to its high fluorescence quantum yield, exceptional photostability, and a spectral profile that is compatible with common laser lines.[1][6][7] Its bright red emission provides excellent contrast and is readily distinguishable in multicolor imaging experiments.[8][9] Key applications include:

  • Immunofluorescence (IF): AF 594-conjugated secondary antibodies are widely used to detect the presence and subcellular localization of specific proteins in fixed and permeabilized cells.

  • Protein Labeling: Direct labeling of purified proteins with this compound allows for the study of their dynamics, trafficking, and interactions in living or fixed cells.

  • High-Resolution Microscopy: The photostability of AF 594 makes it a suitable candidate for super-resolution microscopy techniques such as STED, PALM, and dSTORM.[7]

Quantitative Data

A summary of the key spectral and physical properties of AF 594 is provided in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)~590 nm[1][10]
Emission Maximum (λem)~615 - 618 nm[1][6][10]
Molar Extinction Coefficient~92,000 cm⁻¹M⁻¹[10]
Fluorescence Quantum Yield~0.66[10]
Recommended pH for Labeling7.0 - 9.0 (Optimal: 8.3 - 8.5)[2][3][4][11]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[4][5]
Reactivity TargetPrimary amines (-NH₂)[2][3][7]

Experimental Protocols

Protocol 1: Labeling of IgG Antibodies with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of the reagents.

Materials:

  • 1 mg of IgG antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[10][12]

  • Purification column (e.g., size-exclusion chromatography column)[10]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[11]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of primary amine-containing substances (e.g., Tris, glycine) and stabilizers like BSA.[5][13] If necessary, dialyze the antibody against 1X PBS, pH 7.2-7.4.[13]

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[10]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][10] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • A starting point for optimization is a molar ratio of dye to antibody between 5:1 and 20:1.[10]

    • While gently stirring the antibody solution, slowly add the calculated amount of the this compound solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5][12]

    • Collect the first colored band, which contains the labeled antibody.[14]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 590 nm (A₅₉₀).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ x 0.56)] / 203,000 (where 203,000 is the molar extinction coefficient of a typical IgG and 0.56 is the correction factor for the dye's absorbance at 280 nm)[14]

      • Dye Concentration (M) = A₅₉₀ / 92,000

      • DOL = Dye Concentration / Protein Concentration

    • An optimal DOL for most antibodies is between 2 and 10.[13][14]

Storage:

Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[5][14] Protect from light.[14]

Protocol 2: General Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10][12]

  • Purification method (e.g., dialysis, desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[10] Ensure the buffer is free from primary amines.[10]

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.[10]

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein should be determined empirically. A starting range of 5:1 to 20:1 is recommended.[10]

    • Add the dye solution to the protein solution while gently stirring.

    • Incubate for 1-2 hours at room temperature, protected from light.[12]

  • Purification:

    • Remove unreacted dye by dialysis against PBS or by using a desalting column.[11][15]

  • Characterization:

    • Determine the protein concentration and DOL by measuring the absorbance at 280 nm and 590 nm, similar to the antibody labeling protocol. The molar extinction coefficient of the specific protein should be used in the calculation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein Protein/Antibody in Amine-Free Buffer reaction Incubate 1-2h RT, in dark protein->reaction dye This compound in DMSO/DMF dye->reaction purify Size-Exclusion Chromatography/ Dialysis reaction->purify analysis Measure Absorbance (A280, A590) Calculate DOL purify->analysis storage Store at 4°C or -20°C analysis->storage

Caption: Workflow for labeling proteins or antibodies with this compound.

immunofluorescence_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging fix Fix Cells/Tissues permeabilize Permeabilize Cell Membranes fix->permeabilize block Block Non-specific Binding Sites permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with AF 594-conjugated Secondary Antibody primary_ab->secondary_ab mount Mount Coverslip secondary_ab->mount image Confocal Microscopy (Ex: ~590nm, Em: ~615nm) mount->image

Caption: General workflow for immunofluorescence staining using an AF 594-conjugated secondary antibody for confocal microscopy.

References

Step-by-Step Guide to AF 594 NHS Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of AF 594 NHS ester to proteins and other biomolecules containing primary amines. AF 594 (Alexa Fluor™ 594) is a bright, photostable, red-fluorescent dye with an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative is a widely used reagent for covalently attaching the fluorophore to primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, forming a stable amide bond.[3][4]

These protocols and notes are intended to provide a robust starting point for your conjugation reactions. Optimization may be required for specific applications and biomolecules.

I. Chemical Principle

The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly efficient and specific at a slightly basic pH.[5]

cluster_reactants Reactants cluster_products Products AF594_NHS This compound Conjugate AF 594-Protein Conjugate (Stable Amide Bond) AF594_NHS->Conjugate + Protein-NH2 (pH 8.3-8.5) Protein_NH2 Protein with Primary Amine (e.g., Lysine) Protein_NH2->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Caption: Chemical reaction of this compound with a primary amine.

II. Experimental Protocols

This section details the necessary steps for a successful conjugation reaction, from preparation of reagents to purification and characterization of the final conjugate.

A. Preparation of Reagents

1. Protein/Biomolecule Solution:

  • The protein of interest should be purified and dissolved in an amine-free buffer.[2] Commonly used buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.

  • Crucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2]

  • The optimal protein concentration is typically between 2-10 mg/mL.[6] Lower concentrations can lead to reduced labeling efficiency.[2]

  • If the protein is in an incompatible buffer, it must be exchanged for a suitable conjugation buffer via dialysis or a desalting column.[2]

2. This compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10-20 mM.[6]

  • This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[7]

3. Reaction Buffer:

  • The conjugation reaction is pH-dependent, with an optimal range of pH 8.3-8.5.[5] A 0.1 M sodium bicarbonate buffer at this pH is commonly used.[2]

B. Conjugation Reaction

The following workflow outlines the key steps of the conjugation process.

prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction 3. Mix Protein and Dye (Stir for 1 hour at RT) prep_protein->reaction prep_dye 2. Prepare this compound Stock Solution (in DMSO) prep_dye->reaction purification 4. Purify Conjugate (Remove free dye) reaction->purification characterization 5. Characterize Conjugate (Calculate Degree of Labeling) purification->characterization storage 6. Store Conjugate (4°C or -20°C) characterization->storage

Caption: Experimental workflow for this compound conjugation.

Detailed Protocol:

  • Determine the Molar Ratio: The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling. A common starting point is a 10:1 molar ratio of dye to protein.[6] This can be optimized by testing a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1).[6]

  • Initiate the Reaction: Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[7]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][7]

  • Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine. This is generally not necessary if the purification step is performed promptly.

C. Purification of the Conjugate

It is essential to remove any unconjugated this compound from the final product, as its presence can lead to inaccurate determination of the degree of labeling and potential background signal in downstream applications.[2]

Common purification methods include:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a rapid and effective method for separating the labeled protein from the smaller, unconjugated dye molecules.[5] Several commercial spin columns are available for this purpose.[8]

  • Dialysis: This method is also effective but more time-consuming. Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes.[9]

D. Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each protein molecule.[10] It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of AF 594 (~590 nm).

Calculation Steps:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~590 nm (A590).

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (A590 x Correction Factor)] / εprotein

      • The Correction Factor (CF) accounts for the absorbance of the dye at 280 nm. For AF 594, this value is approximately 0.24.[7]

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = A590 / (εdye x Protein Concentration (M))

      • εdye is the molar extinction coefficient of AF 594 at 590 nm, which is approximately 73,000 cm-1M-1.[2]

For IgG antibodies, a typical DOL is between 3 and 6.[8][11]

III. Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[6]
Conjugation Buffer pH 8.3 - 8.5Critical for efficient reaction with primary amines.[5]
Molar Ratio (Dye:Protein) 5:1 to 20:1A 10:1 ratio is a good starting point for optimization.[6]
Reaction Time 1 hourAt room temperature, protected from light.[2][7]
AF 594 Extinction Coefficient ~73,000 cm-1M-1 at 590 nmUsed for calculating the Degree of Labeling.[2]
Optimal DOL (for IgG) 3 - 6This range typically provides good fluorescence without significant quenching or loss of antibody function.[8][11]

IV. Storage and Stability

  • Store the purified AF 594-protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[2][7] Avoid repeated freeze-thaw cycles.[2]

  • If the final conjugate concentration is below 1 mg/mL, the addition of a stabilizing protein like bovine serum albumin (BSA) at 1-10 mg/mL is recommended.[2][8]

V. Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling - Protein concentration is too low.- Presence of amine-containing buffers.- pH of the reaction is not optimal.- Hydrolyzed NHS ester.- Concentrate the protein.- Exchange the buffer to an amine-free buffer.- Adjust the pH to 8.3-8.5.- Prepare fresh dye stock solution.
High Degree of Labeling / Aggregation - Molar ratio of dye to protein is too high.- Reduce the molar ratio of dye to protein.
Poor Protein Recovery After Purification - Inappropriate purification method for the protein size.- Ensure the molecular weight cut-off of the desalting column is appropriate for your protein.[8]

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can successfully perform this compound conjugations for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

References

AF 594 NHS Ester: Application Notes and Protocols for Fixed Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 594 NHS ester is a bright, photostable, amine-reactive fluorescent dye commonly utilized for labeling proteins and other biomolecules in fixed-cell imaging applications. Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on target molecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. The bright red fluorescence of AF 594, with its excitation and emission maxima around 590 nm and 617 nm respectively, provides excellent signal for fluorescence microscopy and is compatible with standard filter sets.[1][2] This document provides detailed application notes and protocols for the use of this compound in fixed-cell imaging.

Physicochemical and Spectroscopic Properties

AF 594 is characterized by its high fluorescence quantum yield and photostability, making it a robust choice for various imaging modalities, including confocal and super-resolution microscopy.[1] Key quantitative data for AF 594 are summarized in the table below, allowing for easy comparison with other fluorophores.

PropertyValueReference
Maximum Excitation (λex)590 nm[2]
Maximum Emission (λem)617 nm[2]
Molar Extinction Coefficient (ε)73,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)0.66[2][3]
Recommended Laser Line561 nm or 594 nm[1]

Experimental Protocols

This section provides detailed protocols for the direct labeling of intracellular proteins in fixed cells using this compound, as well as a standard immunofluorescence protocol using a pre-labeled secondary antibody for comparison.

Protocol 1: Direct Labeling of Intracellular Proteins in Fixed Cells

This protocol is designed for the direct conjugation of this compound to primary amines of intracellular proteins within fixed cells.

Materials:

  • This compound (stored at -20°C, protected from light and moisture)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-9.0

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS)

  • Wash buffer (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Cells cultured on coverslips

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Permeabilize the cells by incubating with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Preparation of this compound Stock Solution:

    • Bring the vial of this compound to room temperature before opening.

    • Prepare a 10 mg/mL stock solution by dissolving the this compound in anhydrous DMSO. Mix well by vortexing.

    • Note: Prepare this solution fresh immediately before use.

  • Labeling Reaction:

    • Prepare the labeling buffer by diluting the 0.1 M sodium bicarbonate buffer to a working concentration in PBS to achieve a pH of 8.3-8.5.

    • Dilute the this compound stock solution in the labeling buffer to the desired final concentration (typically in the range of 5-20 µg/mL). The optimal concentration should be determined empirically.

    • Incubate the permeabilized cells with the this compound labeling solution for 1 hour at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the labeling solution and wash the cells three times with PBS for 5 minutes each to remove any unbound dye.

    • (Optional) A blocking step with 1% BSA in PBS for 30 minutes can be performed to reduce background fluorescence.

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for AF 594 (e.g., TRITC or Texas Red filter set).

Protocol 2: Indirect Immunofluorescence Staining using a Labeled Secondary Antibody

This protocol describes a standard immunofluorescence workflow where the target protein is detected by a primary antibody, which is then visualized using a secondary antibody conjugated to AF 594.

Materials:

  • Primary antibody specific to the target protein

  • AF 594-conjugated secondary antibody

  • All other materials as listed in Protocol 1

Procedure:

  • Cell Fixation and Permeabilization:

    • Follow steps 1 and 2 from Protocol 1.

  • Blocking:

    • Incubate the permeabilized cells with blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal working concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the AF 594-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Follow steps 5 and 6 from Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the direct labeling of intracellular proteins in fixed cells with this compound.

G Workflow for Direct Labeling of Fixed Cells with this compound cluster_prep Cell Preparation cluster_labeling Labeling cluster_post Post-Labeling cell_culture Cell Culture on Coverslips fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization incubation Incubate Cells with Dye (1 hr, RT) permeabilization->incubation dye_prep Prepare this compound Solution dye_prep->incubation washing Wash to Remove Unbound Dye incubation->washing mounting Mount Coverslip washing->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A flowchart of the direct labeling protocol.

Signaling Pathway Example: MAPK/ERK Pathway

Fluorescence microscopy is a powerful tool for studying the spatial and temporal dynamics of signaling pathways.[4] The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is implicated in various diseases, including cancer.[6] Immunofluorescence can be used to visualize the activation and translocation of key proteins in this pathway, such as ERK. Upon stimulation, ERK is phosphorylated and translocates from the cytoplasm to the nucleus, where it regulates gene expression.[5][7]

G Simplified MAPK/ERK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Translocation Transcription_Factors Transcription Factors ERK_nucleus->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Overview of the MAPK/ERK signaling cascade.

References

Application Notes: AF 594 NHS Ester in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alexa Fluor 594 (AF 594) NHS ester is a bright, photostable, red-fluorescent dye widely used in various fluorescence microscopy applications, including super-resolution microscopy (SRM).[1][2][3] Its succinimidyl ester (NHS ester) functional group allows for covalent labeling of primary amines on proteins and other biomolecules, forming a stable amide bond.[4][5][6] AF 594 exhibits high fluorescence quantum yield, pH insensitivity between pH 4 and 10, and excellent photostability, making it a robust choice for advanced imaging techniques that demand high performance from fluorescent probes.[1][3][7][8] These properties make it particularly well-suited for single-molecule localization microscopy (SMLM) techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and diffraction-unlimited techniques like STED (Stimulated Emission Depletion) microscopy.[2][9][10]

Applications in Super-Resolution Microscopy

AF 594 is a versatile fluorophore compatible with multiple super-resolution modalities:

  • dSTORM (direct Stochastic Optical Reconstruction Microscopy): In dSTORM, single fluorophores are photoswitched between a fluorescent "on" state and a long-lived "dark" state.[11] AF 594 can be induced to photoswitch in the presence of specific imaging buffers containing a reducing agent, enabling the temporal separation of single-molecule emissions.[12][13] This allows for the precise localization of individual molecules and the reconstruction of an image with a resolution far beyond the diffraction limit of light.[11]

  • STED (Stimulated Emission Depletion) Microscopy: STED microscopy achieves super-resolution by using a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function.[9][10] The high photostability of AF 594 makes it a suitable dye for STED imaging, as it can withstand the high laser intensities required for efficient stimulated emission depletion.[9][14]

  • SIM (Structured Illumination Microscopy): SIM is another super-resolution technique that can benefit from the brightness and photostability of AF 594.[10][15] While not a single-molecule technique, SIM requires bright and photostable dyes to achieve the high signal-to-noise ratio necessary for image reconstruction.[16]

Quantitative Data

The photophysical properties and performance characteristics of AF 594 are summarized in the tables below.

Table 1: Photophysical Properties of AF 594

PropertyValueReference
Excitation Maximum (Abs)~590 nm[1][17]
Emission Maximum (Em)~617 nm[1][17]
Molar Extinction Coefficient~73,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield~0.66[1][18][19]
Fluorescence Lifetime~3.9 ns[19]
Molecular Weight~820 g/mol [20]

Table 2: Correction Factors for Protein Conjugates

WavelengthCorrection Factor (CF)Reference
260 nm0.28[6]
280 nm0.51[6]

Experimental Protocols

Here are detailed protocols for labeling antibodies with AF 594 NHS ester and preparing samples for super-resolution microscopy.

Protocol 1: Antibody Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The ratios can be scaled for different amounts.

Materials:

  • 1 mg of IgG antibody in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous dimethylsulfoxide (DMSO).

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5).[4]

  • Purification column (e.g., Sephadex G-25) equilibrated with PBS.[21]

  • PBS (phosphate-buffered saline), pH 7.2-7.4.

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve or dilute the antibody in 0.5 mL of PBS to a final concentration of 2 mg/mL.[20]

    • Add 50 µL of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[20] Mix gently.

  • Prepare the Dye Solution:

    • Warm a vial of this compound to room temperature.

    • Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Slowly add an appropriate amount of the dissolved this compound to the antibody solution while gently stirring. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[5][20][21]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[21]

    • Load the reaction mixture onto the pre-equilibrated column.

    • Elute with PBS. The first colored fraction to elute will be the labeled antibody. The second, slower-moving colored band is the unconjugated dye.

    • Collect the antibody-containing fractions.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and ~590 nm.

    • For IgGs, a DOL of 2-6 is often optimal.[20]

    • Store the labeled antibody at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[20] Protect from light.

Protocol 2: Immunofluorescence Staining for Super-Resolution Microscopy

Materials:

  • Cells cultured on high-precision glass coverslips (#1.5 thickness).[22]

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody (unlabeled).

  • AF 594-labeled secondary antibody (from Protocol 1).

  • Washing buffer (PBS).

  • Mounting medium suitable for super-resolution (e.g., a dSTORM imaging buffer or a high-refractive index mounting medium for STED/SIM).[14][22]

Procedure:

  • Cell Fixation:

    • Wash cells briefly with warm PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with blocking buffer for 1 hour at room temperature to reduce nonspecific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the AF 594-labeled secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

  • Mounting:

    • For dSTORM, mount the coverslip on a slide with a freshly prepared imaging buffer (typically containing an oxygen scavenger system and a thiol).

    • For STED or SIM, use a mounting medium with a high refractive index and antifade reagents.[14][22]

    • Seal the coverslip with nail polish or a sealant to prevent evaporation.

  • Imaging:

    • Proceed with imaging on the respective super-resolution microscope.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound in super-resolution microscopy.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody 1. Prepare Antibody (e.g., IgG in PBS) buffer 2. Adjust pH (add NaHCO3 to pH 8.3) antibody->buffer mix 4. Mix Dye and Antibody buffer->mix dye 3. Prepare Dye (dissolve AF 594 NHS in anhydrous DMSO) dye->mix incubate 5. Incubate (1 hr, RT, dark) mix->incubate purify 6. Purify Conjugate (Gel Filtration) incubate->purify store 7. Store Labeled Antibody (4°C or -20°C) purify->store

Caption: Workflow for labeling antibodies with this compound.

dSTORM_Principle cluster_cycle Photoswitching Cycle cluster_imaging Image Reconstruction OnState Fluorescent ON State DarkState Long-Lived Dark State OnState->DarkState High Power Laser (e.g., 561 nm) Acquire Acquire Thousands of Frames OnState->Acquire Emit Photon DarkState->OnState Low Power Laser (e.g., 405 nm) or Spontaneous Localize Localize Single Molecule Blinks Acquire->Localize Reconstruct Reconstruct Super- Resolution Image Localize->Reconstruct

Caption: The principle of dSTORM using AF 594 photoswitching.

Amine_Reactive_Labeling Protein Protein (with Lysine residue) Reaction + Protein->Reaction NHS_Ester This compound NHS_Ester->Reaction Conjugate Labeled Protein (Stable Amide Bond) Reaction->Conjugate pH 8.3-8.5 LeavingGroup NHS Leaving Group Reaction->LeavingGroup

Caption: Covalent labeling of proteins via NHS ester chemistry.

References

AF 594 NHS Ester for In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 594 (AF 594) NHS ester is a bright, photostable, and pH-insensitive red fluorescent dye that has become an invaluable tool for in vivo imaging studies. Its succinimidyl ester (NHS ester) reactive group allows for straightforward and efficient covalent labeling of primary amines on proteins, antibodies, peptides, and other biomolecules. This document provides detailed application notes and experimental protocols for the use of AF 594 NHS ester in preclinical in vivo imaging, with a focus on antibody labeling and characterization for optimal performance.

Key Features and Applications

This compound is well-suited for a variety of in vivo imaging applications due to its favorable spectral properties and robust performance.

Key Features:

  • Bright Red Fluorescence: With excitation and emission maxima at approximately 590 nm and 617 nm, respectively, AF 594 provides a strong signal that is readily detectable by common in vivo imaging systems.[1]

  • High Quantum Yield: The quantum yield of AF 594 is approximately 0.66, contributing to its bright fluorescence emission.[2][3]

  • Photostability: AF 594 exhibits excellent resistance to photobleaching, enabling longer imaging sessions and longitudinal studies.

  • pH Insensitivity: The fluorescence of AF 594 is stable over a broad pH range (pH 4-10), ensuring reliable signal in diverse biological environments.[1]

  • Water Solubility: The dye is water-soluble, facilitating its use in aqueous buffers for labeling reactions.[1]

Applications:

  • Targeted Tumor Imaging: Labeled antibodies or other targeting ligands can be used to visualize and quantify tumor burden, assess target engagement, and monitor therapeutic response.[3][4]

  • Biodistribution and Pharmacokinetic Studies: Tracking the whole-body distribution and clearance of fluorescently labeled drugs, biologics, and nanoparticles.

  • Cell Tracking: In vivo tracking of labeled cells to study migration, engraftment, and immune responses.[5]

  • Vascular Imaging: Visualization of blood vessels and assessment of vascular permeability.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and provide typical parameters for in vivo imaging experiments.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength (λex)590 nm[1]
Maximum Emission Wavelength (λem)617 nm[1]
Molar Extinction Coefficient (ε)92,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)0.66[2]
Molecular Weight~819.8 g/mol [1]

Table 2: Recommended Parameters for In Vivo Imaging with AF 594-Labeled Antibodies

ParameterRecommended Range/ValueNotes
Degree of Labeling (DOL) 1.5 - 3.0 A lower DOL is crucial to minimize non-specific uptake by the liver and improve target-to-background ratios.[6]
Injection Dose (Mouse) 10 - 50 µg of labeled antibodyThe optimal dose should be determined empirically for each specific application and targeting agent.[4]
Administration Route Intravenous (IV) or Intraperitoneal (IP)IV injection typically leads to more rapid distribution.[5]
Imaging System Fluorescence Zoom Microscopy, Two-Photon Excitation Microscopy, IVIS, or similarThe choice of imaging system will depend on the required resolution and depth of penetration.[4]
Typical Exposure Times Milliseconds to secondsVaries depending on the imaging system, signal intensity, and tissue autofluorescence.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound for In Vivo Imaging

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. For other proteins or different starting amounts, the protocol may need to be adjusted.

Materials:

  • This compound

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizers like BSA, it must be purified by dialysis or desalting into PBS.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the this compound in a small amount of high-quality anhydrous DMF or DMSO to create a 10 mg/mL stock solution. This should be done immediately before use.

  • Labeling Reaction:

    • Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the antibody solution to achieve a final bicarbonate concentration of approximately 0.1 M.

    • Slowly add the calculated amount of this compound stock solution to the antibody solution while gently stirring. A molar ratio of dye to antibody of 5:1 to 10:1 is a good starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Purify the conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled antibody. The second, slower-migrating colored band is the free dye.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the Degree of Labeling (DOL) using the protocol below.

Protocol 2: Determination of Degree of Labeling (DOL)

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀) using a spectrophotometer.

  • Calculate the concentration of the antibody using the following formula:

    • Antibody Concentration (M) = [A₂₈₀ - (A₅₉₀ × Correction Factor)] / ε_protein

      • The correction factor for AF 594 at 280 nm is approximately 0.56.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~203,000 M⁻¹cm⁻¹).

  • Calculate the DOL using the following formula:

    • DOL = A₅₉₀ / (ε_dye × Antibody Concentration (M))

      • ε_dye for AF 594 is 92,000 M⁻¹cm⁻¹.

For optimal in vivo performance, a DOL of 1.5 to 3.0 is recommended. [6] Higher DOLs can lead to increased clearance by the liver and spleen, resulting in higher background signal and reduced target-specific signal.

Protocol 3: In Vivo Imaging of Tumors with AF 594-Labeled Antibody

This is a general protocol for imaging subcutaneous tumors in a mouse model. Specific parameters will need to be optimized for your model system.

Animal Preparation:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • If the mouse is not hairless, remove the fur from the imaging area to minimize light scattering and absorption.

Injection and Imaging:

  • Administer the AF 594-labeled antibody (e.g., 10-50 µg in 100 µL of sterile PBS) via intravenous (tail vein) injection.

  • Acquire images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window for target accumulation and background clearance.

  • For macroscopic imaging, a fluorescence zoom microscope or an in vivo imaging system (e.g., IVIS) can be used.[4]

  • For higher resolution imaging at the cellular level, two-photon excitation microscopy can be employed on exposed tumors or through an imaging window.[4]

  • Acquire both brightfield and fluorescence images. Use appropriate filter sets for AF 594 (Excitation: ~590 nm, Emission: ~620 nm).

  • Exposure times will need to be optimized based on the signal intensity.[4]

Data Analysis:

  • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in background regions (e.g., adjacent normal tissue).

  • Calculate the tumor-to-background ratio to assess the specificity of the signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification & Characterization cluster_invivo In Vivo Imaging antibody Purified Antibody (in amine-free buffer) mix Mix Antibody and Dye (pH 8.3, 1 hr, RT) antibody->mix dye This compound dissolve_dye Dissolve Dye in DMSO/DMF dye->dissolve_dye dissolve_dye->mix purify Purify Conjugate (Size-Exclusion Chromatography) mix->purify characterize Characterize Conjugate (Spectrophotometry, Calculate DOL) purify->characterize inject Inject into Animal Model characterize->inject image Acquire Images (Fluorescence Microscopy) inject->image analyze Analyze Data (Quantify Signal) image->analyze

Caption: Experimental workflow for in vivo imaging with this compound.

dol_logic start AF 594-Labeled Antibody dol_check Degree of Labeling (DOL) start->dol_check low_dol DOL < 1.5 dol_check->low_dol Low optimal_dol 1.5 <= DOL <= 3.0 dol_check->optimal_dol Optimal high_dol DOL > 3.0 dol_check->high_dol High low_signal Suboptimal Signal low_dol->low_signal good_invivo Optimal for In Vivo Imaging (Good Target-to-Background) optimal_dol->good_invivo high_background High Non-Specific Uptake (e.g., Liver) high_dol->high_background

Caption: Logic diagram for optimizing the Degree of Labeling (DOL).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low AF594 NHS Ester Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low labeling efficiency with AF594 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with AF594 NHS ester?

The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the sweet spot for efficient labeling.[3][4] At lower pH, the primary amine groups on the protein are protonated and less available to react.[1][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[1][2][3]

Q2: What are the recommended buffers for the labeling reaction?

It is crucial to use an amine-free buffer.[1][5] Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the NHS ester, leading to significantly reduced labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, or carbonate-bicarbonate buffer.[1][2] A 0.1 M sodium bicarbonate solution is a common choice as it provides the appropriate pH.[3][4]

Q3: How should I prepare and handle the AF594 NHS ester?

AF594 NHS ester is moisture-sensitive and should be stored desiccated at -20°C in the dark.[1][6] It is recommended to allow the vial to warm to room temperature before opening to prevent condensation. The NHS ester should be dissolved in a high-quality anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] Aqueous solutions of NHS esters are not stable and should be used immediately.[3] Degraded DMF can contain amines that will react with the NHS ester, so ensure you are using a high-quality, amine-free grade.[1][3]

Q4: What is the ideal protein concentration for labeling?

A protein concentration of at least 2 mg/mL is recommended to favor the labeling reaction over the competing hydrolysis reaction.[1] Higher protein concentrations, in the range of 5-10 mg/mL, can lead to even higher labeling efficiency.[7][8]

Q5: How can I remove unreacted dye after the labeling reaction?

Common methods for purifying the labeled protein and removing free dye include size exclusion chromatography (gel filtration), dialysis, or using desalting/spin columns.[1][4][9] The choice of method depends on the scale of the reaction and the properties of the protein.[10]

Troubleshooting Guide

Issue: Low or No Fluorescence Signal

A weak or absent fluorescent signal can stem from several factors, not just poor labeling. Here’s a systematic approach to identify the cause.

Potential Cause Troubleshooting Steps
Inefficient Labeling 1. Verify Reaction Conditions: Confirm the pH of your reaction buffer is within the optimal 7.2-8.5 range.[1] 2. Check Buffer Composition: Ensure your buffer is free of primary amines like Tris or glycine.[1] If necessary, perform a buffer exchange into a recommended buffer like PBS or sodium bicarbonate.[1] 3. Optimize Molar Ratio: A 10- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.[10] You may need to adjust this based on your specific protein. 4. Increase Reactant Concentrations: If possible, increase the concentration of your protein (ideally ≥ 2 mg/mL) and/or the molar excess of the NHS ester.[1]
Reagent Quality 1. Use Fresh Dye Solution: Prepare the AF594 NHS ester solution in anhydrous DMSO or DMF immediately before the reaction.[1] Do not store the dye in an aqueous solution.[1] 2. Proper Storage: Ensure your stock of AF594 NHS ester has been stored correctly at -20°C, desiccated, and protected from light.[6][11]
Protein-Specific Factors 1. Amine Accessibility: The primary amines on your protein (N-terminus and lysine (B10760008) residues) must be accessible.[1] Steric hindrance can prevent efficient labeling.[1] 2. Protein Purity: Use highly purified protein for your labeling reactions, as impurities can interfere.[1]
Fluorescence Quenching 1. Over-labeling: Excessive labeling can lead to self-quenching of the fluorophores.[12][13] Try reducing the molar excess of the dye in your reaction. 2. Environmental Effects: The local environment of the dye on the protein can affect its fluorescence.[13]
Imaging/Detection Issues 1. Incorrect Filter Sets: Ensure the excitation and emission filters on your instrument are appropriate for AF594 (absorption/emission maxima ~590/617 nm).[14] 2. Photobleaching: Minimize exposure of your labeled sample to light to prevent photobleaching.[15] Using an anti-fade mounting medium can help for microscopy.[15]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature, which directly impacts labeling efficiency due to the competing hydrolysis reaction.

Condition Effect on NHS Ester Half-life Reference
pH 7.0, 0°C4-5 hours[2]
pH 8.6, 4°C10 minutes[2]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

General Protocol for Labeling a Protein with AF594 NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • AF594 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1][4] If necessary, perform a buffer exchange.

  • Prepare the AF594 NHS Ester Solution: Allow the vial of AF594 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.[16]

  • Perform the Labeling Reaction:

    • Add the reaction buffer to your protein solution to adjust the pH to 8.3-8.5.[3]

    • Add the calculated amount of AF594 NHS ester solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quench the Reaction (Optional but Recommended): Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction by consuming any unreacted NHS ester.

  • Purify the Labeled Protein: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~590 nm (for AF594). Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizations

AF594_Labeling_Reaction cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction Protein_Amine Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-AF594 (Stable Amide Bond) Protein_Amine->Labeled_Protein Nucleophilic Attack AF594_NHS AF594-NHS Ester AF594_NHS->Labeled_Protein NHS N-Hydroxysuccinimide (Leaving Group) AF594_NHS->NHS Release Hydrolyzed_Dye AF594-COOH (Inactive Dye) AF594_NHS->Hydrolyzed_Dye Hydrolysis (pH dependent) H2O H₂O (Water) H2O->Hydrolyzed_Dye

Caption: Chemical reaction of AF594 NHS ester with a primary amine and the competing hydrolysis reaction.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer_Amine Is buffer amine-free (e.g., no Tris)? Check_pH->Check_Buffer_Amine Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent_Quality Is NHS ester fresh and handled correctly? Check_Buffer_Amine->Check_Reagent_Quality Yes Buffer_Exchange Buffer exchange to PBS or Bicarbonate Check_Buffer_Amine->Buffer_Exchange No Check_Concentration Is protein concentration ≥ 2 mg/mL? Check_Reagent_Quality->Check_Concentration Yes Prepare_Fresh Use fresh, anhydrous DMSO/DMF for dye Check_Reagent_Quality->Prepare_Fresh No Check_Molar_Ratio Is dye:protein molar ratio optimized? Check_Concentration->Check_Molar_Ratio Yes Increase_Conc Increase protein concentration Check_Concentration->Increase_Conc No Success Labeling Optimized Check_Molar_Ratio->Success Yes Adjust_Ratio Optimize molar ratio (e.g., 10-20x excess) Check_Molar_Ratio->Adjust_Ratio No Protein_Issue Consider protein-specific issues: - Amine accessibility - Purity Protein_Issue->Success Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer_Amine Prepare_Fresh->Check_Reagent_Quality Increase_Conc->Check_Concentration Adjust_Ratio->Protein_Issue

Caption: A logical workflow for troubleshooting low AF594 NHS ester labeling efficiency.

References

Optimizing Dye-to-Protein Ratios for AF594 NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Alexa Fluor™ 594 (AF594) NHS ester for protein labeling, achieving an optimal dye-to-protein ratio is critical for experimental success. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dye-to-protein molar ratio for labeling with AF594 NHS ester?

A1: A common starting point for labeling proteins with AF594 NHS ester is a dye-to-protein molar ratio of 10:1 to 15:1.[1][2][3] However, the optimal ratio can vary significantly depending on the specific protein being labeled.[1][2] Therefore, it is highly recommended to perform a series of labeling reactions with varying molar ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to determine the ideal ratio for your protein of interest.[1][2]

Q2: What is the ideal pH for the labeling reaction?

A2: The optimal pH range for the reaction of NHS esters with primary amines on proteins is between 8.3 and 8.5.[4][5] At a lower pH, the primary amine groups are protonated and less reactive, while at a higher pH, the NHS ester is more susceptible to hydrolysis, which reduces labeling efficiency.[4][6][7]

Q3: What is the Degree of Labeling (DOL) and why is it important?

A3: The Degree of Labeling (DOL), also referred to as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to a single protein molecule.[8][9] Determining the DOL is crucial as it affects fluorescence intensity and the biological activity of the labeled protein.[10] An optimal DOL ensures a strong fluorescent signal without compromising the protein's function.[10]

Q4: What is the target DOL for most antibodies labeled with AF594?

A4: For most antibodies, the recommended DOL is between 2 and 10.[1][2][10] Over-labeling (a high DOL) can lead to fluorescence quenching and protein precipitation, while under-labeling (a low DOL) results in a weak signal.[1][2][8][11]

Troubleshooting Guide

This section addresses common issues encountered during the AF594 NHS ester labeling process.

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Inactive (hydrolyzed) dye: The NHS ester has reacted with water instead of the protein.Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[12] Store the dye properly, protected from moisture.[13]
Suboptimal pH: The reaction buffer pH is too low, leading to protonated and unreactive amine groups.Ensure the reaction buffer is at a pH of 8.3-8.5.[4][5] Use a buffer free of primary amines, such as sodium bicarbonate or borate (B1201080) buffer.[6]
Low protein concentration: A dilute protein solution can lead to inefficient labeling.Concentrate the protein to at least 2 mg/mL for optimal results.[14][15]
Insufficient dye-to-protein ratio: Not enough dye was added to achieve the desired level of labeling.Increase the molar ratio of dye to protein in subsequent labeling reactions.[12]
High Degree of Labeling (DOL) / Protein Precipitation Excessive dye-to-protein ratio: Too much dye was used in the labeling reaction.Decrease the molar ratio of dye to protein.[12]
Protein aggregation: The protein may be prone to aggregation, which can be exacerbated by the labeling process.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[12] Ensure the protein is fully solubilized before starting the reaction.
Low Fluorescence Signal of Labeled Protein Low DOL: The protein is under-labeled.Optimize the labeling reaction to achieve a higher DOL.[12]
Self-quenching at high DOL: If the DOL is too high, the fluorescent molecules can quench each other, leading to a reduced signal.Optimize for a lower DOL if self-quenching is suspected.[10][11]
Non-specific Staining in Application Unremoved free dye: Free, unconjugated dye is present in the final sample.Ensure thorough purification of the labeled protein using methods like size-exclusion chromatography or dialysis to remove all unbound dye.[12][16][17]
Aggregates of labeled protein: Labeled protein aggregates can cause non-specific binding.Centrifuge the labeled protein solution before use to remove any aggregates.[12]

Experimental Protocols

Key Experimental Parameters
Parameter Recommendation Reference
Protein Buffer Phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, pH 8.3-8.5. Must be free of primary amines (e.g., Tris, glycine).[6][14][18]
Protein Concentration 2-10 mg/mL for optimal labeling.[1][12][13]
Dye Solvent Anhydrous DMSO or DMF.[12][18]
Dye Stock Solution Prepare fresh immediately before use.[1][13]
Reaction Time 1-2 hours at room temperature.[12]
Purification Size-exclusion chromatography or dialysis.[12][17]
Protocol: Protein Labeling with AF594 NHS Ester

This protocol provides a general guideline. Optimization for specific proteins is recommended.

  • Protein Preparation:

    • Dissolve or dialyze the protein into a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.[12][18]

  • Dye Preparation:

    • Immediately before starting the reaction, dissolve the AF594 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[12]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (start with a 10:1 to 15:1 ratio).[1][2][3]

    • Slowly add the dye solution to the protein solution while gently stirring.[12]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[12]

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[12] The first colored fraction to elute from the column will be the labeled protein.

Protocol: Calculation of the Degree of Labeling (DOL)
  • Measure Absorbance:

    • After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum for AF594, which is approximately 590 nm (Amax).[16]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For AF594, this is approximately 0.56.[18]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate DOL:

    • DOL = Amax / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of AF594 at its absorbance maximum (approximately 92,000 cm⁻¹M⁻¹).[18]

Visualizing the Workflow

To better understand the experimental process and the key decision points, the following diagrams illustrate the protein labeling workflow and the logic for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye (Target Molar Ratio: 10:1 to 15:1) Protein_Prep->Mix Dye_Prep Prepare AF594 NHS Ester (10 mg/mL in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (1-2 hours at RT, protected from light) Mix->Incubate Purify Purify Labeled Protein (Size-Exclusion Chromatography or Dialysis) Incubate->Purify Measure Measure Absorbance (A280 and Amax) Purify->Measure Calculate_DOL Calculate DOL Measure->Calculate_DOL

Caption: Workflow for labeling proteins with AF594 NHS ester.

G cluster_troubleshooting Troubleshooting Logic Start Start Troubleshooting Check_DOL Is DOL within target range (2-10)? Start->Check_DOL Low_DOL Low DOL Check_DOL->Low_DOL No (Low) High_DOL High DOL Check_DOL->High_DOL No (High) Optimal_DOL Optimal DOL Check_DOL->Optimal_DOL Yes Increase_Ratio Increase Dye:Protein Ratio Low_DOL->Increase_Ratio Check_pH Check Buffer pH (8.3-8.5) Low_DOL->Check_pH Fresh_Dye Use Fresh Dye Low_DOL->Fresh_Dye Decrease_Ratio Decrease Dye:Protein Ratio High_DOL->Decrease_Ratio

Caption: Decision tree for troubleshooting dye-to-protein ratio issues.

References

Technical Support Center: Purification of AF 594 Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF 594 NHS ester. Here, you will find detailed information on how to effectively remove unconjugated dye from your protein or antibody conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?

A1: The removal of free, unconjugated this compound is a critical step for several reasons. Firstly, its presence can lead to high background fluorescence, which can obscure the specific signal from your labeled conjugate in imaging applications and decrease the signal-to-noise ratio in fluorescence-based assays.[1][2] Secondly, accurate determination of the degree of labeling (DOL), or the dye-to-protein ratio, is not possible without removing the free dye.[1][2] Finally, for applications involving cell labeling, the unconjugated dye can lead to non-specific staining and inaccurate localization results.

Q2: What are the most common methods to remove unconjugated this compound?

A2: The most widely used techniques for purifying antibody-dye conjugates and removing excess dye are size exclusion chromatography (also known as gel filtration), dialysis, and precipitation.[3][4][5] The choice of method depends on factors such as the sample volume, the amount of protein, and the required purity of the final conjugate.

Q3: What are the key properties of this compound that I should consider during purification?

A3: this compound is a reactive dye used to label primary amines on proteins and other molecules.[6][7] It is a water-soluble and pH-insensitive dye within a range of pH 4 to 10.[6][8][9] Understanding its molecular weight is essential for selecting the appropriate purification method, particularly for dialysis and size exclusion chromatography.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) / Gel Filtration

Problem: Poor separation of the conjugated protein from the free dye.

Possible Causes & Solutions:

  • Incorrect Resin Choice: The pore size of the chromatography resin is critical for effective separation. For purifying antibodies (typically ~150 kDa) from a small dye molecule like this compound (MW ~820 Da), a resin with an appropriate fractionation range should be used.

  • Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor resolution. Refer to the manufacturer's instructions for the recommended sample volume and concentration for your specific column.

  • Inappropriate Flow Rate: A flow rate that is too high can decrease the interaction time with the resin, leading to poor separation. Conversely, a flow rate that is too low can lead to diffusion and peak broadening. Optimize the flow rate according to the resin manufacturer's guidelines.

Problem: Low recovery of the labeled protein.

Possible Causes & Solutions:

  • Non-specific Binding: The protein may be interacting with the chromatography resin. This can sometimes be mitigated by changing the buffer composition, for instance, by increasing the salt concentration.

  • Protein Precipitation: The protein may have precipitated on the column. Ensure that the buffer conditions (pH, salt concentration) are optimal for your protein's stability.

  • Improper Column Packing: An improperly packed column can lead to channeling and loss of sample. If using a self-packed column, ensure it is packed evenly and to the correct bed height.

Dialysis

Problem: Residual free dye remains in the sample after dialysis.

Possible Causes & Solutions:

  • Inadequate Dialysis Time: Dialysis is a slow process. Ensure you are allowing sufficient time for the free dye to diffuse out of the dialysis tubing. Multiple buffer changes are crucial for efficient removal.

  • Incorrect MWCO: The molecular weight cut-off (MWCO) of the dialysis membrane must be large enough to allow the free dye to pass through but small enough to retain your protein conjugate. For removing this compound (MW ~820 Da) from an antibody (~150 kDa), a 10-20 kDa MWCO membrane is generally suitable.

  • Insufficient Buffer Volume: The volume of the dialysis buffer should be significantly larger than the sample volume (at least 100-fold) to maintain a steep concentration gradient and drive the diffusion of the free dye.

Problem: Sample dilution after dialysis.

Possible Causes & Solutions:

  • Osmotic Effects: If the ionic strength of your sample is much higher than the dialysis buffer, water will move into the dialysis bag, causing dilution. Ensure that the buffer compositions are similar or perform a gradual buffer exchange. The sample can be concentrated after dialysis if necessary.

Trichloroacetic Acid (TCA) Precipitation

Problem: Difficulty resolubilizing the protein pellet after precipitation.

Possible Causes & Solutions:

  • Incomplete Removal of TCA: Residual TCA can make the pellet difficult to dissolve. Wash the pellet thoroughly with cold acetone (B3395972) or ethanol (B145695) to remove any remaining acid.

  • Over-drying the Pellet: Over-drying can make the protein pellet very difficult to resolubilize. Air-dry the pellet or use a gentle stream of nitrogen.

  • Protein Denaturation: TCA precipitation is a denaturing process.[10] While this is acceptable for applications like SDS-PAGE, it is not suitable if you need to maintain the biological activity of your protein. If activity is required, choose a non-denaturing purification method like size exclusion chromatography or dialysis.

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight ~819.8 g/mol [6]
Recommended Dialysis MWCO 10 - 20 kDaGeneral Practice
TCA Concentration for Precipitation 10-25% (final concentration)[11]
Acetone Wash Volume At least 2x the sample volume[12]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for rapid desalting and removal of free dye from small sample volumes.

  • Column Equilibration: Remove the storage buffer from a pre-packed spin column (e.g., Sephadex G-25) by centrifugation according to the manufacturer's instructions.

  • Equilibrate the column by adding your desired buffer (e.g., PBS) and centrifuging again. Repeat this step 2-3 times.

  • Sample Loading: Place the equilibrated column into a clean collection tube. Carefully load your conjugation reaction mixture onto the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's recommendations. The purified, labeled protein will be collected in the tube, while the smaller, unconjugated dye molecules are retained in the resin.[13]

Protocol 2: Dialysis

This protocol is suitable for larger sample volumes and when a gentler purification method is required.

  • Membrane Preparation: Cut a piece of dialysis tubing of the appropriate length and MWCO. Hydrate the membrane according to the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette your sample into the tubing, leaving some space at the top. Remove any air bubbles and seal the other end with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of stirring dialysis buffer (e.g., PBS) at 4°C. The buffer volume should be at least 100 times the sample volume.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours or overnight. For optimal results, perform at least two to three buffer changes.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the outside, and transfer the purified conjugate to a clean tube.

Protocol 3: Trichloroacetic Acid (TCA) Precipitation

This protocol is a rapid method for concentrating the protein and removing contaminants, but it will denature the protein.

  • Precipitation: To your protein sample, add ice-cold TCA to a final concentration of 10-25%.

  • Incubation: Incubate the mixture on ice for 30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Washing: Carefully decant the supernatant. Wash the pellet with a volume of cold acetone at least twice the original sample volume to remove residual TCA. Centrifuge again after each wash.[12]

  • Drying and Resuspension: After the final wash, carefully remove the acetone and allow the pellet to air dry. Do not over-dry. Resuspend the pellet in a suitable buffer (e.g., SDS-PAGE sample buffer).

Visualizations

experimental_workflow_sec start Start: Conjugation Reaction Mixture equilibration Equilibrate Spin Column start->equilibration load_sample Load Sample onto Column equilibration->load_sample centrifuge Centrifuge load_sample->centrifuge collect_conjugate Collect Purified Conjugate (Larger Molecules Elute First) centrifuge->collect_conjugate free_dye_retained Unconjugated Dye Retained (Smaller Molecules) centrifuge->free_dye_retained end End: Purified Conjugate collect_conjugate->end

Caption: Workflow for Size Exclusion Chromatography.

experimental_workflow_dialysis start Start: Conjugation Reaction Mixture load_dialysis Load Sample into Dialysis Tubing (Select Appropriate MWCO) start->load_dialysis immerse Immerse in Large Volume of Buffer load_dialysis->immerse stir Stir and Change Buffer Periodically immerse->stir recover Recover Purified Conjugate (Retained in Tubing) stir->recover free_dye_diffuses Unconjugated Dye Diffuses Out stir->free_dye_diffuses end End: Purified Conjugate recover->end

Caption: Workflow for Dialysis.

experimental_workflow_tca start Start: Conjugation Reaction Mixture add_tca Add Cold TCA and Incubate on Ice start->add_tca centrifuge_pellet Centrifuge to Pellet Protein add_tca->centrifuge_pellet wash_pellet Wash Pellet with Cold Acetone centrifuge_pellet->wash_pellet supernatant_discarded Supernatant with Unconjugated Dye Discarded centrifuge_pellet->supernatant_discarded dry_pellet Air-Dry the Pellet wash_pellet->dry_pellet resuspend Resuspend Purified (Denatured) Conjugate dry_pellet->resuspend end End: Purified Conjugate resuspend->end

Caption: Workflow for TCA Precipitation.

References

Preventing precipitation of AF 594 NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Alexa Fluor™ 594 NHS ester conjugates during and after the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is Alexa Fluor™ 594 NHS ester, and how does it work?

Alexa Fluor™ 594 NHS ester is a bright, red-fluorescent amine-reactive dye.[1][2][3][4] The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable amide bond.[3][][6] This reaction, known as acylation, is a common and efficient method for fluorescently labeling proteins and other biomolecules.[7][8] The fluorescence of the Alexa Fluor™ 594 dye is insensitive to pH variations between 4 and 10.[2][3][4][9]

Q2: Why is my AF 594 NHS ester conjugate precipitating?

Precipitation of this compound conjugates can occur for several reasons, often related to the protein's stability, the labeling conditions, or the properties of the dye itself. Key causes include:

  • Protein Aggregation: The conjugation process can alter the surface properties of the protein, leading to aggregation. This is more common with hydrophobic dyes and at high protein concentrations.[10] Over-labeling, or a high dye-to-protein ratio, can significantly increase the propensity for aggregation.[10]

  • Poor Dye Solubility: While the Alexa Fluor™ 594 dye itself is water-soluble, the NHS ester form may have limited aqueous solubility.[3][9] It is typically dissolved in an organic solvent like anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[3][7][11]

  • Inappropriate Buffer Conditions: The pH of the reaction buffer is critical. While a pH of 8.3-8.5 is optimal for the labeling reaction, suboptimal pH or low ionic strength can reduce protein stability and lead to precipitation.[7][12][13]

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, a process that competes with the desired amidation reaction.[14] The rate of hydrolysis increases with pH.[14][15] While not a direct cause of protein precipitation, significant hydrolysis can lead to unreacted protein and dye byproducts that may be less soluble.

Q3: How can I prevent precipitation during the conjugation reaction?

Preventing precipitation requires careful optimization of the experimental protocol. Key strategies include:

  • Optimize the Dye-to-Protein Ratio: A high degree of labeling can lead to protein aggregation.[10] It is crucial to perform a titration to determine the optimal molar ratio of this compound to your specific protein that provides sufficient labeling without causing precipitation.

  • Control Protein Concentration: Higher protein concentrations can increase the likelihood of aggregation.[10][16] It is recommended to start with a protein concentration in the range of 1-2 mg/mL.[10]

  • Use Proper Solvents: Dissolve the this compound in high-quality, anhydrous DMSO or DMF immediately before use.[3][11][17] Avoid repeated freeze-thaw cycles of the dye stock solution.[]

  • Maintain Optimal pH: The recommended pH for the conjugation reaction is between 8.0 and 9.0, with an optimum of 8.3-8.5.[7][8][13] Use amine-free buffers such as phosphate (B84403), bicarbonate, or borate.[7][14][18]

  • Consider Stabilizing Additives: For proteins prone to aggregation, consider adding stabilizing agents like glycerol (B35011) or non-ionic detergents to the reaction buffer.[16][19]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting precipitation issues with this compound conjugates.

Observation Potential Cause Recommended Solution
Precipitation during the labeling reaction High protein concentrationDecrease the protein concentration to 1-2 mg/mL.[10] If a higher final concentration is needed, perform the labeling at a lower concentration and then concentrate the purified conjugate.
High dye-to-protein ratio (over-labeling)Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal ratio.[10]
Suboptimal buffer conditions (pH, ionic strength)Ensure the reaction buffer pH is between 8.3 and 8.5.[7][12] Use amine-free buffers like 0.1 M sodium bicarbonate or phosphate buffer.[7] Adjust the ionic strength by adding NaCl (e.g., 150 mM) to screen electrostatic interactions that may lead to aggregation.[10]
Poor solubility of the NHS esterDissolve the this compound in fresh, high-quality anhydrous DMSO or DMF immediately before adding it to the reaction buffer.[3][11][17] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Precipitation after the labeling reaction (during purification or storage) Presence of aggregates formed during the reactionImmediately after the labeling reaction, purify the conjugate using size-exclusion chromatography (gel filtration) to remove unreacted dye and any aggregates that may have formed.[7][10]
Unstable storage conditionsStore the purified conjugate in a buffer that is optimal for the protein's stability. For long-term storage, consider adding cryoprotectants like glycerol and storing at -80°C.[16] Avoid repeated freeze-thaw cycles.
Continued aggregation of the conjugateThe conjugation may have rendered the protein less stable. Consider adding stabilizing excipients to the storage buffer, such as glycerol, sugars, or non-ionic detergents.[16][19]

Experimental Protocols

General Protocol for this compound Conjugation
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[7][12]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the conjugation buffer.[8]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][11]

  • Perform the Conjugation Reaction:

    • Add the dissolved this compound to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized for each specific protein. A starting point is often a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[7][12]

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and other reaction components using a desalting column, spin column, or dialysis. Gel filtration is a common and effective method.[7][10]

Quantitative Data Summary
Parameter Recommended Range/Value Reference
Reaction pH 8.3 - 8.5[7][12][13]
Protein Concentration 1 - 10 mg/mL[7][12]
Reaction Temperature 4°C to Room Temperature[7][12][14]
Reaction Time 1 - 4 hours (or overnight at 4°C)[7][14]
This compound Storage -20°C, desiccated, protected from light[2][][9][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage cluster_troubleshooting Precipitation Checkpoints prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Conjugation Reaction (1 hr at RT or overnight at 4°C) prep_protein->conjugation prep_dye Dissolve this compound in Anhydrous DMSO/DMF prep_dye->conjugation precip_check1 Precipitation? conjugation->precip_check1 During Reaction purify Purify Conjugate (e.g., Gel Filtration) precip_check2 Precipitation? purify->precip_check2 During/After Purification storage Store Purified Conjugate (with stabilizers if needed) precip_check1->purify precip_check2->storage

Caption: Experimental workflow for this compound conjugation with precipitation checkpoints.

signaling_pathway cluster_reaction Chemical Reactions protein Protein with Primary Amine (e.g., Lysine) conjugate AF 594-Protein Conjugate (Stable Amide Bond) protein->conjugate Aminolysis (Desired Reaction) nhs_ester This compound nhs_ester->conjugate hydrolysis_product Hydrolyzed NHS Ester (Inactive) nhs_ester->hydrolysis_product Hydrolysis (Side Reaction) nhs N-hydroxysuccinimide (Leaving Group) conjugate->nhs releases water H₂O (pH > 7)

Caption: Chemical pathways in this compound conjugation.

References

AF 594 NHS ester photobleaching issues and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF 594 NHS ester. Here you will find information on addressing common issues, particularly photobleaching, to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Labeling & Purification Issues

Q: My protein labeling efficiency with this compound is low. What could be the cause and how can I improve it?

A: Low labeling efficiency is a common issue that can often be resolved by optimizing the reaction conditions. Here are the primary factors to consider:

  • Incorrect pH: The optimal pH for the reaction between an NHS ester and a primary amine (lysine residues on your protein) is between 8.3 and 8.5.[1] A pH that is too low will result in the protonation of the amine groups, making them unreactive. Conversely, a pH that is too high will lead to the rapid hydrolysis of the NHS ester, reducing its availability to react with the protein.

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for the this compound, thereby reducing labeling efficiency. It is crucial to use an amine-free buffer like PBS (phosphate-buffered saline) or sodium bicarbonate.[2]

  • Suboptimal Molar Ratio: The molar ratio of dye to protein is a critical parameter. A common starting point is a 10-20 fold molar excess of the NHS ester.[2] However, this may need to be optimized for your specific protein.

  • Protein Concentration: A higher protein concentration (ideally 2-10 mg/mL) can improve labeling efficiency.[3]

Troubleshooting Steps:

  • Verify Buffer and pH: Ensure you are using an amine-free buffer and that the pH is between 8.3 and 8.5.

  • Optimize Molar Ratio: Perform a titration of the this compound to find the optimal molar excess for your protein.

  • Increase Protein Concentration: If possible, concentrate your protein solution before labeling.

  • Check for Hydrolysis: Prepare the this compound solution in anhydrous DMSO or DMF immediately before use to minimize hydrolysis.[2]

Photobleaching & Signal Fading

Q: My AF 594 signal is fading quickly during fluorescence microscopy. How can I prevent this photobleaching?

A: Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[4] While AF 594 is known for its high photostability compared to other red fluorophores like Texas Red, it is not immune to photobleaching.[5][6] Here are several strategies to minimize this effect:

  • Use an Antifade Mounting Medium: This is the most effective way to combat photobleaching. Commercial antifade reagents like ProLong™ Gold and VECTASHIELD® work by scavenging reactive oxygen species that are a primary cause of photobleaching.[7]

  • Optimize Imaging Parameters:

    • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][7]

    • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[7]

    • Avoid Unnecessary Illumination: Keep the sample shielded from the excitation light when not actively imaging.[8]

  • Choose the Right Imaging System: If available, confocal or multiphoton microscopy can reduce out-of-focus photobleaching compared to widefield epifluorescence microscopy.[7]

Troubleshooting Steps:

  • Incorporate an Antifade Reagent: If you are not already using one, mount your sample in an antifade medium.

  • Adjust Microscope Settings: Systematically lower the excitation power and exposure time to find the optimal balance between signal and photostability.

  • Image a Fresh Area: For fixed samples, move to a new field of view for each image acquisition to avoid imaging a previously bleached area.

High Background & Non-Specific Staining

Q: I am observing high background fluorescence in my immunofluorescence experiment. What are the likely causes and solutions?

A: High background can obscure your specific signal and make data interpretation difficult. The following are common culprits:

  • Insufficient Blocking: Inadequate blocking can lead to non-specific binding of primary or secondary antibodies.

  • Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody can increase background.[9]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.[10]

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[6]

Troubleshooting Steps:

  • Optimize Blocking: Increase the blocking time and/or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, or bovine serum albumin).[10]

  • Titrate Antibodies: Perform a titration to determine the optimal concentration for your primary and secondary antibodies.[9]

  • Improve Washing: Increase the number and duration of your wash steps.[10]

  • Check for Autofluorescence: Image an unstained control sample using the same settings to assess the level of autofluorescence. If it is significant, you may need to use a different fixation method or a commercial autofluorescence quenching reagent.[6]

Data Presentation

Table 1: Photophysical Properties of AF 594 and Spectrally Similar Dyes
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness
AF 594 59061773,0000.66Very High
Texas Red-X 59561580,0000.55High
DyLight 594 59361880,000Not ReportedHigh
Cy3 550570150,0000.15Moderate

Data compiled from multiple sources. Brightness is a product of the molar extinction coefficient and quantum yield and is presented as a relative comparison.[4][6][11]

Table 2: Qualitative Photostability Comparison of Red Fluorophores
FluorophoreRelative PhotostabilityNotes
AF 594 ++++Generally considered more photostable than Texas Red.[5][6]
Texas Red +++Good photostability, but can be prone to higher background.[6]
DyLight 594 ++++High photostability, comparable to Alexa Fluor dyes.
Cy3 +++Good photostability, but can be susceptible to quenching.[6]

This table provides a qualitative comparison based on literature reports. Direct quantitative comparisons are challenging due to variations in experimental conditions across studies.

Table 3: Effect of Antifade Mounting Media on AF 594 Photostability
Mounting MediumEffect on AF 594 Photostability
ProLong™ Gold Reported to provide good protection against photobleaching for AF 594.[6]
VECTASHIELD® May cause some quenching of AF 594 fluorescence, though it is effective for other dyes.[6]

The choice of antifade reagent can significantly impact the photostability of a given fluorophore, and the optimal combination may need to be determined empirically.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for your specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[3]

    • If necessary, perform a buffer exchange into the reaction buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2]

  • Perform the Labeling Reaction:

    • Add the dissolved this compound to the protein solution. A 10-20 fold molar excess of the dye is a good starting point.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column according to the manufacturer's instructions.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 590 nm (for AF 594).

    • Calculate the DOL using the following formula: DOL = (A₅₉₀ × ε_protein) / ((A₂₈₀ - (A₅₉₀ × CF₂₈₀)) × ε_dye) Where:

      • A₅₉₀ and A₂₈₀ are the absorbances at 590 nm and 280 nm, respectively.

      • ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

Protocol 2: Immunofluorescence Staining with AF 594 Conjugated Secondary Antibodies

This is a general protocol for immunofluorescence staining of cultured cells on coverslips.

Materials:

  • Cells cultured on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • AF 594-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the desired concentration.

    • Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the AF 594-conjugated secondary antibody in blocking buffer.

    • Incubate with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Store the slide at 4°C in the dark until imaging.

Visualizations

photobleaching_mechanism Fluorophore (Ground State) Fluorophore (Ground State) Excited Singlet State Excited Singlet State Fluorophore (Ground State)->Excited Singlet State Light Absorption Excited Singlet State->Fluorophore (Ground State) Fluorescence Fluorescence Emission Fluorescence Emission Excited Singlet State->Fluorescence Emission Intersystem Crossing Intersystem Crossing Excited Singlet State->Intersystem Crossing Excited Triplet State Excited Triplet State Intersystem Crossing->Excited Triplet State Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Excited Triplet State->Reactive Oxygen Species (ROS) Energy Transfer to O₂ Photobleached Fluorophore Photobleached Fluorophore Excited Triplet State->Photobleached Fluorophore Irreversible Chemical Reaction Reactive Oxygen Species (ROS)->Photobleached Fluorophore Oxidation

Caption: The mechanism of photobleaching involves excitation to a singlet state, followed by potential intersystem crossing to a triplet state, which can lead to the generation of reactive oxygen species (ROS) and irreversible damage to the fluorophore.

troubleshooting_workflow cluster_problem Problem Identification cluster_low_signal Troubleshooting Low Signal cluster_high_background Troubleshooting High Background Problem Poor Signal or High Background? CheckLabeling Verify Labeling Efficiency (DOL) Problem->CheckLabeling Low Signal CheckBlocking Optimize Blocking Step Problem->CheckBlocking High Background OptimizeMicroscopy Adjust Imaging Parameters (Power, Exposure) CheckLabeling->OptimizeMicroscopy UseAntifade Add/Change Antifade Reagent OptimizeMicroscopy->UseAntifade TitrateAntibodies Titrate Antibody Concentrations CheckBlocking->TitrateAntibodies ImproveWashing Increase Wash Steps TitrateAntibodies->ImproveWashing labeling_workflow Start Start: Purified Protein in Amine-Free Buffer PrepareDye Prepare Fresh AF 594 NHS Ester in DMSO/DMF Start->PrepareDye Reaction Combine Protein and Dye (pH 8.3-8.5, 1 hr, RT) PrepareDye->Reaction Quench Quench Reaction (Optional) Reaction->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Characterize Characterize: Calculate DOL Purify->Characterize End End: Purified, Characterized AF 594-Protein Conjugate Characterize->End

References

Technical Support Center: Troubleshooting Non-Specific Binding of AF594 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for non-specific binding observed with Alexa Fluor™ 594 (AF594) NHS ester conjugates in immunofluorescence (IF), flow cytometry, and other immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind AF594 NHS ester conjugation?

AF594 NHS ester (succinimidyl ester) is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues, to form a stable covalent amide bond. This process permanently attaches the fluorescent dye to the protein of interest, typically an antibody.

Q2: What are the primary causes of non-specific binding with AF594 conjugates?

Non-specific binding of fluorescently labeled antibodies can stem from several factors:

  • Unreacted Free Dye: Residual, unconjugated AF594 NHS ester in the antibody solution can bind non-specifically to cells or tissues.

  • Over-labeling of the Antibody: Attaching too many dye molecules to an antibody can increase its hydrophobicity, leading to non-specific interactions with cellular components.

  • Hydrophobic Interactions: Both the fluorophore and the antibody can have hydrophobic patches that interact non-specifically with proteins and lipids.

  • Fc Receptor Binding: If the sample contains cells with Fc receptors (e.g., macrophages, B cells), the Fc region of the conjugated antibody can bind to these receptors, causing non-specific signal.

  • Poor Primary Antibody Quality: A primary antibody with known cross-reactivity or poor specificity will exhibit non-specific binding regardless of the fluorescent label.

  • Inadequate Blocking or Washing: Insufficient blocking of non-specific sites or suboptimal washing steps can result in higher background signals.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to non-specific binding of your AF594-conjugated antibody.

Problem: High background or non-specific signal observed in my experiment.

Step 1: Verify the Quality of the Conjugate

The first step is to ensure that the issue is not with the conjugate itself.

Solution A: Remove Free Dye

Unconjugated AF594 dye is a common source of non-specific binding. It is crucial to remove it from the antibody solution post-conjugation.

  • Method: Size-exclusion chromatography (e.g., Sephadex G-25 column) or centrifugal ultrafiltration are effective methods for separating the labeled antibody from smaller, unreacted dye molecules.[1][2] Centrifugal filters with a molecular weight cutoff (MWCO) appropriate for your antibody (e.g., 10 kDa for IgG) can efficiently remove free dye through a few rounds of diafiltration.[1]

  • Verification: After purification, the absence of free dye can be confirmed by running the filtrate/eluate on an SDS-PAGE gel and checking for fluorescence in the low molecular weight region.[1]

Solution B: Optimize the Degree of Labeling (DOL)

Over-labeling can increase the hydrophobicity of the antibody, leading to non-specific binding. The optimal DOL for IgG antibodies is typically between 2 and 6 moles of dye per mole of antibody.[3]

  • How to Optimize: Adjust the molar ratio of AF594 NHS ester to the antibody during the conjugation reaction. Start with a molar coupling ratio of 10:1 to 40:1 and test different ratios to find the optimal balance between signal intensity and background.[4]

  • Calculation: The DOL can be calculated using the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength (~590 nm for AF594).

Step 2: Optimize Staining Protocol and Reagents

If the conjugate is of high quality, the next step is to optimize the experimental protocol.

Solution C: Enhance Blocking Efficiency

Inadequate blocking is a frequent cause of high background. The blocking buffer should cover all non-specific binding sites on the sample.

  • Recommended Blocking Agents:

    • Normal Serum: 5-10% normal serum from the species in which the secondary antibody was raised is highly effective.[5]

    • Bovine Serum Albumin (BSA): A 1-5% solution of high-purity, IgG-free BSA in PBS is a common and effective blocking agent.[6]

    • Combinations: Some protocols benefit from a combination of serum and BSA.[5]

  • Incubation Time: Increase the blocking incubation time (e.g., to 1 hour at room temperature) to ensure complete blocking.[7]

Blocking Agent Typical Concentration Notes
Normal Serum (from secondary host)5-10% in PBSOften considered the most effective for reducing secondary antibody non-specific binding.[5]
Bovine Serum Albumin (BSA)1-5% in PBSUse high-purity, IgG-free BSA to avoid cross-reactivity.
Non-fat Dry Milk1-5% in PBS-TEffective but may mask some antigens. Not recommended for phospho-specific antibodies.
Fish Gelatin0.1-0.5% in PBSCan reduce certain types of background.
Solution D: Implement Fc Receptor Blocking

For samples containing immune cells (e.g., macrophages, B cells), Fc receptors can bind the Fc region of your antibody, causing significant non-specific signal.[8][9]

  • Method: Pre-incubate the sample with an Fc blocking reagent before adding the primary conjugated antibody.[8][10] Commercial Fc blockers or excess unlabeled IgG from the same species as your primary antibody can be used.[8]

Solution E: Optimize Antibody Concentration and Washing Steps
  • Antibody Titration: Using too high a concentration of the conjugated antibody increases the likelihood of non-specific binding.[11] Perform a titration experiment to determine the optimal concentration that yields the best signal-to-noise ratio.

  • Stringent Washing: Insufficient washing will not adequately remove unbound or loosely bound antibodies. Increase the number and duration of wash steps after antibody incubation.[5][11] Adding a non-ionic detergent like Tween 20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.

Experimental Protocols

Protocol 1: General Antibody Conjugation with AF594 NHS Ester

This protocol is a general guideline for labeling 1 mg of an IgG antibody.

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into an amine-free buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.2-7.4. Buffers containing primary amines like Tris or glycine (B1666218) are not compatible as they will compete with the antibody for reaction with the NHS ester.[12][]

    • Adjust the antibody concentration to 2 mg/mL.

  • Reaction Buffer Preparation:

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-8.5, which is optimal for the reaction.[12]

  • AF594 NHS Ester Preparation:

    • Allow the vial of AF594 NHS ester to warm to room temperature before opening to prevent moisture condensation.[14]

    • Dissolve the NHS ester in high-quality, anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[14]

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar coupling ratio (e.g., 10:1 dye:antibody).

    • Add the calculated volume of dye solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the conjugated antibody from the unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS.[14] Follow the manufacturer's instructions for the column.

    • Alternatively, use a centrifugal filter device (e.g., 10K MWCO for IgG) to wash the conjugate with PBS.[1]

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.

Visual Guides

AF594_Conjugation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Antibody Antibody with Primary Amines (-NH2) Conjugate AF594-Antibody Conjugate (Stable Amide Bond) Antibody->Conjugate reacts with AF594 AF594 NHS Ester AF594->Conjugate pH pH 8.3-8.5 Temp Room Temperature Time 1 hour Byproduct NHS Byproduct

Caption: AF594 NHS Ester Conjugation Workflow.

Troubleshooting_Workflow Start High Non-Specific Binding CheckConjugate Is the conjugate purified and DOL optimized? Start->CheckConjugate Purify Purify conjugate to remove free dye CheckConjugate->Purify No OptimizeDOL Optimize Dye-to-Protein Ratio (DOL) CheckConjugate->OptimizeDOL No CheckProtocol Is the staining protocol optimized? CheckConjugate->CheckProtocol Yes Purify->CheckProtocol OptimizeDOL->CheckProtocol OptimizeBlocking Increase blocking time/ change blocking agent CheckProtocol->OptimizeBlocking No AddFcBlock Add Fc Receptor Blocking Step CheckProtocol->AddFcBlock No TitrateAb Titrate antibody concentration CheckProtocol->TitrateAb No IncreaseWashes Increase wash stringency/duration CheckProtocol->IncreaseWashes No Success Problem Resolved OptimizeBlocking->Success AddFcBlock->Success TitrateAb->Success IncreaseWashes->Success

Caption: Troubleshooting workflow for non-specific binding.

Causes_NonSpecific_Binding cluster_conjugate Conjugate-Related Issues cluster_protocol Protocol-Related Issues Root Non-Specific Binding of AF594 Conjugate FreeDye Unreacted (Free) Dye Root->FreeDye Overlabeling Over-labeling (High DOL) Root->Overlabeling Blocking Inadequate Blocking Root->Blocking Washing Insufficient Washing Root->Washing FcBinding Fc Receptor Binding Root->FcBinding AbConcentration High Antibody Concentration Root->AbConcentration Hydrophobicity Increased Hydrophobicity Overlabeling->Hydrophobicity

Caption: Potential causes of non-specific binding.

References

Technical Support Center: Alexa Fluor™ 594 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Alexa Fluor™ 594 NHS Ester for biomolecule labeling.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently attached to a single protein or antibody molecule.[1][2] Determining the DOL is crucial for ensuring experimental consistency and optimizing the performance of fluorescently labeled conjugates.[3] An optimal DOL is a balance between achieving a strong fluorescent signal and preserving the biological activity of the labeled molecule.[4]

Q2: What is the optimal DOL for an antibody labeled with Alexa Fluor™ 594?

For antibodies, the optimal DOL typically falls between 2 and 10.[1] However, the ideal ratio can vary depending on the specific antibody and its application. Over-labeling can lead to fluorescence quenching, where multiple dye molecules in close proximity interfere with each other's fluorescence, resulting in a dimmer signal.[4] It can also potentially impact the antibody's binding affinity due to steric hindrance or modification of critical amino acid residues.[4] Conversely, under-labeling will result in a weak signal. It is often recommended to perform small-scale labeling experiments with varying dye-to-protein molar ratios to determine the optimal DOL for your specific experiment.[5][6]

Q3: What buffer conditions are recommended for labeling with Alexa Fluor™ 594 NHS Ester?

N-hydroxysuccinimidyl (NHS) esters react most efficiently with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of proteins) at a slightly alkaline pH.[5][6][7][][9] The recommended pH range for the labeling reaction is typically 8.3 to 8.5.[5][9][10] A common buffer used is 0.1 M sodium bicarbonate at pH 8.3.[5][11] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester, thereby reducing labeling efficiency.[12][13]

Q4: How should I remove unconjugated Alexa Fluor™ 594 dye after the labeling reaction?

It is essential to remove all free, unconjugated dye before measuring the DOL and using the conjugate in downstream applications.[3] The presence of free dye will lead to an erroneously high calculated DOL.[12] Common methods for purification include:

  • Gel Filtration/Desalting Columns: This is a rapid and effective method for separating the larger labeled protein from the smaller, unconjugated dye molecules.[6][11]

  • Dialysis: This method involves dialyzing the reaction mixture against a suitable buffer to remove the free dye.[3][14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Fluorescent Signal Under-labeling: The DOL is too low.• Increase the molar ratio of dye to protein in the labeling reaction.[12][13] • Ensure the protein concentration is at least 2 mg/mL for optimal results.[5][12][13] • Verify the pH of the reaction buffer is between 8.3 and 8.5.[5][13] • Check that the buffer is free of primary amines (e.g., Tris, glycine).[12][13]
Hydrolyzed NHS Ester: The reactive NHS ester has been hydrolyzed by moisture and is no longer active.• Use high-quality anhydrous DMSO or DMF to prepare the dye stock solution.[5][6] • Allow the vial of NHS ester to warm to room temperature before opening to prevent condensation.[15] • Prepare the dye solution immediately before use.[9]
Inactive Antibody/Protein: The antibody may not be functional.• Use a positive control to verify the antibody's activity.[16]
Calculated DOL is Too High Presence of Free Dye: Unconjugated dye was not completely removed after the labeling reaction.• Repeat the purification step (gel filtration or dialysis).[12]
Inaccurate Protein Concentration: The protein concentration used in the calculation is incorrect.• Accurately measure the protein concentration after purification.
Precipitation of Protein During Labeling High Concentration of Organic Solvent: The final concentration of DMSO or DMF from the dye stock is too high.• Ensure the final concentration of the organic solvent in the reaction mixture does not exceed recommended levels (e.g., <10%).
Protein Instability: The protein is not stable under the labeling conditions.• Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[7]

Quantitative Data Summary

ParameterValueSource(s)
Molar Extinction Coefficient of Alexa Fluor™ 594 (ε_dye_) 92,000 cm⁻¹M⁻¹[5][17]
Maximum Absorbance of Alexa Fluor™ 594 (A_max_) 590 nm[5]
Correction Factor (CF₂₈₀) for Alexa Fluor™ 594 at 280 nm 0.57Thermo Fisher Scientific
Molar Extinction Coefficient of IgG (ε_protein_) 210,000 cm⁻¹M⁻¹Standard Value

Note: Molar extinction coefficients can have slight variations between manufacturers. For the most accurate calculations, refer to the value provided with your specific lot of Alexa Fluor™ 594 NHS Ester.

Experimental Protocol: Calculating the Degree of Labeling

This protocol provides a detailed methodology for determining the DOL of a protein (using an IgG antibody as an example) labeled with Alexa Fluor™ 594 NHS Ester.

1. Materials:

  • Labeled and purified protein conjugate in a suitable buffer (e.g., PBS).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

2. Procedure:

  • Dilute the Conjugate: Dilute the purified protein-dye conjugate in the buffer to a concentration that results in an absorbance reading at the dye's maximum wavelength (A_max_) within the linear range of the spectrophotometer (typically below 2.0).[3]

  • Measure Absorbance:

    • Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀). This reading corresponds to the absorbance of the protein and the dye.

    • Measure the absorbance of the diluted conjugate at 590 nm (A_max_). This is the maximum absorbance of the Alexa Fluor™ 594 dye.[5]

  • Calculations:

    • Calculate the Corrected Protein Absorbance (A₂₈₀_corrected_): The dye absorbs slightly at 280 nm, so its contribution must be subtracted from the A₂₈₀ reading.

      ngcontent-ng-c4139270029="" class="ng-star-inserted">

      A₂₈₀_corrected = A₂₈₀ - (A_max_ × CF₂₈₀)

      Where CF₂₈₀ is the correction factor for Alexa Fluor™ 594 at 280 nm (0.57).

    • Calculate the Molar Concentration of the Protein:

      ngcontent-ng-c4139270029="" class="ng-star-inserted">

      Protein Concentration (M) = A₂₈₀_corrected / ε_protein_

      Where ε_protein_ is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 cm⁻¹M⁻¹ for IgG).

    • Calculate the Molar Concentration of the Dye:

      ngcontent-ng-c4139270029="" class="ng-star-inserted">

      Dye Concentration (M) = A_max / ε_dye_

      Where ε_dye_ is the molar extinction coefficient of Alexa Fluor™ 594 at 590 nm (92,000 cm⁻¹M⁻¹).

    • Calculate the Degree of Labeling (DOL):

      DOL = Dye Concentration (M) / Protein Concentration (M)

Visual Workflow for DOL Calculation

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation Steps Purified_Conjugate Purified Protein-Dye Conjugate Dilution Dilute Sample Purified_Conjugate->Dilution Measure_A280 Measure Absorbance at 280 nm (A₂₈₀) Dilution->Measure_A280 Measure_Amax Measure Absorbance at 590 nm (A_max_) Dilution->Measure_Amax Correct_A280 Calculate Corrected A₂₈₀ Measure_A280->Correct_A280 Measure_Amax->Correct_A280 Calc_Dye_Conc Calculate Dye Concentration Measure_Amax->Calc_Dye_Conc Calc_Protein_Conc Calculate Protein Concentration Correct_A280->Calc_Protein_Conc Calc_DOL Calculate DOL Calc_Protein_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL

References

AF 594 NHS ester hydrolysis rate and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 594 NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for their labeling and conjugation experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly regarding the hydrolysis of the NHS ester and how to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bright, red-fluorescent dye that is activated with an N-hydroxysuccinimidyl (NHS) ester functional group.[1] This reactive group allows for the covalent labeling of primary amines (-NH2) on proteins, peptides, antibodies, and other biomolecules to form a stable amide bond.[1][2] It is widely used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1]

Q2: What is NHS ester hydrolysis and why is it a concern?

A2: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, converting the reactive ester into a non-reactive carboxylic acid.[3][4] This is a primary concern because the hydrolyzed dye can no longer conjugate to the target molecule, leading to reduced labeling efficiency and lower signal intensity in your experiments.[4][5]

Q3: What are the main factors that influence the rate of this compound hydrolysis?

A3: The rate of hydrolysis is significantly influenced by several factors:

  • pH: The hydrolysis rate increases significantly with higher pH.[6][7]

  • Moisture: The presence of water, even in trace amounts from the air, can lead to hydrolysis.[3][8]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.[7]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester and can also promote hydrolysis.[7][9]

Q4: How should I properly store and handle this compound to minimize hydrolysis?

A4: To minimize hydrolysis, this compound should be stored desiccated at -20°C and protected from light.[1][3][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[9] For preparing stock solutions, use high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][3] Once dissolved, it is best to use the solution immediately or aliquot and store at -20°C, avoiding repeated freeze-thaw cycles.[6][11]

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound, with a focus on issues arising from hydrolysis.

Problem Possible Cause Solution
Low labeling efficiency or no fluorescence signal Hydrolysis of this compound: The dye may have been exposed to moisture or inappropriate pH for an extended period.[4]- Ensure proper storage and handling of the NHS ester. - Prepare the dye solution immediately before use in an anhydrous solvent.[2] - Perform the labeling reaction at the optimal pH range of 8.3-8.5.[6]
Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with your target molecule.[9]- Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[6][7]
Incorrect pH of the reaction buffer: The pH may be too low for efficient amine reaction or too high, causing rapid hydrolysis.[6]- Adjust the pH of your protein solution to 8.3-8.5 just before adding the dye.[6]
Inconsistent labeling results between experiments Variability in reagent preparation: Inconsistent handling of the NHS ester can lead to different degrees of hydrolysis.- Standardize your protocol for preparing the dye solution and the reaction buffer. - Aliquot the NHS ester to avoid repeated exposure of the entire stock to moisture.[12]
Batch-to-batch variation in dye reactivity: The reactivity of the NHS ester can decrease over time if not stored properly.[9]- Test a new batch of dye for reactivity if you suspect the old stock has degraded.
High background fluorescence Excess, unreacted, and hydrolyzed dye: If not removed after the labeling reaction, this can contribute to background signal.- Purify the labeled conjugate using gel filtration, dialysis, or chromatography to remove excess dye and hydrolysis byproducts.[2][6]
Non-specific binding of the dye: The dye may be sticking to your sample non-covalently.- Include appropriate washing steps in your experimental protocol to remove non-specifically bound dye.

Hydrolysis Rate of NHS Esters

pH Temperature (°C) Half-life of NHS Ester
7.004-5 hours[7]
8.6410 minutes[7]

This data is for general NHS esters and serves as a guideline. The actual hydrolysis rate of this compound may vary.

Experimental Protocols

Protocol for Minimizing Hydrolysis During Protein Labeling

This protocol provides a step-by-step guide to labeling a protein with this compound while minimizing the risk of hydrolysis.

Materials:

  • This compound

  • High-quality anhydrous DMSO or DMF

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer (e.g., PBS or sodium bicarbonate buffer).[6] If the buffer contains primary amines like Tris, perform a buffer exchange.

    • Adjust the pH of the protein solution to 8.3-8.5.[6] This is the optimal pH for the reaction of NHS esters with primary amines while minimizing rapid hydrolysis.[6]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[9]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Perform the Labeling Reaction:

    • Slowly add the dissolved this compound to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[2]

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye and hydrolysis byproducts using a gel filtration column or dialysis.[2][6]

  • Store the Conjugate:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.[13]

Visualizing the Hydrolysis and Conjugation Pathways

The following diagram illustrates the competing reactions of this compound with a primary amine on a protein and with water (hydrolysis).

G cluster_0 This compound Chemistry cluster_1 Reaction Pathways cluster_2 Products AF594_NHS This compound (Reactive) Conjugate AF 594-Protein Conjugate (Stable Amide Bond) AF594_NHS->Conjugate Conjugation (pH 8.3-8.5) Hydrolyzed Hydrolyzed AF 594 (Inactive Carboxylic Acid) AF594_NHS->Hydrolyzed Hydrolysis (competing reaction, rate increases with pH) Protein Protein-NH2 (Primary Amine) Protein->Conjugate Water H2O (Water) Water->Hydrolyzed

Caption: Competing reaction pathways for this compound.

References

AF 594 NHS Ester Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on Alexa Fluor™ 594 NHS ester labeling reactions. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with AF 594 NHS ester?

The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on a protein is between 8.3 and 8.5.[1][2][3][4][5][6][7] Some sources suggest a broader optimal range of 7.2 to 8.5, while successful conjugations can be achieved between pH 7 and 9.[8][9][10]

Q2: What occurs if the pH of the reaction is too low?

At a pH below the optimal range, the primary amino groups (like the ε-amino group of lysine) on the protein become protonated (-NH3+).[1][3][4][6][10][11] This protonation renders them unavailable to react with the NHS ester, leading to little or no labeling.[3][4][6][10][11]

Q3: What is the consequence of the reaction pH being too high?

If the pH is significantly above the optimal range, the NHS ester becomes highly susceptible to hydrolysis.[1][3][4][9][12][13] Water molecules will react with and cleave the ester, rendering the dye inactive and unable to conjugate to the protein. This competing hydrolysis reaction reduces the labeling efficiency.[3][4][9][12]

Q4: Why is my labeling efficiency low despite using the optimal pH?

Several factors beyond pH can lead to low labeling efficiency:

  • Buffer Composition: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target protein for the this compound, significantly reducing the labeling of your protein.[7][10] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS), bicarbonate, or borate.[3][9]

  • Reactant Concentration: Low concentrations of the protein can decrease labeling efficiency because the competing hydrolysis of the NHS ester becomes more pronounced.[9][10] A protein concentration of at least 2 mg/mL is often recommended.[10]

  • Dye Quality: NHS esters are sensitive to moisture.[14] If the dye has been improperly stored or repeatedly exposed to air, it may have already hydrolyzed. It is best to use fresh, high-quality dye and prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[7][15]

  • Accessible Amines: The primary amines on your protein of interest may be inaccessible for labeling due to the protein's tertiary structure.[10]

Q5: How does temperature affect the labeling reaction?

Labeling reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[9][10] Performing the reaction at 4°C can help minimize the rate of NHS ester hydrolysis, which is a competing reaction.[10] However, this may require a longer incubation time to achieve the desired degree of labeling.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Inefficient Labeling Verify the reaction buffer is amine-free (e.g., no Tris or glycine) and within the optimal pH range of 8.3-8.5.[1][7][10] Use a freshly prepared solution of the this compound.[7] Consider increasing the molar excess of the dye to the protein.
Fluorescence Quenching Over-labeling can lead to self-quenching of the fluorophores.[7][16] Determine the Degree of Labeling (DOL) and optimize the dye-to-protein ratio. A typical starting point is a 10- to 20-fold molar excess of the dye.[7]
Precipitation of Labeled Protein Altered Protein Properties The addition of the bulky, hydrophobic dye can alter the solubility of the protein, especially with a high degree of labeling.[16] Reduce the molar ratio of the dye to the protein in the labeling reaction.[16]
Labeled Antibody Has Lost Binding Affinity Labeling of Critical Residues Lysine residues within or near the antigen-binding site of the antibody may have been labeled, disrupting its function.[16] Reduce the dye-to-protein ratio to decrease the overall degree of labeling.
High Background Signal Presence of Free Dye Unconjugated this compound was not sufficiently removed after the reaction.[7] Ensure thorough purification of the labeled protein using methods like size exclusion chromatography, dialysis, or spin columns.[7]

Quantitative Data Summary

The pH of the reaction buffer is a critical parameter that influences both the desired amidation reaction and the competing hydrolysis of the NHS ester.

ParameterValue/EffectSource(s)
Optimal Reaction pH 8.3 - 8.5[1][2][3][4][5][6][7]
Functional Reaction pH Range 7.2 - 9.0[8][9][10]
Half-life of NHS Ester at pH 7.0 (0°C) 4 - 5 hours[9][12]
Half-life of NHS Ester at pH 8.6 (4°C) 10 minutes[9][12]

Experimental Protocols

General Protocol for this compound Labeling of Proteins

This protocol provides a general guideline. Optimization may be necessary for your specific protein.

1. Preparation of Protein Solution:

  • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS). The protein concentration should ideally be 2-10 mg/mL.[10][14]

  • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable labeling buffer.

  • Adjust the pH of the protein solution to 8.3 using 0.1 M sodium bicarbonate.[1][3]

2. Preparation of this compound Stock Solution:

  • Immediately before use, allow the vial of this compound to warm to room temperature.

  • Prepare a stock solution (e.g., 10 mg/mL or 10 mM) by dissolving the dye in high-quality, anhydrous DMSO or DMF.[1][7] Do not use aqueous buffers to dissolve the dye as it will hydrolyze.[17]

3. Labeling Reaction:

  • Calculate the required volume of the dye stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of dye to protein is a common starting point.[7]

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[6]

4. Quenching the Reaction:

  • To stop the labeling reaction, you can add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[18] Incubate for 15-30 minutes.

5. Purification of the Labeled Protein:

  • Remove the unreacted dye and byproducts by running the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column).[7] Other methods like dialysis or spin filtration can also be used.[7]

6. Determine the Degree of Labeling (DOL):

  • Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at ~590 nm (for AF 594).

  • Calculate the DOL using the Beer-Lambert law, making sure to correct for the dye's absorbance at 280 nm.

Visualizations

Caption: Chemical reaction of this compound with a primary amine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction arrow arrow prep_protein Prepare Protein in Amine-Free Buffer ph_adjust Adjust Buffer pH to 8.3 prep_protein->ph_adjust prep_dye Prepare this compound Stock in Anhydrous DMSO mix Mix Protein and Dye prep_dye->mix ph_adjust->mix incubate Incubate (1 hr @ RT or O/N @ 4°C) mix->incubate quench Quench Reaction (e.g., Tris) incubate->quench purify Purify via Size-Exclusion Chromatography quench->purify analyze Analyze (Absorbance & DOL) purify->analyze

Caption: Experimental workflow for this compound labeling.

troubleshooting_tree start Low Labeling Efficiency check_ph Is pH between 8.3-8.5? start->check_ph check_buffer Is buffer amine-free (e.g., no Tris)? check_ph->check_buffer Yes solution_ph Adjust pH to 8.3-8.5 check_ph->solution_ph No check_dye Is dye fresh & dissolved in anhydrous solvent? check_buffer->check_dye Yes solution_buffer Buffer exchange into PBS or Bicarbonate check_buffer->solution_buffer No check_conc Are protein/dye concentrations adequate? check_dye->check_conc Yes solution_dye Use fresh dye, prepare new stock solution check_dye->solution_dye No solution_conc Increase protein/dye concentrations check_conc->solution_conc No success Labeling Optimized check_conc->success Yes solution_ph->check_buffer solution_buffer->check_dye solution_dye->check_conc solution_conc->success

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: AF 594 NHS Ester Conjugate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor™ 594 (AF 594) NHS ester conjugation and purification. This guide provides detailed protocols, answers to frequently asked questions, and troubleshooting advice to help researchers, scientists, and drug development professionals achieve successful and reproducible results in their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with AF 594 NHS ester?

A1: The labeling reaction of primary amines with N-hydroxysuccinimide (NHS) esters is highly pH-dependent. The optimal pH range is between 7.5 and 8.5.[1][2][3] Below this range, the primary amine groups on the protein are protonated and less nucleophilic, reducing reaction efficiency.[4] Above this range, the hydrolysis of the NHS ester accelerates, which competes with the labeling reaction and can lower the conjugation yield.[3][4] A common choice is 0.1 M sodium bicarbonate buffer at pH ~8.3.[1][5]

Q2: What types of buffers should be avoided in the conjugation reaction?

A2: It is critical to use a buffer free of primary amines or ammonium (B1175870) ions.[1][6] Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[1][7] If your protein is in an incompatible buffer, it must be exchanged for a suitable one, such as phosphate-buffered saline (PBS), prior to labeling.[1][6]

Q3: How should I prepare and store the this compound stock solution?

A3: this compound should be dissolved in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8][9][10] NHS esters are sensitive to moisture and can hydrolyze over time, losing their reactivity.[8][10][11] Reconstituted dye solutions are unstable and should be used promptly.[8][9] For short-term storage, the DMSO stock solution can be kept at -20°C for up to two weeks, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.[9]

Q4: What is the best method to remove unconjugated AF 594 dye after the reaction?

A4: The most common and effective method for purifying the labeled protein conjugate from free, unreacted dye is size-exclusion chromatography (e.g., using Sephadex G-25 or similar resins) or dialysis.[12][13][14] These methods separate molecules based on size, allowing the larger protein conjugate to be separated from the smaller, unbound dye molecules.[1][14]

Q5: How do I determine if my protein is successfully labeled?

A5: Successful labeling can be confirmed by observing two colored bands during column chromatography; the faster-moving band is the labeled protein, and the slower-moving band is the free dye.[1] Quantitatively, you can calculate the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~590 nm (for AF 594 dye).[1][12]

Q6: What is the optimal Degree of Labeling (DOL) for an antibody?

A6: For IgG antibodies, an optimal DOL is typically between 2 and 6 moles of dye per mole of antibody.[1] Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potentially affect the antibody's binding affinity due to steric hindrance or modification of critical lysine (B10760008) residues in the antigen-binding site.[12][15][16]

Q7: How should I store the purified AF 594 protein conjugate?

A7: Store the purified conjugate at 4°C, protected from light.[1] For long-term storage, it is recommended to divide the conjugate into single-use aliquots and freeze them at ≤–20°C.[1][17] To prevent denaturation from repeated freeze-thaw cycles, avoid using a frost-free freezer.[17] If the final protein concentration is below 1 mg/mL, adding a stabilizing protein like bovine serum albumin (BSA) to a concentration of 1–10 mg/mL is advised.[1]

Experimental Protocols & Methodologies

Protocol 1: Protein Preparation for Labeling

For optimal labeling, the protein must be in an amine-free buffer at a suitable concentration.

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris, glycine), the buffer must be exchanged. Dialyze the protein solution against 100-fold volume of Phosphate-Buffered Saline (PBS), pH 7.2-7.5, for 4 hours at 4°C. Change the dialysis buffer and repeat twice.

  • Concentration Adjustment: The recommended protein concentration for labeling is approximately 2 mg/mL.[1] If the protein solution is too dilute, it should be concentrated using standard methods such as spin filtration. Proteins at concentrations below 1 mg/mL will label less efficiently.[1]

  • Final Buffer: The final purified protein should be in an amine-free buffer like PBS.

Protocol 2: AF 594 Conjugation Reaction

This protocol is optimized for labeling ~1 mg of an IgG antibody.

  • Prepare Bicarbonate Buffer: Prepare a 1 M solution of sodium bicarbonate by dissolving it in deionized water (e.g., 84 mg in 1 mL). The pH should be ~8.3.[1] This solution can be stored at 4°C for up to two weeks.[1]

  • Prepare Protein Sample: To 0.5 mL of a 2 mg/mL protein solution in PBS, add 50 µL of the 1 M sodium bicarbonate solution to raise the pH for the reaction.[1]

  • Prepare Dye Solution: Allow one vial of this compound to warm to room temperature. Add the appropriate amount of anhydrous DMSO to create a 10-20 mM stock solution and mix well.[9] This solution must be prepared fresh.[18]

  • Initiate Reaction: Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1][18] Gentle stirring or rocking during this time can improve conjugation efficiency.

Protocol 3: Conjugate Purification via Column Chromatography

This procedure removes unreacted dye from the protein conjugate.

  • Column Preparation: Use a size-exclusion chromatography resin (e.g., Sephadex G-25). Pack a column according to the manufacturer's instructions and equilibrate it with PBS, pH 7.2.

  • Sample Loading: Carefully load the entire reaction mixture from Protocol 2 onto the top of the equilibrated column.

  • Elution: Begin eluting the sample with PBS. Two distinct colored bands should become visible as they travel down the column.

  • Fraction Collection: The first band to elute is the high-molecular-weight AF 594-protein conjugate. The second, slower-moving band is the smaller, unconjugated free dye.[1] Collect the fractions containing the first colored band. Do not collect the second band.[1]

Protocol 4: Calculating the Degree of Labeling (DOL)
  • Measure Absorbance: Measure the absorbance of the purified conjugate solution in a 1 cm pathlength cuvette at 280 nm (A₂₈₀) and 590 nm (A₅₉₀).[1] The sample may need to be diluted in PBS for the reading to be within the linear range of the spectrophotometer.[12]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For AF 594, this is 0.56.[1][8]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, this is ~203,000 M⁻¹cm⁻¹.[1]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₉₀ / ε_dye

    • Where ε_dye is the molar extinction coefficient of AF 594 at 590 nm, which is approximately 90,000 M⁻¹cm⁻¹.[8]

  • Calculate DOL:

    • DOL = Moles of Dye / Moles of Protein = Dye Concentration (M) / Protein Concentration (M)

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound conjugates.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling (Low DOL) 1. Hydrolyzed NHS Ester: The reactive dye was exposed to moisture and has lost reactivity.[11][19] 2. Interfering Buffer Components: Presence of primary amines (e.g., Tris, glycine) in the protein solution.[1][6] 3. Incorrect Reaction pH: The pH of the reaction mixture was below 7.5, leading to inefficient conjugation.[2][3] 4. Low Protein Concentration: Protein concentration was below the recommended 1-2 mg/mL.[1]1. Always use freshly prepared dye stock solutions. Store unused dye desiccated at -20°C.[8][20] 2. Perform buffer exchange into an amine-free buffer like PBS before starting the reaction.[1][10] 3. Ensure the final reaction pH is between 7.5 and 8.5 by adding a bicarbonate buffer.[2][7] 4. Concentrate the protein to at least 1 mg/mL before labeling.[1]
Precipitation of Protein During Labeling 1. High Dye-to-Protein Ratio: Excessive labeling can alter protein solubility. 2. Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) at once.1. Reduce the molar ratio of dye to protein in the reaction. 2. Add the dye stock solution slowly and dropwise to the protein solution while gently stirring.
Poor Separation of Conjugate and Free Dye 1. Incorrect Column Resin: The selected size-exclusion resin is not appropriate for the molecular weight of the protein. 2. Improperly Packed Column: The column was not packed correctly, leading to channeling and poor resolution.1. Select a resin with a fractionation range suitable for your protein's size (e.g., G-25 for most antibodies).[14] 2. Repack the column carefully, ensuring a uniform bed.
Over-labeling (High DOL) 1. Excessive Molar Ratio of Dye: Too much reactive dye was added to the reaction.[16] 2. Prolonged Reaction Time: The reaction was left for significantly longer than the recommended time.1. Decrease the molar ratio of dye to protein. Perform a titration to find the optimal ratio for your specific protein. 2. Adhere to the recommended 1-hour incubation time.[1]
Loss of Protein Activity After Labeling 1. Modification of Critical Residues: Lysine residues essential for the protein's biological function (e.g., in an antibody's binding site) were modified.[16] 2. Denaturation: The protein was denatured by harsh conditions during labeling or purification.1. Reduce the dye-to-protein ratio to achieve a lower DOL.[16] 2. Ensure all steps are performed under gentle conditions (e.g., avoid vigorous vortexing, maintain appropriate temperatures).
Data and Reagent Properties
ParameterValueReference
AF 594 Molecular Weight ~820 g/mol [1][8]
Excitation Maximum (λ_max_) ~590 nm[1][8]
Emission Maximum (λ_em_) ~617 nm[1][8]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹ at 590 nm[8]
Correction Factor (CF₂₈₀) 0.56[1][8]
Recommended Reaction pH 7.5 - 8.5[1][3]
Optimal DOL (IgG) 2 - 6[1]

Visual Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_react Conjugation cluster_purify Purification cluster_analyze Analysis & Storage p1 1. Prepare Protein (Amine-free buffer, 2 mg/mL) r1 3. Adjust pH of Protein (Add Bicarbonate Buffer, pH 8.3) p1->r1 p2 2. Prepare AF 594 Stock (Anhydrous DMSO) r2 4. Mix & Incubate (1 hour, Room Temp, Dark) p2->r2 r1->r2 pu1 5. Load onto Size-Exclusion Column r2->pu1 pu2 6. Elute with PBS pu1->pu2 pu3 7. Collect Conjugate Fraction (First colored band) pu2->pu3 a1 8. Measure Absorbance (280 nm & 590 nm) pu3->a1 a2 9. Calculate DOL a1->a2 a3 10. Store Conjugate (4°C or -20°C, Protected from Light) a2->a3

Caption: Workflow for this compound protein conjugation and purification.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 AF 594-NHS Ester p1 AF 594-Protein Conjugate (Stable Amide Bond) r1->p1 r2 Protein-NH₂ (Primary Amine, e.g., Lysine) r2->p1 c1 pH 7.5 - 8.5 c1->p1 p2 N-hydroxysuccinimide (Leaving Group) p1->p2 releases G start Problem: Low Degree of Labeling (DOL) q1 Is the reaction buffer free of primary amines (e.g., Tris, Glycine)? start->q1 q2 Was the this compound dissolved in anhydrous DMSO immediately before use? q1->q2 Yes sol1 Solution: Perform buffer exchange into PBS. q1->sol1 No q3 Was the final reaction pH between 7.5 and 8.5? q2->q3 Yes sol2 Solution: Use a fresh vial of dye and prepare stock just before use. q2->sol2 No q4 Was the protein concentration >1 mg/mL? q3->q4 Yes sol3 Solution: Adjust pH with 1M sodium bicarbonate. q3->sol3 No sol4 Solution: Concentrate protein before labeling. q4->sol4 No end_node Re-run experiment with optimized conditions q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

References

Long-term storage and stability of AF 594 NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Alexa Fluor™ 594 (AF 594) NHS ester and its protein conjugates.

Frequently Asked Questions (FAQs)

Product Specifications and Handling

Q1: What are the recommended storage conditions for AF 594 NHS ester?

A1: Unconjugated this compound should be stored at -20°C in the dark and desiccated.[1][2][3] It is stable for at least 12 months under these conditions.[1] For transportation, it can be at room temperature for up to three weeks.[1] Once dissolved in an anhydrous solvent like DMSO or DMF, it should be aliquoted into single-use amounts and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5][] It is crucial to use anhydrous solvents as the NHS ester is moisture-sensitive and can hydrolyze.[4][7]

Q2: What are the optimal storage conditions for AF 594-protein conjugates?

A2: AF 594-protein conjugates, particularly antibodies, should be stored at 4°C, protected from light.[8][9][10] They should not be frozen.[9][10] For long-term storage, the conjugate solution can be divided into small aliquots and stored at ≤–20°C.[8] Adding a cryoprotectant like 50% glycerol (B35011) can help maintain stability during freezing.[9] If the protein concentration is less than 1 mg/mL, adding a stabilizing protein such as bovine serum albumin (BSA) to a concentration of 1–10 mg/mL is recommended.[8][11] The conjugate should be stable for several months at 4°C.[8]

Conjugation and Labeling

Q3: What is the optimal pH for the this compound conjugation reaction?

A3: The optimal pH for the reaction between this compound and primary amines on proteins is between 7 and 9, with a more specific recommendation of pH 8.3-8.5.[1][12] This pH range ensures that the primary amine groups are deprotonated and available for reaction while minimizing the hydrolysis of the NHS ester.[12]

Q4: What buffers should be used for the conjugation reaction?

A4: Buffers free of primary amines, such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer, are recommended.[8][13] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided in the reaction mixture.[8][13][14]

Q5: How is the Degree of Labeling (DOL) determined?

A5: The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is determined spectrophotometrically.[15][16] This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 590 nm for AF 594).[8][15] A correction factor is needed to account for the dye's absorbance at 280 nm.[8][17] The protein concentration and the dye concentration can then be calculated to determine the DOL.[17]

Stability and Degradation

Q6: What factors can affect the stability of AF 594 conjugates?

A6: Several factors can impact the stability of AF 594 conjugates:

  • Light Exposure: As with most fluorophores, prolonged exposure to light can cause photobleaching, leading to a loss of fluorescence.[9][18] Conjugates should always be stored in the dark.

  • Temperature: While short-term storage at 4°C is recommended, repeated freeze-thaw cycles should be avoided for long-term storage as they can degrade the antibody.[10][18]

  • pH: Alexa Fluor 594 is stable over a broad pH range of 4 to 10.[1][2][19]

  • Buffer Composition: The presence of certain components in the buffer can affect stability. For example, sodium azide, a common preservative, can interfere with some downstream applications.[20] Some serum-free media have been shown to permit rapid light-initiated degradation of fluorescent dyes.[21][22][23]

  • Protein Concentration: Dilute protein solutions (<1 mg/mL) are generally less stable. Adding a carrier protein like BSA can improve stability.[8][11]

Q7: What are the signs of conjugate degradation?

A7: Degradation of an AF 594 conjugate can manifest as:

  • Decreased fluorescence intensity: This is a primary indicator of photobleaching or chemical degradation of the fluorophore.

  • Precipitation or aggregation: This may indicate instability of the protein component of the conjugate.

  • Reduced binding activity: The biological function of the conjugated protein (e.g., an antibody's ability to bind its antigen) may be compromised.

Troubleshooting Guides

Low Fluorescence Signal
Potential Cause Troubleshooting Steps
Insufficient Labeling (Low DOL) - Optimize the molar ratio of dye to protein in the conjugation reaction.[15] - Ensure the reaction pH is optimal (pH 8.3-8.5).[12] - Verify that the protein buffer is free of primary amines.[8]
Photobleaching - Minimize exposure of the conjugate to light during storage and experiments.[9][18] - Use fresh aliquots for each experiment.
Conjugate Degradation - Confirm proper storage conditions (4°C, protected from light).[8][9] - Avoid repeated freeze-thaw cycles.[10] - If the protein concentration is low, add a stabilizing protein like BSA.[8]
Incorrect Filter/Instrument Settings - Ensure the excitation and emission wavelengths on the instrument are appropriate for AF 594 (Excitation max: ~590 nm, Emission max: ~617 nm).[8]
High Background or Non-Specific Staining
Potential Cause Troubleshooting Steps
Excess Unconjugated Dye - Ensure thorough purification of the conjugate after the labeling reaction using methods like dialysis or gel filtration to remove all free dye.[8][17]
High Degree of Labeling (DOL) - A very high DOL can sometimes lead to non-specific binding or protein aggregation. Aim for an optimal DOL, which for many antibodies is between 2 and 6.[8][24]
Protein Aggregation - Centrifuge the conjugate solution before use to pellet any aggregates. - Store the conjugate at the recommended concentration and temperature to minimize aggregation.
Non-specific Antibody Binding - Include appropriate blocking steps in your experimental protocol. - Titrate the antibody conjugate to determine the optimal concentration that gives a good signal-to-noise ratio.
Inconsistent Results
Potential Cause Troubleshooting Steps
Variability in Labeling - Standardize the conjugation protocol, including reaction time, temperature, and pH. - Determine the DOL for each new batch of conjugate to ensure consistency.
Improper Aliquoting and Storage - Aliquot the conjugate into single-use volumes to avoid variability from multiple freeze-thaw cycles.[9][10][18] - Ensure all users are following the same storage and handling procedures.
Degradation Over Time - Use conjugates within their recommended shelf life. - Periodically check the performance of stored conjugates with positive and negative controls.

Data Presentation

Storage Conditions Summary
Product Recommended Short-Term Storage Recommended Long-Term Storage Key Considerations
This compound (Lyophilized) -20°C, desiccated, protected from light[1][2]-20°C, desiccated, protected from light (stable for at least 12 months)[1]Avoid moisture.[7]
This compound (in Anhydrous Solvent) -20°C or -80°C in single-use aliquots[4]-20°C or -80°C in single-use aliquots[4]Use anhydrous DMSO or DMF. Avoid freeze-thaw cycles.[4]
AF 594-Protein Conjugate 4°C, protected from light (stable for several months)[8][9][10]≤–20°C in single-use aliquots, preferably with 50% glycerol[8][9]Do not freeze without cryoprotectant.[9][10] Add stabilizing protein if concentration is <1 mg/mL.[8]
AF 594 Spectroscopic Properties
Parameter Value
Excitation Maximum (λex) ~590 nm[8]
Emission Maximum (λem) ~617 nm[8]
Molar Extinction Coefficient (at 590 nm) ~73,000 cm⁻¹M⁻¹[8]
Optimal pH Range for Fluorescence 4 - 10[1][2][19]

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., gel filtration or spin column)

Procedure:

  • Prepare the Protein:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains amines (e.g., Tris), perform a buffer exchange.[8]

    • Adjust the protein concentration to 2-10 mg/mL.[5]

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[8]

  • Prepare the Dye:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[7]

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] This solution should be used immediately.[5]

  • Conjugation Reaction:

    • Add the calculated amount of the dissolved dye to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2][14]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin column.[8] The first colored band to elute will be the AF 594-protein conjugate.

Protocol 2: Determination of Degree of Labeling (DOL)

Materials:

  • Purified AF 594-protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀).[8][15] Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer.

  • Calculate Protein Concentration:

    • The protein concentration is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF₂₈₀)] / ε_protein

      • A₂₈₀: Absorbance at 280 nm

      • A₅₉₀: Absorbance at 590 nm

      • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for AF 594, this is approximately 0.56).[8]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~203,000 M⁻¹cm⁻¹).[8]

  • Calculate Dye Concentration:

    • The dye concentration is calculated using the Beer-Lambert law: Dye Concentration (M) = A₅₉₀ / ε_dye

      • A₅₉₀: Absorbance at 590 nm

      • ε_dye: Molar extinction coefficient of AF 594 at 590 nm (~73,000 M⁻¹cm⁻¹).[8]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualization

AF594_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC cluster_storage Storage Protein Protein in Amine-Free Buffer Reaction Reaction Mixture (pH 8.3-8.5) Protein->Reaction Adjust pH AF594 This compound (Lyophilized) Solvent Anhydrous DMSO/DMF AF594->Solvent Solvent->Reaction Add Dye Purification Purification (e.g., Gel Filtration) Reaction->Purification 1 hr Incubation QC Quality Control (DOL Calculation) Purification->QC Purified Conjugate Storage Store Conjugate (4°C or -20°C, Protected from Light) QC->Storage

Caption: Workflow for the conjugation of this compound to a protein.

Troubleshooting_Low_Signal Start Low Fluorescence Signal Check_DOL Is DOL in optimal range (e.g., 2-6 for antibodies)? Start->Check_DOL Optimize_Labeling Optimize conjugation: - Adjust dye:protein ratio - Check pH - Use amine-free buffer Check_DOL->Optimize_Labeling No Check_Storage Was conjugate stored properly? (4°C, dark, no freeze-thaw) Check_DOL->Check_Storage Yes End_Success Problem Resolved Optimize_Labeling->End_Success Improve_Handling Improve storage/handling: - Aliquot conjugate - Protect from light Check_Storage->Improve_Handling No Check_Instrument Are instrument settings correct? (Excitation/Emission wavelengths) Check_Storage->Check_Instrument Yes Improve_Handling->End_Success Correct_Settings Adjust instrument settings for AF 594 Check_Instrument->Correct_Settings No Check_Instrument->End_Success Yes Correct_Settings->End_Success

Caption: Troubleshooting decision tree for low fluorescence signal.

Degradation_Pathways cluster_factors Degradation Factors cluster_outcomes Degradation Outcomes Conjugate Stable AF 594 Protein Conjugate Light Light Exposure Conjugate->Light Temp Improper Temperature (Freeze-Thaw Cycles) Conjugate->Temp Contaminants Reactive Species (e.g., in some media) Conjugate->Contaminants Photobleaching Photobleaching (Loss of Fluorescence) Light->Photobleaching Aggregation Protein Denaturation & Aggregation Temp->Aggregation Function_Loss Loss of Biological Activity Temp->Function_Loss Contaminants->Photobleaching Contaminants->Function_Loss

Caption: Factors leading to the degradation of AF 594 conjugates.

References

Validation & Comparative

A Head-to-Head Comparison: AF 594 NHS Ester vs. Alexa Fluor 594 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the choice of fluorophore is a critical determinant of experimental success. The red fluorescent region of the spectrum is particularly valuable for its reduced cellular autofluorescence and its utility in multicolor imaging experiments. In this landscape, Alexa Fluor 594 has long been a benchmark for performance. This guide provides an objective comparison between the well-established Alexa Fluor 594 NHS ester and its structurally identical alternative, AF 594 NHS ester, offering a comprehensive overview of their performance characteristics, supported by experimental protocols.

Performance Characteristics: A Quantitative Overview

N-Hydroxysuccinimide (NHS) esters are widely used for labeling primary amines on proteins and antibodies, forming stable amide bonds. Both this compound and Alexa Fluor 594 NHS ester are offered as amine-reactive moieties for this purpose. Spectroscopic analysis reveals that the core fluorophores are identical, which is reflected in their key performance metrics.

PropertyAF 594Alexa Fluor 594
Excitation Maximum (nm) 590590[1]
Emission Maximum (nm) 617617[1]
Extinction Coefficient (cm⁻¹M⁻¹) ~92,00092,000[2]
Quantum Yield ~0.660.66[1]
Molecular Weight ( g/mol ) ~820~820

As the data indicates, the fundamental photophysical properties of AF 594 and Alexa Fluor 594 are identical. This suggests that, under identical experimental conditions, their performance in terms of fluorescence brightness and spectral compatibility should be indistinguishable. Both dyes exhibit high quantum yields and large extinction coefficients, contributing to their bright fluorescence. Furthermore, their fluorescence is pH-insensitive over a broad range (pH 4-10), a crucial feature for maintaining signal stability in diverse biological buffers.[3]

Experimental Protocols

To ensure an objective comparison and optimal performance in your own laboratory, it is essential to follow standardized protocols for protein labeling and characterization.

Key Experimental Workflow: Protein Labeling with NHS Esters

The following diagram outlines a typical workflow for labeling a protein with either this compound or Alexa Fluor 594 NHS ester.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization p1 Dissolve Protein in Amine-Free Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) r1 Add NHS Ester Solution to Protein Solution p1->r1 Protein Solution p2 Reconstitute NHS Ester Dye in Anhydrous DMSO or DMF p2->r1 Dye Solution r2 Incubate for 1 hour at Room Temperature, Protected from Light r1->r2 pu1 Separate Conjugate from Unreacted Dye (e.g., Size-Exclusion Chromatography) r2->pu1 c1 Measure Absorbance at 280 nm and ~590 nm pu1->c1 c2 Calculate Degree of Labeling (DOL) c1->c2

A generalized workflow for protein conjugation with NHS ester dyes.
Detailed Methodology for Protein Labeling

This protocol is a general guideline for labeling proteins with this compound or Alexa Fluor 594 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound or Alexa Fluor 594 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) are not compatible with this reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A molar ratio of 5-15 moles of dye per mole of protein is a good starting point for antibodies.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the colored fractions corresponding to the labeled protein.

Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the reproducibility of your experiments.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~590 nm (A₅₉₀) using a spectrophotometer.

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is a combination of the absorbance of the protein and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For Alexa Fluor 594, the CF is approximately 0.56 (A₂₈₀ of dye / A₅₉₀ of dye).

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₉₀ × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (Extinction coefficient of protein at 280 nm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₉₀ / (Extinction coefficient of the dye at 590 nm)

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 7. A high DOL can lead to fluorescence quenching and potentially affect the protein's biological activity.

Signaling Pathways and Applications

Fluorescently labeled antibodies and proteins are indispensable tools for visualizing and quantifying a wide array of cellular processes and signaling pathways. For instance, an antibody targeting a specific cell surface receptor, when labeled with AF 594 or Alexa Fluor 594, can be used to study receptor trafficking and downstream signaling events.

The following diagram illustrates a simplified signaling pathway that could be investigated using these fluorescent probes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Labeled Ligand (AF 594 / Alexa Fluor 594) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response

A generic signaling cascade initiated by ligand-receptor binding.

Conclusion

Based on available data, this compound and Alexa Fluor 594 NHS ester are spectroscopically identical fluorophores. For researchers, this means that this compound can be considered a direct, cost-effective alternative to Alexa Fluor 594 NHS ester without an anticipated compromise in performance. However, as with any critical reagent, it is recommended to perform in-house validation to ensure optimal performance and reproducibility for your specific application. The choice between these two products may ultimately be guided by factors such as price, availability, and specific vendor formulations. By adhering to the detailed experimental protocols provided, researchers can confidently label their biomolecules and achieve bright, stable, and reliable results in their fluorescence-based assays.

References

A Head-to-Head Battle of Red Fluorescent Dyes: AF 594 NHS Ester vs. Cy3 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent labeling, the choice of dye can significantly impact experimental outcomes. In the red fluorescent spectrum, both AF 594 NHS ester and Cy3 NHS ester are prominent contenders. This guide provides an objective, data-driven comparison of these two popular amine-reactive dyes to inform your selection process for applications such as immunofluorescence, flow cytometry, and protein labeling.

Performance at a Glance: A Quantitative Comparison

A summary of the key performance indicators for this compound and Cy3 NHS ester is presented below. AF 594, which is structurally identical to Alexa Fluor 594, generally exhibits superior photostability and a higher quantum yield, leading to brighter and more stable fluorescent conjugates.

PropertyThis compoundCy3 NHS EsterReference
Excitation Maximum (nm) ~590~550-555[1],[2]
Emission Maximum (nm) ~615-618~570[1],[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~105,000~150,000[3],[2]
Fluorescence Quantum Yield ~0.66 - 0.77~0.31[3][4],[2][5]
Photostability HighModerate[1],[6]
pH Sensitivity Insensitive (pH 4-10)Insensitive (pH 3-10)[1][7],[8]
Water Solubility HighModerate to High (Sulfo version recommended for better solubility)[7][9],[10][11]

Delving Deeper: Key Performance Differences

Brightness and Photostability:

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While Cy3 has a higher molar extinction coefficient, AF 594 possesses a significantly higher quantum yield, resulting in brighter overall fluorescence of the conjugate.[2][3][4][5]

Perhaps the most critical differentiator is photostability. AF 594, and its Alexa Fluor equivalent, are demonstrably more resistant to photobleaching than Cy3.[6] This increased photostability allows for longer exposure times during imaging and more consistent signal intensity in time-lapse experiments, which is crucial for generating high-quality, reproducible data.

Labeling Efficiency and Degree of Labeling (DOL):

Both AF 594 and Cy3 NHS esters react with primary amines on proteins (such as the side chain of lysine (B10760008) residues and the N-terminus) to form stable amide bonds.[12] While direct quantitative comparisons of labeling efficiency under identical conditions are not extensively detailed in published literature, the principles of achieving an optimal Degree of Labeling (DOL) are universal. An optimal DOL, typically between 2 and 7 for antibodies, maximizes the fluorescent signal without causing self-quenching or compromising the protein's biological activity. Over-labeling can lead to fluorescence quenching, particularly with Cy dyes.[13]

Experimental Protocols

A generalized protocol for labeling proteins with either AF 594 or Cy3 NHS ester is provided below. It is important to note that this is a starting point, and optimization may be necessary for specific proteins and applications.

General Protein Labeling Protocol with NHS Esters

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound or Cy3 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged by dialysis or buffer exchange chromatography.[12]

  • Dye Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[14]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

    • Add the dissolved NHS ester to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10-fold molar excess of dye is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the Degree of Labeling (DOL). The DOL can be calculated using the absorbance of the protein and the dye.

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p Protein in Amine-Free Buffer m Mix Protein and Dye (pH 8.3-8.5) p->m d Dissolve NHS Ester in DMSO/DMF d->m i Incubate (1-2h, RT, Dark) m->i pu Purify via Gel Filtration i->pu c Characterize (Concentration & DOL) pu->c

Caption: Workflow for protein labeling with NHS ester dyes.

G p Protein-NH2 (Primary Amine) nhs Fluorophore-NHS Ester conj Fluorophore-CO-NH-Protein (Stable Amide Bond) p->conj + nhs->conj nhs:e->conj:w Reaction (pH 8.3-8.5) byprod N-Hydroxysuccinimide conj:e->byprod:w +

References

A Head-to-Head Comparison: AF 594 NHS Ester vs. Texas Red for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. For researchers and drug development professionals working in areas requiring robust red fluorescence, both AF 594 NHS ester and Texas Red have historically been popular choices. This guide provides an objective, data-driven comparison of these two fluorescent dyes to aid in the selection of the optimal reagent for specific experimental needs.

Performance at a Glance: A Quantitative Comparison

A summary of the key photophysical properties of this compound and Texas Red is presented below. These parameters are critical in determining the brightness and overall performance of a fluorophore in various applications.

PropertyThis compoundTexas Red-X NHS EsterReference
Maximum Excitation (nm) 590595-596[1][2]
Maximum Emission (nm) 617615[1][2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~92,000~85,000[2][3]
Quantum Yield ~0.66~0.93[1][2]
Brightness (Ext. Coeff. x QY / 1000) ~60.72~79.05
Photostability HigherLower[4][5][6]
pH Sensitivity Insensitive (pH 4-10)More Sensitive[3][7]
Water Solubility HighLower[6][7]

Note: Brightness is a calculated value and can be influenced by the local environment of the dye. Texas Red-X is a derivative of Texas Red with a spacer to improve conjugation and reduce quenching.[8][9]

While Texas Red exhibits a higher quantum yield, AF 594 demonstrates a greater extinction coefficient. Critically for imaging applications, AF 594 is significantly more photostable and less susceptible to changes in environmental pH, leading to more consistent and reliable fluorescence signals over time.[3][4][5][6] AF 594 conjugates are also reported to be brighter than Texas Red conjugates in practice, likely due to its higher photostability and resistance to quenching upon conjugation.[4][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for antibody conjugation and immunofluorescence staining.

Antibody Conjugation with NHS Esters

This protocol describes the general procedure for labeling primary antibodies with either this compound or Texas Red-X NHS ester.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris)

  • This compound or Texas Red-X NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 5-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing, add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (590 nm for AF 594, 595 nm for Texas Red). Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to antibody.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a typical workflow for immunofluorescent staining of a cellular target, such as the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Cultured cells grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (unconjugated)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG labeled with AF 594 or Texas Red)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and the red fluorophore.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using DOT language can effectively illustrate complex biological processes and experimental procedures.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Primary Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3) Antibody->Mix Dye AF 594 or Texas Red NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate 1 hr at RT (in dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Measure DOL (Spectrophotometry) Purify->Analyze Store Store Conjugate at 4°C Analyze->Store

Caption: Workflow for Antibody Conjugation with NHS Esters.

EGFR_Signaling_and_IF cluster_cell Cellular Events cluster_if Immunofluorescence Detection EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Fix_Perm Fixation & Permeabilization EGFR->Fix_Perm Signaling Downstream Signaling (e.g., MAPK, PI3K) Dimerization->Signaling Primary_Ab Primary Antibody (anti-EGFR) Fix_Perm->Primary_Ab Incubation Secondary_Ab Secondary Antibody (AF 594 or Texas Red) Primary_Ab->Secondary_Ab Binding Microscopy Fluorescence Microscopy Secondary_Ab->Microscopy Visualization

Caption: EGFR Signaling and its Detection by Immunofluorescence.

Conclusion

For the majority of applications, This compound emerges as the superior choice over Texas Red . Its enhanced photostability, pH insensitivity, and high water solubility translate to more reliable and brighter signals in demanding applications such as confocal microscopy and flow cytometry. While Texas Red has a long history in fluorescence research, the advantages offered by modern dyes like AF 594 provide researchers with a more robust and consistent tool for their investigations. The choice of fluorophore should always be guided by the specific requirements of the experiment, but for red-channel fluorescence, AF 594 sets a high standard for performance and reliability.

References

Brightness comparison of AF 594 NHS ester and other red fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence microscopy and cell imaging, the selection of a bright, photostable, and reliable fluorophore is paramount for generating high-quality data. For researchers focusing on the red part of the spectrum, AF 594 NHS ester has emerged as a popular choice. This guide provides an objective comparison of this compound's performance against other commonly used red fluorophores, supported by key photophysical data and a detailed experimental protocol for direct comparison.

Quantitative Comparison of Red Fluorophores

The brightness of a fluorophore is determined by its ability to absorb light (extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). The product of these two values provides a theoretical measure of a fluorophore's brightness. The table below summarizes the key spectral properties of this compound and several other red fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound ~590~615~92,000[1]~0.66[1]60,720
Alexa Fluor 594 59061773,000[2]0.66[2][3]48,180
Andy Fluor™ 594 59061590,000[4]Not specified-
Texas Red 59561585,0000.5546,750
DyLight 594 59361880,0000.7358,400
Cy3B 558572130,0000.6787,100

Note: The brightness values are calculated based on the provided extinction coefficients and quantum yields. Actual experimental brightness can be influenced by various factors including the conjugation efficiency, degree of labeling, and the local environment of the fluorophore.

Factors Influencing Fluorophore Brightness

The observed brightness of a fluorophore in an experimental setting is a culmination of several intrinsic and extrinsic factors. Understanding these can aid in the selection of the most appropriate dye for a specific application.

G Factors Determining Fluorophore Brightness cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic & Experimental Factors Extinction_Coefficient Extinction Coefficient (ε) Overall_Brightness Observed Brightness Extinction_Coefficient->Overall_Brightness Quantum_Yield Quantum Yield (Φ) Quantum_Yield->Overall_Brightness Conjugation_Efficiency Conjugation Efficiency Conjugation_Efficiency->Overall_Brightness Degree_of_Labeling Degree of Labeling (DOL) Degree_of_Labeling->Overall_Brightness Local_Environment Local Environment (pH, Polarity) Local_Environment->Overall_Brightness Photostability Photostability Photostability->Overall_Brightness

Key determinants of a fluorophore's perceived brightness.

Experimental Workflow for Brightness Comparison

To empirically compare the brightness of different fluorophores, a standardized experimental workflow is crucial. The following diagram outlines a general procedure for labeling a target protein with different NHS ester dyes and subsequently quantifying their fluorescence.

G Experimental Workflow for Fluorophore Brightness Comparison Start Start Prepare_Protein Prepare Protein Solution (e.g., Antibody in PBS) Start->Prepare_Protein Reconstitute_Dyes Reconstitute NHS Ester Dyes (e.g., AF 594, Alexa Fluor 594) Prepare_Protein->Reconstitute_Dyes Labeling_Reaction Perform Labeling Reaction (Protein + Dye) Reconstitute_Dyes->Labeling_Reaction Purification Purify Labeled Protein (e.g., Size Exclusion Chromatography) Labeling_Reaction->Purification Characterization Characterize Conjugates (Determine DOL) Purification->Characterization Imaging Image Samples (e.g., Fluorescent Microscopy) Characterization->Imaging Quantification Quantify Fluorescence Intensity Imaging->Quantification Comparison Compare Brightness Quantification->Comparison End End Comparison->End

A generalized workflow for comparing fluorophore brightness.

Detailed Experimental Protocol

This protocol provides a detailed methodology for comparing the brightness of this compound with other red fluorophore NHS esters by labeling a standard protein, such as Bovine Serum Albumin (BSA).

1. Materials and Reagents:

  • This compound and other red fluorophore NHS esters (e.g., Alexa Fluor 594 NHS ester, Texas Red-X NHS ester)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Fluorescence microscope with appropriate filter sets

  • Image analysis software (e.g., ImageJ/Fiji)

2. Preparation of Reagents:

  • BSA Stock Solution: Prepare a 10 mg/mL solution of BSA in PBS.

  • Dye Stock Solutions: Immediately before use, dissolve each NHS ester dye in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

3. Protein Labeling Procedure:

  • To 1 mL of the BSA solution, add 100 µL of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.

  • Add a 10-fold molar excess of the reactive dye to the BSA solution. The volume of dye solution will depend on the molecular weight of the specific dye.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

4. Purification of Labeled Protein:

  • Equilibrate a size-exclusion chromatography column with PBS.

  • Apply the labeling reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with PBS. The first colored band to elute will be the labeled protein, while the free dye will elute later.

  • Collect the fractions containing the labeled protein.

5. Characterization of Conjugates:

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye (e.g., ~590 nm for AF 594).

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

    • Protein Concentration (M) = [A280 - (Adye × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

      • ε_protein for BSA is 43,824 M⁻¹cm⁻¹.

    • Dye Concentration (M) = Adye / ε_dye

    • DOL = Dye Concentration / Protein Concentration

6. Imaging and Brightness Quantification:

  • Prepare serial dilutions of each labeled BSA conjugate in PBS.

  • Spot equal volumes of each dilution onto a microscope slide and allow to dry.

  • Image the spots using a fluorescence microscope with identical acquisition settings (excitation power, exposure time, gain) for all samples.

  • Using image analysis software, measure the mean fluorescence intensity of each spot.

  • Plot the mean fluorescence intensity against the protein concentration for each fluorophore. The slope of the resulting line is a measure of the experimental brightness.

By following this standardized protocol, researchers can obtain reliable, side-by-side comparisons of the brightness of this compound and other red fluorophores, enabling an informed decision for their specific imaging needs. AF 594 is known for its high fluorescence quantum yield and photostability, making it a robust choice for many applications.[5][6] It is also noteworthy that AF 594 is spectrally similar to Texas Red and can be used as a replacement for Alexa Fluor 594 and DyLight 594.[2][4]

References

A Researcher's Guide to the Photostability of AF 594 NHS Ester and Competing Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the photostability of the chosen fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, can significantly limit observation times and compromise quantitative analysis. This guide provides an objective comparison of the photostability of Alexa Fluor™ 594 (AF 594) NHS ester against other spectrally similar and commonly used red-fluorescent dyes. The information presented is supported by a detailed experimental protocol for researchers to conduct their own comparative studies.

Quantitative Data Summary

The following table summarizes key photophysical properties of AF 594 NHS ester and its alternatives. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For the most accurate comparison, it is recommended to perform a side-by-side analysis under your specific experimental setup.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Relative Photostability
Alexa Fluor™ 594 590617~73,000~0.66High[1][2]
ATTO 594 601627~120,000~0.85Very High
Cy3B 558572~130,000~0.67Moderate
DyLight™ 594 593618~80,000~0.73High[3][4]
Texas Red®-X 595615~85,000~0.55Moderate[4]

Note: The relative photostability is a qualitative assessment based on available literature. Quantitative comparisons, such as photobleaching half-life, are highly dependent on the experimental conditions (e.g., excitation power, illumination modality, sample environment).

Photostability Comparison Overview

Alexa Fluor™ 594 is renowned for its high brightness and robust photostability, outperforming older red-fluorescent dyes like Texas Red®.[2][4] This makes it a reliable choice for a wide range of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1][2]

Among its modern competitors, ATTO 594 is often highlighted for its exceptional photostability and high fluorescence quantum yield, making it particularly well-suited for demanding single-molecule detection applications.

DyLight™ 594 is another strong competitor, with studies suggesting it has comparable or even slightly enhanced photostability and a higher quantum yield when conjugated to immunoglobulins compared to Alexa Fluor™ 594.[3]

The photostability of Cy3B is a more complex topic. While it offers high brightness, some studies suggest it may be less photostable than its predecessor, Cy3. The choice between Cy3 and Cy3B may, therefore, depend on the specific experimental requirements, balancing brightness against the need for prolonged observation.

Experimental Protocol for Measuring Fluorophore Photostability

This protocol outlines a generalized method for quantitatively comparing the photostability of fluorescently labeled antibodies using widefield fluorescence microscopy.

Objective: To determine and compare the photobleaching rates of different fluorophore-conjugated antibodies under continuous illumination.

Materials:

  • Antibodies conjugated with this compound and other dyes of interest (e.g., ATTO 594, Cy3B, DyLight 594).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Mounting medium (a non-hardening medium is recommended for solution-based measurements).

  • Fluorescence microscope equipped with a stable light source (e.g., mercury arc lamp, LED), appropriate filter sets for the dyes being tested, and a sensitive camera (e.g., sCMOS or EMCCD).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled antibodies at the same concentration (e.g., 1 µg/mL) in PBS. Ensure the degree of labeling (DOL) is similar across all conjugates to be compared.

    • Pipette a small volume (e.g., 10 µL) of each antibody solution onto a clean microscope slide and place a coverslip over it. Seal the edges of the coverslip with an appropriate sealant to prevent evaporation.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize for at least 30 minutes to ensure consistent output.

    • Select the appropriate filter cube for the fluorophore being imaged.

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector at the initial time point. Use the same settings for all samples.

    • Define a region of interest (ROI) for analysis.

  • Image Acquisition:

    • Place the first sample on the microscope stage and bring it into focus.

    • Acquire an initial image (time t=0) using the defined camera settings.

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 30% of the initial intensity).

    • Repeat the image acquisition process for each of the other fluorescently labeled antibody samples, ensuring identical illumination and camera settings.

  • Data Analysis:

    • For each time-lapse series, measure the mean fluorescence intensity within the ROI for each image.

    • Subtract the background fluorescence intensity from a region without any sample for each time point.

    • Normalize the background-corrected fluorescence intensity at each time point (It) to the initial intensity (I0).

    • Plot the normalized fluorescence intensity (It/I0) as a function of time for each fluorophore.

    • Fit the resulting photobleaching curves to an exponential decay function to determine the photobleaching rate constant (k) and the photobleaching half-life (t1/2 = ln(2)/k). A longer half-life indicates greater photostability.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing and comparing fluorophore photostability.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep1 Prepare equimolar solutions of dye-conjugates prep2 Mount samples on microscope slides prep1->prep2 setup3 Define camera settings & ROI prep2->setup3 setup1 Stabilize light source setup2 Select appropriate filter sets setup1->setup2 setup2->setup3 acq1 Acquire initial image (t=0) setup3->acq1 acq2 Continuous illumination & time-lapse imaging acq1->acq2 analysis1 Measure mean fluorescence intensity in ROI acq2->analysis1 analysis2 Background subtraction & normalization analysis1->analysis2 analysis3 Plot normalized intensity vs. time analysis2->analysis3 analysis4 Fit data to exponential decay to find t1/2 analysis3->analysis4 comp1 Compare photobleaching half-lives analysis4->comp1

Caption: Workflow for assessing fluorophore photostability.

References

A Comparative Guide to AF594 NHS Ester and Its Alternatives for Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. Alexa Fluor 594 (AF594) NHS ester is a widely used red-fluorescent dye for labeling primary amines on proteins and other biomolecules.[1] This guide provides a comparative analysis of the quantum yield of AF594 NHS ester against several common alternatives, supported by experimental data and detailed protocols to aid in your selection process.

Quantitative Comparison of Quantum Yields

The quantum yield (Φ) of a fluorophore is a critical measure of its fluorescence efficiency, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is often desirable for enhanced signal detection. The quantum yield of AF594 NHS ester and its spectrally similar alternatives are summarized in the table below.

FluorophoreQuantum Yield (Φ)Solvent/Buffer Conditions
Alexa Fluor 594 NHS ester 0.6650 mM potassium phosphate, 150 mM NaCl, pH 7.2[2]
iFluor™ 594 succinimidyl ester0.53Not specified[3]
Texas Red®0.93 - 0.97PBS or Ethanol[4][5][6]
5-ROX (5-Carboxy-X-rhodamine)0.94Aqueous buffer[7][8]
Cy3B™ NHS ester>0.7 - 0.92Methanol or not specified[9][10]
ATTO 594 NHS esterHighNot specified[11][12][13][14]
Alexa Fluor 568 NHS ester0.6950 mM potassium phosphate, 150 mM NaCl, pH 7.2[2]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., PBS, ethanol)

  • Standard fluorophore with known quantum yield in the same solvent

  • Test fluorophore solution

Procedure:

  • Prepare a series of diluted solutions of both the standard and the test fluorophore in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample.

  • Integrate the area under the emission spectra for both the standard and the test samples.

  • Calculate the quantum yield of the test sample using the following equation:

    Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ηtest2 / ηstd2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Protocol for Labeling Antibodies with NHS Esters

This protocol provides a general procedure for conjugating amine-reactive NHS ester dyes to antibodies.

Materials:

  • Antibody solution (in an amine-free buffer like PBS)

  • Dye-NHS ester dissolved in anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the antibody solution: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • Prepare the dye solution: Dissolve the dye-NHS ester in DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Experimental Workflow: Indirect Immunofluorescence

NHS ester-conjugated fluorophores are frequently used to label secondary antibodies for indirect immunofluorescence staining. This workflow allows for signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Sample Cells/Tissue Section Fixation Fixation (e.g., 4% PFA) Sample->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (AF594 Conjugate) Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mounting Mounting Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Fig. 1: Indirect Immunofluorescence Workflow

This diagram outlines the key steps in a typical indirect immunofluorescence experiment.[15][16][17] The process begins with sample preparation, including fixation, permeabilization, and blocking to reduce non-specific binding. The sample is then incubated with a primary antibody that specifically targets the protein of interest. After washing, a secondary antibody conjugated with a fluorophore like AF594 NHS ester is added, which binds to the primary antibody. Following a final wash, the sample is mounted and visualized using a fluorescence microscope.

References

A Researcher's Guide to AF 594 NHS Ester and its Alternatives for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, the precise and robust labeling of biomolecules is paramount. The choice of a fluorescent dye can significantly impact the outcome of an experiment, influencing factors such as signal brightness, stability, and the overall signal-to-noise ratio. This guide provides a comprehensive comparison of AF 594 NHS ester, a popular red fluorescent dye, with its common alternatives. The data presented here is intended to assist researchers in making an informed decision based on the specific requirements of their application.

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent label is often a trade-off between brightness, photostability, and cost. The following table summarizes the key photophysical properties of this compound and spectrally similar amine-reactive dyes. Brightness is a function of both the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

DyeMolar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Excitation Maxima (λex, nm)Emission Maxima (λem, nm)
This compound 105,000[1]0.77[1]586[1]613[1]
Alexa Fluor 594 NHS ester 92,000[2][3][4]0.66[2][5][6]590[3]617[3]
DyLight 594 NHS ester 80,000[7][8]Higher than Alexa Fluor 594[9][10]593[7][8]618[7][8]
MB 594 NHS Ester 110,000[11][12]High[11][12]605[12]635[12]
Andy Fluor™ 594 NHS Ester 90,000[13]Not specified590[13]615[13]
APDye 594 NHS Ester 92,000[4]0.66[14]590[14]617[14]

Experimental Protocols

General Protocol for Protein Labeling with NHS Ester Dyes

This protocol provides a general workflow for the covalent labeling of proteins with amine-reactive NHS ester dyes. It is crucial to optimize the dye-to-protein molar ratio for each specific protein and application to achieve the desired degree of labeling (DOL).

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Amine-reactive fluorescent dye (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA), as these will compete with the labeling reaction.[11]

    • If necessary, dialyze or buffer exchange the protein into the reaction buffer.

    • Adjust the protein concentration to 2-10 mg/mL. Higher protein concentrations generally lead to higher labeling efficiency.[2]

  • Dye Preparation:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10- to 20-fold molar excess of dye to protein.

    • Slowly add the dye stock solution to the protein solution while gently stirring or vortexing.[5]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[5]

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • The first colored band to elute will be the fluorescently labeled protein conjugate.[5]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~590 nm for AF 594).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its λ_max.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 = A_max × CF). This value is dye-specific and usually provided by the manufacturer.

Protocol for Measuring Photostability

A common method to assess photostability involves continuous illumination of the fluorescently labeled sample and measuring the decay of fluorescence intensity over time.[16]

General Procedure:

  • Immobilize the fluorescently labeled biomolecules on a microscope slide or in a well plate.

  • Expose the sample to continuous excitation light using a fluorescence microscope with a defined and constant light intensity.

  • Acquire images or intensity measurements at regular time intervals.

  • Plot the fluorescence intensity as a function of time.

  • The photostability is often characterized by the time it takes for the fluorescence intensity to decrease to half of its initial value (the photobleaching half-life).

It is important to note that photobleaching rates are dependent on several factors, including the excitation light intensity, wavelength, and the local chemical environment.[16] Therefore, for a direct comparison, all dyes should be evaluated under identical experimental conditions.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key steps in the protein labeling process.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein 1. Protein in Amine-Free Buffer Mix 3. Mix Dye and Protein Protein->Mix Dye 2. NHS Ester Dye in DMSO/DMF Dye->Mix Incubate 4. Incubate 1 hr at RT (dark) Mix->Incubate Purify 5. Size-Exclusion Chromatography Incubate->Purify Analyze 6. Determine DOL (Spectrophotometry) Purify->Analyze Conjugate Labeled Protein Conjugate Analyze->Conjugate

Caption: Workflow for labeling proteins with NHS ester dyes.

References

A Head-to-Head Comparison: AF 594 and Alexa Fluor 594 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the world of immunofluorescence, the choice of fluorophore is critical to generating high-quality, reproducible data. For researchers working in the red spectrum, both AF 594 and Alexa Fluor 594 are prominent choices. This guide provides a detailed comparison of these two dyes, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Unveiling the Identity: AF 594 and Alexa Fluor 594 are Structurally Identical

An important clarification is that "AF 594" is commonly used as an abbreviation for Alexa Fluor 594.[1][2] Several manufacturers produce a dye that is structurally identical to Alexa Fluor 594 and market it as AF 594, offering a cost-effective alternative.[2][3] Therefore, a direct head-to-head comparison reveals that the performance characteristics of these dyes are expected to be the same. This guide will henceforth refer to the dye as Alexa Fluor 594, while acknowledging that products marketed as AF 594 should exhibit the same properties.

Quantitative Performance Data

The following table summarizes the key quantitative parameters of Alexa Fluor 594, which are crucial for its performance in immunofluorescence applications.

PropertyAlexa Fluor 594 / AF 594
Maximum Excitation (nm) 590[1]
Maximum Emission (nm) 617[1]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **73,000[1]
Quantum Yield 0.66[1]
Photostability High[4][5]
pH Sensitivity Insensitive over a wide range[4]
Brightness High[4][6]
Water Solubility High

Key Performance Attributes in Immunofluorescence

Alexa Fluor 594 is a bright and highly photostable red-fluorescent dye, making it an excellent choice for a variety of fluorescence microscopy applications, including immunofluorescence.[4][6] Its high quantum yield contributes to its brightness, allowing for the detection of low-abundance targets.[4] Furthermore, its exceptional photostability permits longer exposure times and repeated imaging without significant signal loss.[5] The dye's fluorescence intensity is also stable across a broad pH range, which is advantageous for maintaining consistent signal in different cellular environments and buffer conditions.[4]

Experimental Protocol: Indirect Immunofluorescence

This section details a standard indirect immunofluorescence protocol for cultured cells, a common application for Alexa Fluor 594-conjugated secondary antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary Antibody (specific to the target antigen)

  • Alexa Fluor 594-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Mounting Medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on sterile coverslips in a petri dish.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its recommended concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor 594-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Mount the coverslips onto microscope slides using a drop of mounting medium containing DAPI.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI and Alexa Fluor 594.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and relationships in an immunofluorescence experiment.

G Indirect Immunofluorescence Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_visualization Imaging start Start: Culture Cells on Coverslips fix Fixation with 4% PFA start->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking with 1% BSA perm->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Alexa Fluor 594 Secondary Antibody primary_ab->secondary_ab wash Washing Steps secondary_ab->wash mount Mount with DAPI wash->mount image Fluorescence Microscopy mount->image

Caption: A flowchart of the indirect immunofluorescence protocol.

G Antibody-Antigen Interaction cluster_0 Cellular Components cluster_1 Antibodies cluster_2 Fluorophore Antigen Target Antigen PrimaryAb Primary Antibody PrimaryAb->Antigen Binds to SecondaryAb Secondary Antibody SecondaryAb->PrimaryAb Binds to AF594 Alexa Fluor 594 SecondaryAb->AF594 Conjugated with

Caption: The binding relationships in indirect immunofluorescence.

References

Buffer Selection Guide for Amine-Reactive Labeling with AF594 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AF594 NHS ester for bioconjugation, the choice of buffer is a critical parameter that significantly influences the efficiency and outcome of the labeling reaction. This guide provides a comprehensive comparison of commonly used buffers, supported by experimental data, to aid in the selection of the optimal reaction environment.

The conjugation of N-hydroxysuccinimide (NHS) esters, such as AF594 NHS ester, to primary amines on proteins and other biomolecules is a widely used method for fluorescent labeling. The reaction is highly pH-dependent, with the primary competing reaction being the hydrolysis of the NHS ester, which renders it inactive. The selection of an appropriate buffer system is therefore paramount to maximize the labeling efficiency while minimizing dye degradation.

Comparison of Common Buffers for NHS Ester Reactions

The three most commonly recommended non-amine-containing buffers for NHS ester labeling reactions are phosphate-buffered saline (PBS), sodium bicarbonate, and sodium borate (B1201080). The ideal buffer maintains a stable pH in the optimal range for the reaction, which is generally between pH 8.3 and 8.5.[1][2][3] At this pH, the primary amines on the protein are sufficiently deprotonated to be reactive, while the rate of NHS ester hydrolysis is manageable.[1]

Buffer SystemTypical pH RangeAdvantagesDisadvantages
Sodium Bicarbonate 8.0 - 9.0High labeling efficiency due to optimal pH.[4]Can be less effective at maintaining a stable pH during large-scale reactions where hydrolysis can cause a drop in pH.[1]
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Mimics physiological conditions, which can be beneficial for sensitive proteins.[4]Slower reaction rate compared to higher pH buffers, may require longer incubation times.[4] Lower degree of labeling can be expected compared to bicarbonate buffer under similar conditions.[4]
Sodium Borate 8.0 - 9.0Good buffering capacity in the optimal pH range.[2]Potential for interactions with some biomolecules.

Experimental Data: Impact of Buffer on Labeling Efficiency

BufferpHIncubation TimeDegree of Labeling (DOL)
0.1 M Sodium Bicarbonate9.01 hour1.1
Phosphate-Buffered Saline (PBS)7.44 hours0.9
Data adapted from a study on FAM NHS ester labeling of BSA.[4]

This data quantitatively illustrates that a higher pH, as provided by the sodium bicarbonate buffer, leads to a higher degree of labeling in a shorter amount of time.[4] Although the reaction in PBS did proceed, it was less efficient, even with a significantly longer incubation period.[4]

Experimental Protocols

Below are detailed methodologies for performing a protein labeling reaction with AF594 NHS ester, including a protocol for comparing the efficiency in different buffer systems.

General Protein Labeling Protocol with AF594 NHS Ester

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • AF594 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer.[1]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the AF594 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Adjust the pH of the Protein Solution: Add the reaction buffer to the protein solution to adjust the pH to the optimal range of 8.3-8.5.[3] For example, add 1/10th of the protein solution volume of 1 M sodium bicarbonate, pH 8.3.

  • Perform the Labeling Reaction: Add the calculated amount of the dissolved AF594 NHS ester to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is common. Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Quench the Reaction: To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a desalting column or dialysis.

Protocol for Comparing Labeling Efficiency in Different Buffers

This experiment will allow for the direct comparison of labeling efficiency in PBS, sodium bicarbonate, and borate buffers.

Materials:

  • Identical aliquots of the protein of interest in an amine-free buffer.

  • AF594 NHS ester

  • Anhydrous DMSO or DMF

  • Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS)

  • Buffer B: 0.1 M Sodium Bicarbonate, pH 8.3

  • Buffer C: 0.1 M Sodium Borate, pH 8.5

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Spectrophotometer

Procedure:

  • Prepare three identical protein samples.

  • Resuspend each protein sample in one of the three different buffers (A, B, and C). Ensure the final protein concentration is the same for all samples.

  • Prepare a fresh stock solution of AF594 NHS ester in DMSO.

  • Add the same molar excess of the AF594 NHS ester stock solution to each of the three protein samples.

  • Incubate all three reactions for 1 hour at room temperature, protected from light.

  • Quench all three reactions with the addition of the quenching buffer.

  • Purify each of the three conjugates using separate, identical desalting columns.

  • Measure the absorbance of each purified conjugate at 280 nm (for protein concentration) and ~594 nm (for dye concentration).

  • Calculate the Degree of Labeling (DOL) for each conjugate using the following formula:

    DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

    Where:

    • A_max is the absorbance at the dye's maximum absorbance wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF is the correction factor for the dye's absorbance at 280 nm.

  • Compare the DOL values obtained for each buffer to determine which provided the highest labeling efficiency.

Visualizing the Workflow and Key Relationships

To better understand the processes involved, the following diagrams illustrate the chemical reaction, the experimental workflow for buffer comparison, and the logical steps for troubleshooting.

cluster_reaction NHS Ester Amine Reaction AF594_NHS_Ester AF594 NHS Ester Stable_Amide_Bond Stable Amide Bond (Labeled Protein) AF594_NHS_Ester->Stable_Amide_Bond + Primary_Amine Primary Amine (on Protein) Primary_Amine->Stable_Amide_Bond NHS_Leaving_Group NHS Leaving Group Stable_Amide_Bond->NHS_Leaving_Group releases

Figure 1: Chemical reaction of AF594 NHS ester with a primary amine.

cluster_workflow Buffer Comparison Workflow Start Start: Identical Protein Samples Buffer_Prep Prepare Buffers: PBS (pH 7.4) Bicarbonate (pH 8.3) Borate (pH 8.5) Start->Buffer_Prep Labeling Label with AF594 NHS Ester Buffer_Prep->Labeling Purification Purify Conjugates Labeling->Purification Analysis Measure A280 & A594 Calculate DOL Purification->Analysis Comparison Compare DOL Select Optimal Buffer Analysis->Comparison

Figure 2: Workflow for comparing labeling efficiency in different buffers.

cluster_troubleshooting Troubleshooting Low Labeling Efficiency Low_DOL Low Degree of Labeling Check_pH Verify Buffer pH (Optimal: 8.3-8.5) Low_DOL->Check_pH Check_Buffer_Comp Check for Amine- Containing Buffers (e.g., Tris) Low_DOL->Check_Buffer_Comp Check_Dye_Activity Assess NHS Ester Hydrolysis (Use Fresh Dye) Low_DOL->Check_Dye_Activity Optimize_Ratio Increase Molar Ratio of Dye to Protein Check_pH->Optimize_Ratio Check_Buffer_Comp->Optimize_Ratio Check_Dye_Activity->Optimize_Ratio Increase_Time Increase Incubation Time (especially for lower pH) Optimize_Ratio->Increase_Time

Figure 3: Logical workflow for troubleshooting low labeling efficiency.

References

A Comparative Guide to Spectrally Similar Dyes for AF 594 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. Alexa Fluor™ 594 (AF 594) NHS ester is a widely used bright and photostable red fluorescent dye. However, a variety of alternative dyes with similar spectral properties are available, each with its own set of performance characteristics. This guide provides an objective comparison of spectrally similar alternatives to AF 594 NHS ester, supported by available experimental data, to aid in the selection of the optimal dye for your specific application.

Spectral and Photophysical Properties

The following tables summarize the key quantitative data for AF 594 and its spectral alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Dye[1][2][3][4][5][6]Excitation Max (nm)[1][2][3][4][6]Emission Max (nm)[1][2][3][4][6]Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)[2][3][4][6]Quantum Yield (Φ)[1][4][5][6]Brightness (ε × Φ)
Alexa Fluor 59459061773,000[1]0.66[1][5]48,180
Alternatives
Texas Red®59661585,0000.9379,050
DyLight™ 594593[3]618[3]80,000[3]High (not specified)-
CF™594593[2]614[2]115,000[2]High (not specified)[7]-
ATTO 594601[6]627[6]120,000[6]0.85[6]102,000
iFluor® 594587[4]603[4]200,000[4]0.53[4]106,000
FluoProbes® 59459161692,000High (not specified)-
APDye™ Fluor 594590[8]617[8]Not specifiedNot specified-
MB™ 594605635110,000High (not specified)[9]-

Note: The brightness of dyes for which the quantum yield was not explicitly found in the search results could not be calculated. Manufacturers of DyLight™ 594, CF™594, FluoProbes® 594, and MB™ 594 claim high quantum yields.[9][10] APDye™ Fluor 594 is described as having high brightness.[8]

Performance Comparison

Brightness
  • ATTO 594 and iFluor® 594 demonstrate the highest calculated brightness based on available data.

  • Texas Red® also shows a high brightness value.

  • CF™594 is reported to yield the brightest antibody conjugates among spectrally similar dyes due to its high quantum yield and exceptional water solubility.[7]

  • DyLight™ 594 antibody conjugates are described as being distinctly brighter than Alexa Fluor® 594 conjugates.[11]

Photostability
  • CF™594 exhibits excellent photostability, making it suitable for demanding applications like confocal microscopy and single-molecule imaging.[7] Comparative data shows CF™594 conjugates are more photostable than Alexa Fluor® 594 conjugates when continuously exposed using a mercury arc lamp microscope.[7]

  • ATTO 594 is characterized by high thermal and photo-stability.[6]

  • DyLight™ 594 is also reported to have high photostability.[12]

  • MB™ 594 is described as having high photostability, making it suitable for single-molecule detection and high-resolution microscopy.[9]

  • Alexa Fluor® 594 itself is known for its good photostability.[13]

Other Considerations
  • pH Sensitivity: Alexa Fluor 594, APDye™ Fluor 594, and MB™ 594 are reported to be pH-insensitive over a wide range (pH 4-10).[8][9][13]

  • Water Solubility: CF™594 and MB™ 594 are highlighted for their high water solubility, which can be advantageous in labeling reactions.[7][9]

Experimental Protocols

Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of an unknown sample relative to a standard with a known quantum yield.

1. Materials:

  • Spectrofluorometer
  • UV-Vis Spectrophotometer
  • Quartz cuvettes (1 cm path length)
  • Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 101 in ethanol (B145695) for the AF 594 region)
  • Test dye solution
  • Solvent (spectroscopic grade)

2. Method:

  • Prepare a series of dilutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.
  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the test dye.
  • Integrate the area under the emission curve for each spectrum.
  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The resulting plots should be linear.
  • Calculate the quantum yield (Φ_sample) of the test dye using the following equation:

Protocol for Assessing Photostability

This protocol describes a method for comparing the photostability of different fluorescent dyes under identical illumination conditions.

1. Materials:

  • Epifluorescence microscope with a stable light source (e.g., mercury arc lamp or laser)
  • Sensitive camera for fluorescence imaging
  • Image analysis software
  • Microscope slides and coverslips
  • Mounting medium
  • Samples labeled with the fluorescent dyes to be compared (e.g., antibody-stained cells)

2. Method:

  • Prepare samples labeled with each of the dyes to be tested. Ensure similar initial fluorescence intensity between samples if possible.
  • Mount the samples using the same mounting medium.
  • Place the first sample on the microscope stage and focus on a representative area.
  • Acquire an initial image (t=0) using a defined set of acquisition parameters (exposure time, light intensity, etc.).
  • Continuously illuminate the sample with the excitation light.
  • Acquire a time-series of images at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).
  • Repeat steps 3-6 for each of the other dye-labeled samples, ensuring that the illumination and acquisition parameters are identical.
  • Analyze the images by measuring the mean fluorescence intensity of the region of interest in each image of the time-series.
  • Normalize the fluorescence intensity of each time point to the initial intensity at t=0.
  • Plot the normalized fluorescence intensity as a function of time for each dye. The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.

Visualizations

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Experimental_Workflow cluster_Dye_Selection Dye Selection and Preparation cluster_Labeling Biomolecule Labeling cluster_Analysis Performance Analysis cluster_Results Results and Comparison Dye_A This compound Protein Protein (e.g., Antibody) Dye_A->Protein Dye_B Alternative Dye 1 Dye_B->Protein Dye_C Alternative Dye 2 Dye_C->Protein Labeled_A Labeled Protein A Protein->Labeled_A Labeled_B Labeled Protein B Protein->Labeled_B Labeled_C Labeled Protein C Protein->Labeled_C Spectral Spectral Characterization Labeled_A->Spectral Brightness Brightness Measurement Labeled_A->Brightness Photostability Photostability Assay Labeled_A->Photostability Labeled_B->Spectral Labeled_B->Brightness Labeled_B->Photostability Labeled_C->Spectral Labeled_C->Brightness Labeled_C->Photostability Data_Table Comparative Data Table Spectral->Data_Table Brightness->Data_Table Photostability->Data_Table

References

A Comparative Guide to Cross-Reactivity Testing of Alexa Fluor™ 594 NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Alexa Fluor™ 594 (AF 594) NHS ester for antibody labeling with other common fluorophores. It includes detailed experimental protocols for antibody labeling and subsequent cross-reactivity and specificity testing, tailored for researchers, scientists, and drug development professionals. The information presented is intended to aid in the selection of appropriate reagents and in the design of robust immunofluorescence and other antibody-based assays.

Performance Comparison of AF 594 and Alternative Fluorophores

The selection of a fluorescent dye for antibody conjugation is critical for the sensitivity and specificity of an immunoassay. AF 594 is a bright and photostable dye, but several alternatives are available.[1][2] The following table summarizes the key photophysical properties of AF 594 and comparable fluorophores.

FluorophoreMax Excitation (nm)Max Emission (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Alexa Fluor™ 594 59061792,0000.66High brightness, excellent photostability, and pH insensitivity.[3][4] Brighter and more photostable than Texas Red®.[1][5]
Texas Red® 59561585,0000.61A traditional red-emitting dye, but can be less photostable and may lead to higher background staining than AF 594.[5][6]
Cy3™ 550570150,0000.15A bright dye in the orange-red spectrum, but with a lower quantum yield than AF 594.[7]
Rhodamine Red™-X 570590100,000N/AOffers good color separation from green fluorophores like FITC.[6]
AZDye 594 59061792,000N/AStructurally identical to Alexa Fluor® 594, offering comparable performance in brightness and photostability at a lower cost.[8]
iFluor™ 594 59161590,0000.9A high-performance alternative with excellent quantum yield.

Experimental Protocols

I. Antibody Labeling with AF 594 NHS Ester

This protocol provides a general guideline for conjugating an antibody with an amine-reactive this compound.[9][10] Optimization may be required for specific antibodies.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound (dissolved in anhydrous DMSO or DMF immediately before use)[11][12]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 0.5-2 mg/mL in an amine-free buffer (e.g., PBS).[10][13] If the buffer contains primary amines like Tris, perform a buffer exchange.[14]

  • Adjust pH:

    • Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the antibody solution. A common ratio is 1:10 v/v of 1M buffer to the antibody solution.[13][15] The optimal pH for the NHS ester reaction is between 7.2 and 8.5.[16]

  • Prepare the Dye:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[15]

  • Reaction:

    • Add the dissolved this compound to the antibody solution. A 5- to 20-fold molar excess of the dye to the protein is a common starting point.[16] The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[13][15]

  • Quench Reaction (Optional):

    • To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[16]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[10]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~590 nm (Amax for AF 594).

    • Calculate the protein concentration and the DOL using the molar extinction coefficients for the antibody and the dye. An optimal DOL for IgG antibodies is typically between 2 and 6.[13]

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Buffer_Exchange Buffer Exchange (if needed) Antibody->Buffer_Exchange If amines present Adjust_pH Adjust pH to 8.3-8.5 Antibody->Adjust_pH Buffer_Exchange->Adjust_pH Mix Mix Antibody and AF 594 NHS Adjust_pH->Mix AF594_Prep Dissolve AF 594 NHS in DMSO AF594_Prep->Mix Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Purify Column Chromatography Incubate->Purify QC Spectrophotometry (Determine DOL) Purify->QC Final_Product Purified AF 594 Labeled Antibody QC->Final_Product

II. Protocol for Cross-Reactivity and Specificity Testing by Immunofluorescence (IF)

This protocol outlines a method to assess the specificity and potential cross-reactivity of the newly labeled AF 594 antibody using immunofluorescence on fixed cells or tissue sections.[8]

Materials:

  • AF 594 labeled antibody (from Protocol I)

  • Positive control cells/tissue (known to express the target antigen)

  • Negative control cells/tissue (known to not express the target antigen)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Culture and fix positive and negative control cells on coverslips or prepare tissue sections.

    • Permeabilize the samples if the target antigen is intracellular.

  • Blocking:

    • Incubate the samples in blocking buffer for at least 1 hour at room temperature to minimize non-specific binding.[16]

  • Primary Antibody Incubation:

    • Dilute the AF 594 labeled antibody to a range of concentrations in the blocking buffer. A good starting point is 1-10 µg/mL.

    • Incubate the positive control samples with the diluted labeled antibody overnight at 4°C.

    • As a crucial negative control, incubate the negative control samples with the labeled antibody at the same concentrations.

    • Additionally, include an isotype control on the positive cells to assess non-specific binding of the antibody itself.

  • Washing:

    • Wash the samples three times for 5 minutes each with the wash buffer to remove unbound antibodies. Increasing the number of washes can help reduce background.[16]

  • Counterstaining and Mounting:

    • Incubate with DAPI for 5-10 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Image the samples using a fluorescence microscope with appropriate filters for DAPI and AF 594.

    • Evaluation Criteria:

      • Specificity: A strong, specific signal should be observed only in the positive control cells/tissues, localized to the expected subcellular compartment.

      • Cross-Reactivity/Non-Specific Binding: The negative control cells should show minimal to no fluorescence. Any significant signal in the negative control indicates potential cross-reactivity. High background fluorescence across the sample suggests non-specific binding.[16]

CrossReactivityWorkflow cluster_samples Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis Positive_Control Positive Control (Antigen+) Block Block Non-Specific Sites Positive_Control->Block Negative_Control Negative Control (Antigen-) Negative_Control->Block Incubate_Ab Incubate with AF 594 Labeled Antibody Block->Incubate_Ab Wash Wash Unbound Antibody Incubate_Ab->Wash Mount Counterstain (DAPI) & Mount Wash->Mount Image Fluorescence Microscopy Mount->Image Eval_Positive Evaluate Signal in Positive Control Image->Eval_Positive Eval_Negative Evaluate Signal in Negative Control Image->Eval_Negative Conclusion Assess Specificity and Cross-Reactivity Eval_Positive->Conclusion Eval_Negative->Conclusion

Troubleshooting Common Issues

High background and non-specific binding are common challenges that can be misinterpreted as cross-reactivity.

ProblemPossible CauseSolution
High Background Excess labeling (over-modification) of the antibody.[16]Optimize the dye-to-protein molar ratio during the labeling reaction. A lower ratio might be necessary.
Inadequate blocking or washing.[16]Increase blocking time or try different blocking agents (e.g., 5% non-fat milk). Increase the number and duration of wash steps.[16]
Labeled antibody concentration is too high.Perform a titration experiment to find the optimal antibody concentration that maximizes the signal-to-noise ratio.[16]
No or Weak Signal Low labeling efficiency.Ensure the reaction buffer pH is correct (7.2-8.5).[9] Use a freshly prepared solution of the NHS ester, as it can hydrolyze over time.[16]
Inaccessible amine groups on the antibody.Consider alternative labeling chemistries that target other functional groups if amine labeling is inefficient.
Signal in Negative Control True cross-reactivity of the antibody.The primary antibody may be recognizing a similar epitope on another protein. Validate with an alternative method like Western Blot or use a different antibody clone.
Non-specific binding.Optimize blocking and washing steps as described above. An isotype control is essential to differentiate this from true cross-reactivity.

References

Safety Operating Guide

Proper Disposal of AF 594 NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling AF 594 NHS ester are responsible for its safe disposal to ensure a secure laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling the powdered form.

Note: Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.

II. Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the sink or in regular trash.

Step 1: Waste Collection

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and contaminated PPE (e.g., gloves) in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Solutions containing this compound, including reaction buffers and rinsing solutions from contaminated glassware, must be collected in a separate, leak-proof, and chemically compatible liquid waste container.

  • Empty Vials: The original vial containing the this compound must also be disposed of as hazardous waste. It is recommended to triple-rinse the empty vial with a suitable solvent (such as the solvent used to dissolve the ester, e.g., DMSO or DMF). Collect all rinsate as liquid hazardous waste.

Step 2: Waste Container Management

  • Compatibility: Use containers made of materials compatible with the chemical waste. For this compound and the solvents it is typically dissolved in (like DMSO or DMF), glass or polyethylene (B3416737) containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents, including "this compound" and any solvents. The approximate concentrations or volumes should also be indicated.

  • Segregation: Do not mix incompatible waste streams. While specific incompatibility data for this compound is not extensively published, as a general rule, avoid mixing it with strong acids, bases, or oxidizing agents in the same waste container. N-hydroxysuccinimide (NHS) esters are reactive towards primary amines.

  • Storage: Keep waste containers securely closed except when adding waste. Store them in a designated and well-ventilated "Satellite Accumulation Area" within the laboratory, away from general traffic.

Step 3: Arranging for Waste Disposal

  • Contact Environmental Health & Safety (EHS): Your institution's Environmental Health & Safety (EHS) department, or equivalent, is responsible for the collection and disposal of hazardous chemical waste.

  • Request a Pickup: Follow your institution's specific procedures to request a waste pickup. This is often done through an online portal on the EHS website. You will typically need to provide information about the waste, including its chemical composition, volume, and location.

  • Handover: Have the properly labeled and sealed waste containers ready for collection by authorized EHS personnel.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: (Powder, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact pickup_request Request Waste Pickup (Follow Institutional Procedure) ehs_contact->pickup_request handover Prepare for and Handover Waste to EHS Personnel pickup_request->handover end End: Proper Disposal Complete handover->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and environmental responsibility.

Safeguarding Your Research: Essential Safety and Handling Protocols for AF 594 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing AF 594 NHS ester can ensure a safe and effective workflow by adhering to the following essential safety and logistical guidelines. This document provides immediate, procedural, and step-by-step guidance for the handling, use, and disposal of this fluorescent dye.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3] The recommended PPE includes:

PPE CategoryItemSpecification
Hand Protection GlovesImpervious gloves, such as nitrile or neoprene.[2][4]
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles.[1][3]
Body Protection Lab CoatA standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[1][3]
Respiratory Protection MaskIn case of insufficient ventilation or when handling the powder form where dust may be generated, a NIOSH-approved N95 or higher respirator is recommended.[2]

Operational Plan: Handling and Experimental Workflow

This compound is an amine-reactive fluorescent dye commonly used for labeling proteins and other molecules.[5] Proper handling and storage are crucial to maintain its reactivity.

Storage and Preparation of Stock Solutions:

  • Storage of Solid Dye: Upon receipt, store the lyophilized this compound at -20°C, desiccated, and protected from light.[5][6]

  • Preparing Stock Solutions: It is recommended to prepare stock solutions in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[6][7] Once dissolved, the NHS ester is more susceptible to hydrolysis, so it is best to prepare fresh solutions for each labeling reaction. If storage of the solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C, desiccated and protected from light.[8]

Typical Protein Labeling Protocol:

This protocol is a general guideline for labeling proteins with this compound. Optimization may be necessary for specific applications.

  • Prepare the Protein: Dissolve the protein to be labeled in a buffer free of primary amines, such as phosphate-buffered saline (PBS). The recommended buffer for the conjugation reaction is 0.1–0.2 M sodium bicarbonate buffer, pH 8.3.[7]

  • Prepare the Dye: Just before the reaction, dissolve the this compound in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the desired degree of labeling. A common starting point is a 5-10 fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column, or through dialysis.

Below is a workflow diagram illustrating the key steps in a typical protein labeling experiment with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) conjugation Combine Protein and Dye (Molar Ratio Optimization) prep_protein->conjugation prep_dye Dissolve this compound in Anhydrous DMSO/DMF prep_dye->conjugation incubation Incubate for 1 hour at RT (Protected from Light) conjugation->incubation separation Separate Labeled Protein from Free Dye (e.g., Size-Exclusion Chromatography) incubation->separation final_product Purified AF 594-Labeled Protein separation->final_product

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.